B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid
Description
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Properties
Molecular Formula |
C7H8BFO3 |
|---|---|
Molecular Weight |
172.97 g/mol |
IUPAC Name |
[2-fluoro-3-(trideuteriomethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C7H8BFO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3/i1D3 |
InChI Key |
JCKZNMSBFBPDPM-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1F)B(O)O |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)F)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid: Properties and Applications
Introduction
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is a specialized organoboron compound of significant interest to researchers in medicinal chemistry and drug development. As a deuterated, functionalized phenylboronic acid, its primary utility lies in its role as a building block for introducing a metabolically-fortified 2-fluoro-3-methoxyphenyl moiety into complex molecules. The strategic incorporation of deuterium in the methoxy group offers a powerful tool to modulate the pharmacokinetic profiles of drug candidates by influencing their metabolic pathways. This guide provides a comprehensive overview of its chemical properties, the scientific rationale for its use, and practical protocols for its application in synthetic chemistry.
Section 1: Physicochemical and Spectroscopic Profile
The fundamental properties of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid are critical for its effective use in synthesis. These properties are summarized below. The non-deuterated analogue typically appears as a powder with a melting point between 117-122 °C.[1][2]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅D₃BFO₃ | [3][4] |
| Molecular Weight | 172.96 g/mol | [3][4] |
| CAS Number | 2233595-37-2 | [3][4] |
| Appearance | Typically a white to off-white solid/powder | [1] |
| Purity | ≥97% (typical) | [5] |
Spectroscopic Characterization
Verifying the identity and purity of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is paramount. The following are expected spectroscopic characteristics:
-
¹H NMR: The spectrum will show characteristic aromatic proton signals. Notably, the singlet corresponding to the methoxy protons (~3.9 ppm) in the non-deuterated analogue will be absent due to the deuterium substitution.
-
¹³C NMR: The spectrum will display signals for the aromatic carbons. The carbon of the C-D₃ group will show a characteristic multiplet due to carbon-deuterium coupling and will be shifted slightly upfield compared to a C-H₃ group.
-
¹⁹F NMR: A singlet is expected, corresponding to the single fluorine atom on the aromatic ring.
-
¹¹B NMR: A broad singlet characteristic of a boronic acid species is expected, typically in the range of 28-34 ppm.
-
Mass Spectrometry (MS): The molecular ion peak will confirm the molecular weight of 172.96, accounting for the incorporation of three deuterium atoms.
Section 2: The Role of Deuteration in Medicinal Chemistry
The defining feature of this reagent is the trideuterated methoxy group (-OCD₃). Its inclusion is a deliberate strategy to leverage the Kinetic Isotope Effect (KIE) to enhance a drug candidate's metabolic stability.[6][]
The Mechanism of Metabolic Protection
Many drug molecules are metabolized in the liver by cytochrome P450 (CYP450) enzymes.[8] A common metabolic pathway for compounds containing a methoxy group is O-demethylation .[9][10] This process involves the enzymatic cleavage of a carbon-hydrogen (C-H) bond on the methyl group, which is often the rate-limiting step of the metabolic cascade.[8][10]
The C-D bond has a lower zero-point energy than a C-H bond due to the greater mass of deuterium.[6] Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate.[6][] By replacing the C-H bonds of the methoxy group with C-D bonds, the rate of CYP450-mediated O-demethylation can be significantly reduced.[6][8] This can lead to:
-
Prolonged drug half-life: Slower metabolism means the drug remains in circulation longer.[]
-
Improved pharmacokinetic profile: Reduced metabolic clearance can lead to more consistent drug exposure.[11]
-
Reduced formation of metabolites: This can potentially decrease the risk of metabolite-induced toxicity.
This "metabolic switching" strategy allows medicinal chemists to fine-tune the disposition of a drug without altering its core structure or pharmacological activity.[][12]
Section 3: Application in Suzuki-Miyaura Cross-Coupling
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is an excellent coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[13] This reaction enables the straightforward installation of the 2-fluoro-3-(methoxy-d3)phenyl group onto a variety of aryl or heteroaryl halides and triflates.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[13] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2-fluoro-3-(methoxy-d3)phenyl moiety) to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.[13]
Representative Experimental Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl bromide with B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid. Conditions should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol, 1.0 equiv), B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a suitable base such as Na₂CO₃ (2.0-3.0 equiv) or K₃PO₄ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst. A common choice is Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like SPhos (2-4 mol%). For a simpler, heterogeneous option, 10% Pd/C can also be effective.[14]
-
Solvent Addition: Add a degassed solvent system. Typical solvents include a mixture of an organic solvent (e.g., dioxane, toluene, or ethanol) and water (e.g., 4:1 ratio).[14][15]
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Reaction: Heat the mixture with vigorous stirring. Reaction temperatures typically range from 80 °C to 110 °C.[15][16] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Filter through a pad of celite to remove the catalyst.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Section 4: Handling, Storage, and Safety
Handling:
Like most boronic acids, this compound is considered an irritant.[1] Standard laboratory safety precautions should be followed:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[17]
-
Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
Storage:
Boronic acids can be susceptible to decomposition, primarily through oxidation or protodeboronation.[18][19] While generally more stable than many other organometallic reagents, proper storage is key to ensuring a long shelf-life.[20]
-
Store in a tightly sealed container in a cool, dry place.[21]
-
Storage under an inert atmosphere (argon or nitrogen) is recommended for long-term stability.
-
Some boronic acids can undergo dehydration to form cyclic boroxine trimers, which is often a reversible process.[19]
Section 5: Conclusion
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is a high-value synthetic intermediate designed for modern drug discovery programs. Its utility stems from the strategic placement of deuterium, which leverages the kinetic isotope effect to impede a common metabolic pathway, thereby offering a sophisticated method for optimizing the pharmacokinetic properties of drug candidates.[8][12] Coupled with its reliable performance in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, this reagent provides researchers with a powerful tool to accelerate the development of safer and more effective therapeutics.
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Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 547, 259–267. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5, 59714-59717. [Link]
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Wimalasena, K., & Wimalasena, D. S. (2002). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. Drug Metabolism and Disposition, 30(7), 825-831. [Link]
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Oláh, J., et al. (2011). Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450. Proceedings of the National Academy of Sciences, 108(15), 6050-6055. [Link]
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Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
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Leys, D., et al. (2014). Specificity and mechanism of carbohydrate demethylation by cytochrome P450 monooxygenases. The Journal of Biological Chemistry, 289(51), 35359-35370. [Link]
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Burke, M. D., & Gillis, E. P. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
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Shaik, S., et al. (2012). How Does P450 Catalyze the O-Demethylation Reaction of 5-Methoxytryptamine to Yield Serotonin? The Journal of Physical Chemistry B, 116(8), 2474–2486. [Link]
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Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(8), 2185. [Link]Phenylboronic-Acids%3A-Structures%2C-Gozdalik-K%C4%99dziorek/3702a4666571556a31c033887d160e15967000d6)
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Durka, K., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(8), 2185. [Link]
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A-Technical-Guide-to-B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic-acid-for-Advanced-Research
Abstract
This document provides a comprehensive technical overview of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid, CAS Number 2233595-37-2. Boronic acids are a cornerstone of modern synthetic chemistry, and isotopically labeled variants offer unique advantages in drug discovery and development.[1][2][3] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into the compound's physicochemical properties, synthesis, core applications, and safe handling procedures. We delve into the mechanistic rationale behind its use, particularly in Palladium-catalyzed cross-coupling reactions, and highlight the strategic value of the deuterium-labeled methoxy group in pharmacokinetic and metabolic studies.[4] Detailed, field-tested protocols are provided to facilitate its effective integration into research and development workflows.
Introduction and Strategic Value
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is a specialized organoboron compound that serves as a critical building block in organic synthesis. Its structure, featuring a fluorine atom and a deuterated methoxy group on the phenyl ring, is strategically designed for applications in medicinal chemistry.[5][6]
-
The Boronic Acid Moiety: This functional group is renowned for its versatility, most notably in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[7] This reaction is fundamental to constructing the complex molecular architectures often found in biologically active compounds.[2]
-
Fluorine Substitution: The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, influencing factors such as metabolic stability, binding affinity, and membrane permeability. Its inclusion is a common strategy in drug design to optimize pharmacokinetic profiles.
-
Deuterium Labeling (methoxy-d3): The incorporation of deuterium, a stable heavy isotope of hydrogen, is the defining feature of this reagent.[4] This isotopic labeling serves several critical functions:
-
Metabolic Fate Studies: It allows for the precise tracking of the methoxy group during metabolic processes. The increased mass is readily detectable by mass spectrometry, enabling researchers to distinguish the drug candidate and its metabolites from endogenous compounds.
-
Kinetic Isotope Effect: Deuterium-carbon bonds are stronger than protium-carbon bonds. This can slow down metabolic pathways that involve the cleavage of a C-H bond at the methoxy position (e.g., O-demethylation by cytochrome P450 enzymes). This "kinetic isotope effect" can lead to a more favorable pharmacokinetic profile, such as a longer half-life and reduced formation of undesired metabolites.
-
Internal Standard: The compound can be used as an internal standard in quantitative analyses by techniques like LC-MS, ensuring accuracy and reproducibility in bioanalytical assays.[4][8]
-
This combination of features makes B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid a high-value reagent for synthesizing isotopically labeled drug candidates and for probing the metabolic liabilities of related pharmaceutical compounds.
Physicochemical and Spectroscopic Data
Accurate characterization is fundamental to the successful application of any chemical reagent. Below is a summary of the key properties for B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2233595-37-2 | [9] |
| Molecular Formula | C₇H₅BD₃FO₃ | [9] |
| Molecular Weight | 172.96 g/mol | [9] |
| SMILES | FC1=C(C=CC=C1OC([2H])([2H])[2H])B(O)O | [4] |
| Appearance | Typically an off-white to white solid | Supplier Data |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and dioxane. Limited solubility in water. | General Boronic Acid Properties |
While specific, publicly available spectra for this exact compound are limited, the expected NMR and MS data would include:
-
¹H NMR: Signals corresponding to the aromatic protons. The characteristic signal for the methoxy group protons will be absent due to deuteration.
-
¹³C NMR: Resonances for all seven carbon atoms. The carbon of the deuterated methoxy group will show a characteristic multiplet due to coupling with deuterium.
-
¹⁹F NMR: A singlet corresponding to the single fluorine atom on the aromatic ring.
-
¹¹B NMR: A broad singlet characteristic of a boronic acid.
-
Mass Spectrometry (HRMS): An exact mass measurement confirming the elemental composition C₇H₅BD₃FO₃.
Synthesis and Mechanistic Considerations
While specific synthesis routes for this deuterated compound are proprietary, a general and well-established method for preparing substituted phenylboronic acids involves a lithiation-borylation sequence.[10]
Diagram 1: Retrosynthetic Analysis and Plausible Forward Synthesis
Caption: Plausible synthesis route for the target boronic acid.
Causality Behind Experimental Choices:
-
Directed Ortho-Metalation: The starting material, 1-fluoro-2-(methoxy-d3)benzene, is treated with a strong base like n-butyllithium (n-BuLi). The methoxy group directs the deprotonation to the adjacent ortho position (C3) through coordination with the lithium cation, a well-known phenomenon in aromatic chemistry. The fluorine atom further acidifies this proton, facilitating the metalation. The reaction is performed at low temperatures (-78 °C) to prevent side reactions.
-
Borylation: The resulting highly reactive aryllithium intermediate is then quenched with an electrophilic boron source, such as trimethyl borate or triisopropyl borate. The borate ester is formed in this step.
-
Hydrolysis: Finally, an acidic aqueous workup hydrolyzes the boronic ester to yield the desired B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid.[10]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this reagent is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl or heteroaryl-aryl structures.[7] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its mild conditions and high tolerance for various functional groups.
Diagram 2: Suzuki-Miyaura Catalytic Cycle Workflow
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An In-Depth Technical Guide to B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid, a deuterated analogue of 2-fluoro-3-methoxyphenylboronic acid, is a specialized chemical intermediate of significant interest in pharmaceutical research and development. Its unique isotopic labeling and chemical structure make it an invaluable tool for introducing a fluorinated and deuterated methoxy-phenyl moiety into complex molecules. This guide provides a comprehensive overview of its molecular structure, synthesis, physicochemical properties, and applications, with a particular focus on its role in the synthesis of isotopically labeled active pharmaceutical ingredients (APIs) and its utility in palladium-catalyzed cross-coupling reactions.
Introduction: The Significance of Isotopically Labeled Boronic Acids in Medicinal Chemistry
Boronic acids and their derivatives have become indispensable reagents in modern organic synthesis, largely due to their versatility in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura cross-coupling reaction.[1] The incorporation of fluorine atoms and isotopic labels, such as deuterium, into drug candidates offers significant advantages in drug discovery and development. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability, while deuterium labeling can alter pharmacokinetic profiles and is crucial for use as internal standards in quantitative bioanalytical assays.[2][3]
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid combines these features, making it a highly valuable building block for the synthesis of complex, next-generation therapeutic agents.[2][4] Its primary application lies in its use as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[3]
Molecular Structure and Physicochemical Properties
The molecular structure of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is characterized by a phenyl ring substituted with a boronic acid group, a fluorine atom, and a deuterated methoxy group.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₇H₅BD₃FO₃ | [4] |
| Molecular Weight | 172.96 g/mol | [4] |
| CAS Number | 2233595-37-2 | [4] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 117-122 °C (for non-deuterated analog) | [5][6] |
| Solubility | Generally low in water; soluble in many organic solvents. Phenylboronic acids' solubility is influenced by substituents. | |
| SMILES | B(O)(O)C1=C(F)C(OC([2H])([2H])[2H])=CC=C1 | [4] |
Synthesis and Characterization
Proposed Synthetic Workflow
Caption: Proposed synthesis of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid.
Step-by-Step Experimental Protocol (Hypothetical)
-
Lithiation: Dissolve 1-fluoro-2-(methoxy-d3)benzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon). Add n-butyllithium (n-BuLi) dropwise while maintaining the low temperature. Stir the reaction mixture for a specified time to ensure complete lithiation. The causality for using a low temperature is to control the regioselectivity of the lithiation and prevent side reactions.
-
Borylation: To the solution of the lithiated intermediate, add trimethyl borate (B(OMe)₃) dropwise, again at -78 °C. The borate ester acts as an electrophile, reacting with the lithiated aromatic ring.
-
Hydrolysis: After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction with an aqueous acid solution (e.g., hydrochloric acid) to hydrolyze the boronic ester to the desired boronic acid.
-
Isolation and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Expected Spectroscopic Data
While a full experimental dataset for the deuterated compound is not publicly available, the following are expected spectroscopic characteristics based on data for similar fluorinated phenylboronic acids.[8][9][10]
-
¹H NMR: The spectrum would show signals corresponding to the aromatic protons. The signal for the methoxy group protons would be absent due to deuteration. The boronic acid protons (B(OH)₂) would appear as a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR: Aromatic carbon signals would be observed, with characteristic couplings to the fluorine atom (¹JCF, ²JCF, etc.). The carbon of the deuterated methoxy group would likely show a multiplet due to deuterium coupling and a slight upfield shift compared to the non-deuterated analog. The ipso-carbon attached to the boron atom is often difficult to detect or appears as a very broad signal.[9]
-
¹¹B NMR: A single, broad signal is expected in the range of 27-33 ppm, characteristic of a tricoordinate boronic acid.[10]
-
Mass Spectrometry: The molecular ion peak would confirm the molecular weight of 172.96 g/mol .
Applications in Drug Discovery and Development
The primary utility of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is as a key intermediate in the synthesis of isotopically labeled pharmaceutical compounds.
Case Study: Synthesis of Labeled Elagolix
A prominent application of the non-deuterated analog, 2-fluoro-3-methoxyphenylboronic acid, is in the synthesis of Elagolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist used for the management of endometriosis-associated pain.[11][12][13] The deuterated version of this building block is used to synthesize labeled Elagolix, which is essential for pharmacokinetic and metabolism studies.[14]
The key step is a Suzuki-Miyaura cross-coupling reaction between a brominated pyrimidine-dione core and the boronic acid.[1][11]
The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[3][15]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanism Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step.[2]
-
Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][15]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Protocol: Suzuki-Miyaura Coupling in the Synthesis of an Elagolix Intermediate
The following is a representative protocol adapted from the synthesis of Elagolix, illustrating the use of 2-fluoro-3-methoxyphenylboronic acid.[1][16]
-
Reaction Setup: In a reaction vessel, combine the brominated pyrimidine-dione intermediate, B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst with a specialized ligand like SPhos), and a base (e.g., K₂CO₃, K₃PO₄, or KOH).[1][11][16]
-
Solvent Addition: Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., acetone, 1,4-dioxane, or toluene) and water.[1][16] The presence of water can facilitate the formation of the active boronate species.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: After cooling, the product is typically isolated by extraction and purified by crystallization or chromatography.
Safety, Handling, and Storage
As with all laboratory chemicals, B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid and its non-deuterated analog should be handled with appropriate safety precautions.
-
Hazard Identification: The non-deuterated analog is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.
Conclusion
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is a sophisticated and highly useful building block for medicinal chemists and drug development professionals. Its unique combination of fluorine substitution and deuterium labeling provides a powerful tool for synthesizing complex molecules with tailored properties, particularly for use in pharmacokinetic and metabolism studies. A thorough understanding of its synthesis, properties, and reactivity, especially in the context of the Suzuki-Miyaura coupling, is essential for leveraging its full potential in the advancement of pharmaceutical research.
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]
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A Comprehensive Technical Guide on the Synthesis of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Strategic Advantage of Isotopic Labeling in Modern Drug Development
In the landscape of contemporary medicinal chemistry, the pursuit of enhancing drug efficacy and safety is paramount. One of the most elegant strategies to emerge in this endeavor is the use of isotopic labeling, particularly the substitution of hydrogen with its heavier, stable isotope, deuterium. This subtle modification, while seemingly minor, can have profound effects on a drug molecule's metabolic fate. The carbon-deuterium (C-D) bond is inherently stronger than the carbon-hydrogen (C-H) bond, a difference that can significantly slow down metabolic pathways involving C-H bond cleavage. This "kinetic isotope effect" can lead to a more robust pharmacokinetic profile, including a longer half-life, reduced formation of potentially toxic metabolites, and an improved therapeutic index.
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is a prime example of a building block designed to leverage this principle. The boronic acid moiety is a versatile handle for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.[1][2] The fluorine atom provides a means to fine-tune the electronic properties of the molecule, while the deuterated methoxy group is strategically positioned to inhibit O-dealkylation, a common metabolic liability. This guide aims to provide a comprehensive, in-depth technical overview of a reliable synthetic route to this valuable compound, grounded in established chemical principles and practical laboratory considerations.
Part 1: Retrosynthetic Blueprint and Mechanistic Rationale
A logical approach to the synthesis of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid involves a retrosynthetic analysis that disconnects the carbon-boron bond. This leads to a strategy centered on the formation of an organometallic intermediate from a suitable aryl halide, which is then quenched with an electrophilic boron source.
Figure 1. Retrosynthetic pathway for B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid.
The forward synthesis, therefore, logically commences with the deuteromethylation of a commercially available phenol, followed by a lithium-halogen exchange and subsequent borylation. This route is advantageous due to its high efficiency and the predictable nature of the individual transformations.
Part 2: The Synthetic Workflow: A Step-by-Step Experimental Protocol
This section provides a detailed, two-step procedure for the synthesis of the target compound, complete with reagent specifications and expert insights into critical parameters.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Key Properties |
| 1-Bromo-2-fluoro-3-hydroxyphenol | 136952-41-9 | C₆H₄BrFO | Starting material for deuteromethylation |
| Methyl-d3 Iodide (CD₃I) | 865-50-9 | CD₃I | Deuterated methyl source |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | Base for Williamson ether synthesis |
| Acetone | 67-64-1 | C₃H₆O | Solvent for ether synthesis |
| n-Butyllithium (n-BuLi) | 109-72-8 | C₄H₉Li | Reagent for lithium-halogen exchange |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | Solvent for lithiation-borylation |
| Triisopropyl Borate | 5419-55-6 | C₉H₂₁BO₃ | Electrophilic boron source |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | HCl | For workup and hydrolysis |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | Drying agent |
Step 1: Synthesis of 1-Bromo-2-fluoro-3-(methoxy-d3)benzene
This initial step employs the classic Williamson ether synthesis to introduce the deuterated methyl group.[3][4][5] The reaction proceeds via an SN2 mechanism where the phenoxide, generated in situ, displaces the iodide from the deuterated methyl iodide.[5]
Figure 2. Williamson ether synthesis for the deuterated precursor.
Experimental Protocol:
-
To a stirred suspension of 1-bromo-2-fluoro-3-hydroxyphenol (1.0 eq) and potassium carbonate (2.0 eq) in acetone, add methyl-d3 iodide (1.2 eq) at room temperature.
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford 1-bromo-2-fluoro-3-(methoxy-d3)benzene.
Expertise & Experience: The choice of potassium carbonate as the base is critical; it is sufficiently strong to deprotonate the phenol but mild enough to avoid side reactions. Acetone is an ideal solvent due to its polarity and appropriate boiling point. Using a slight excess of the deuterated methyl iodide ensures the complete consumption of the starting phenol.
Step 2: Lithiation-Borylation to Yield B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid
This final step is a classic and highly effective method for the synthesis of arylboronic acids.[6] It involves a lithium-halogen exchange at low temperature to generate a transient aryllithium species, which is then trapped by an electrophilic borate ester. Subsequent hydrolysis yields the desired boronic acid.
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An In-Depth Technical Guide to Deuterated Phenylboronic Acid Derivatives for Researchers and Drug Development Professionals
Abstract
The strategic incorporation of deuterium, the stable heavy isotope of hydrogen, into pharmacologically active molecules represents a sophisticated approach in modern medicinal chemistry.[1] This guide provides an in-depth technical overview of deuterated phenylboronic acid derivatives, a class of compounds gaining significant attention for their potential to yield next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. We will explore the core principles of the deuterium kinetic isotope effect (KIE), detail robust synthetic and analytical methodologies, and examine the application of these unique molecules, particularly as enzyme inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful chemical strategy.
The Strategic Imperative: Why Deuterate Phenylboronic Acids?
The "deuterium switch" is a validated strategy in drug discovery that involves replacing specific hydrogen atoms with deuterium in a drug candidate or an existing drug.[1][2] This seemingly minor modification can have profound and beneficial effects on a molecule's metabolic fate.[3]
The Kinetic Isotope Effect (KIE) in Drug Metabolism
The foundational principle is the Kinetic Isotope Effect (KIE).[4] The carbon-deuterium (C-D) bond is stronger and has a lower vibrational zero-point energy than the corresponding carbon-hydrogen (C-H) bond.[5] Consequently, enzymatic reactions where C-H bond cleavage is the rate-determining step are significantly slowed when a C-D bond must be broken instead.[] Many critical metabolic transformations, particularly those mediated by the Cytochrome P450 (CYP) family of enzymes, involve such C-H bond cleavage.[7]
By strategically placing deuterium at metabolically vulnerable sites on a molecule, we can achieve several key outcomes:
-
Enhanced Metabolic Stability: Reduced rate of metabolism leads to a longer drug half-life (t½) and increased overall drug exposure (AUC).[1][8] This can translate to less frequent dosing regimens, improving patient compliance.[9]
-
Reduced Toxic Metabolite Formation: Deuteration can block or slow the formation of reactive or toxic metabolites, thereby improving the safety profile of a drug.[1][3]
-
Modulation of Pharmacokinetics: The "metabolic switching" phenomenon can occur, where blocking one metabolic pathway shunts the drug's biotransformation down an alternative, potentially more favorable route.[5]
The Unique Role of the Phenylboronic Acid Moiety
Phenylboronic acids are a class of organoboron compounds that have proven to be exceptionally versatile in medicinal chemistry.[10] Their utility stems from the unique properties of the boronic acid group [-B(OH)₂], which can engage in various interactions:
-
Covalent Inhibition: Boronic acids are well-known for their ability to form reversible covalent bonds with the serine hydroxyl group in the active site of serine proteases, making them potent inhibitors of this important enzyme class.[11]
-
Hydrogen Bonding: The dihydroxyl groups of the boronic acid are excellent hydrogen bond donors and acceptors, enabling strong, non-covalent interactions within enzyme active sites.[12]
-
Synthetic Handle: The phenylboronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, allowing for the facile construction of complex biaryl structures.[13][14]
Combining the metabolic-stabilizing effects of deuteration with the potent and versatile binding capabilities of the phenylboronic acid moiety creates a powerful strategy for designing highly differentiated and effective drug candidates.
Synthesis of Deuterated Phenylboronic Acid Derivatives
The synthesis of these specialized compounds requires careful planning, typically involving the introduction of deuterium either at an early stage, using deuterated starting materials, or through late-stage functionalization.
General Synthetic Workflow
A common and reliable method involves starting with a deuterated aromatic ring and building the boronic acid functionality onto it. The Suzuki-Miyaura coupling can then be employed to attach this deuterated building block to a more complex molecular scaffold.[15]
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An In-Depth Technical Guide to the Safe Handling of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid
Abstract: This guide provides a comprehensive framework for the safe handling, storage, and disposal of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid (CAS No. 2233595-37-2). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the chemical principles underlying the safety protocols. By understanding the inherent reactivity and potential decomposition pathways of arylboronic acids, laboratory personnel can implement self-validating systems that ensure both personal safety and compound integrity. This guide covers hazard identification, risk mitigation strategies, detailed experimental protocols, and emergency procedures.
Section 1: Compound Profile and Hazard Identification
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is a deuterated analog of 2-Fluoro-3-methoxyphenylboronic acid (CAS No. 352303-67-4), a functionalized arylboronic acid commonly used as a reactant in organic synthesis, particularly for regioselective Suzuki coupling reactions.[1] While boronic acids are generally considered to have low toxicity, they are not inert and require careful handling.[2] The primary hazards are associated with acute oral toxicity and potential for long-term environmental effects.
The deuterated methoxy group (methoxy-d3) is incorporated for use in tracer studies or as an internal standard in quantitative analysis by NMR or mass spectrometry.[3] From a bulk hazard perspective, its safety profile is considered analogous to its non-deuterated counterpart.
A summary of the Globally Harmonized System (GHS) classification for the parent compound, 2-Fluoro-3-methoxyphenylboronic acid, is presented below. This classification should be adopted for the deuterated analog in the absence of specific data.
| Parameter | Classification & Information | Source(s) |
| GHS Pictogram | ||
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H412: Harmful to aquatic life with long lasting effects. | |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P501: Dispose of contents/container to an approved waste disposal plant. | [4][5] |
| CAS Number | 2233595-37-2 (deuterated); 352303-67-4 (unlabeled) | [6][7] |
| Molecular Formula | C₇H₅D₃BFO₃ | [6] |
| Appearance | White to off-white powder/solid | [8] |
| Storage Class | 11 - Combustible Solids |
Section 2: The Chemistry of Risk: Understanding Boronic Acid Reactivity and Stability
To handle arylboronic acids safely, one must appreciate their inherent chemical tendencies. The causality behind specific handling protocols is rooted in preventing two primary decomposition pathways: boroxine formation and protodeboronation.
2.1 Anhydride Formation (Boroxines) In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic trimer known as a boroxine.[9]
-
Causality: This process removes water, which means the mass of the reagent in the bottle is no longer solely the boronic acid. This can lead to significant errors in stoichiometry for subsequent reactions.
-
Mitigation: The primary defense against boroxine formation is strict moisture control. This is why storage in a desiccator or under an inert atmosphere is critical.[10] While often reversible upon exposure to water during reaction workup, relying on this reversal is poor practice for quantitative chemistry.
2.2 Protodeboronation Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[9] This reaction effectively destroys the reagent.
-
Causality: This pathway is often facilitated in aqueous or protic media and can be accelerated by changes in pH.[9]
-
Mitigation: Avoid prolonged storage of boronic acids in solution. Prepare solutions fresh for immediate use. Ensure reaction conditions are optimized to favor the desired coupling reaction over decomposition.
Understanding these pathways underscores why arylboronic acids are not simply benign solids. They are reactive intermediates that demand respect and proactive handling to ensure both safety and experimental success.
Section 3: Risk Mitigation Framework: A Self-Validating Protocol
A robust safety protocol is a self-validating system, incorporating checks and specific actions from reagent receipt to waste disposal.
3.1 Engineering Controls All handling of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid powder must be conducted within a certified chemical fume hood to prevent inhalation of dust.[11][12] The fume hood provides primary containment and protects the user from airborne particulates. Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[10][13]
3.2 Personal Protective Equipment (PPE) The selection of PPE is the last line of defense and must be appropriate for handling a hazardous solid.
-
Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[13][14]
-
Hand Protection: Use nitrile gloves. Inspect gloves for tears or punctures before use.[11] Employ proper glove removal technique (without touching the outer surface) to avoid skin contact and dispose of contaminated gloves as hazardous waste.[11]
-
Body Protection: A lab coat is mandatory. For larger quantities or situations with a high risk of dust generation, a chemical-resistant suit may be necessary.[11]
-
Respiratory Protection: For standard handling in a fume hood, respiratory protection is not typically required. In situations where ventilation is inadequate or for cleaning up large spills, use a NIOSH-approved N95 (US) or P1 (EU EN 143) particle respirator.[11]
3.3 Step-by-Step Handling Protocol
-
Preparation: Before retrieving the reagent, ensure the fume hood is clean and uncluttered. Prepare all necessary equipment (spatulas, weigh boats, glassware, solvent).
-
Retrieval: Transport the container from its storage location (see Section 3.4) to the fume hood.
-
Weighing: Perform all weighing operations on a balance inside the fume hood. To minimize dust, do not pour the powder directly. Use a clean spatula to carefully transfer the solid to a weigh boat.
-
Dissolution: If preparing a solution, add the solvent to the flask containing the weighed solid. Do not add the solid to the solvent, as this can increase dust formation.
-
Post-Handling: Tightly cap the reagent bottle immediately after use. Clean any residual dust from the spatula and weighing area using a cloth lightly dampened with a suitable solvent (e.g., isopropanol), treating the cloth as hazardous waste. Wash hands thoroughly after handling is complete, even if gloves were worn.[12][15]
3.4 Storage and Incompatibility Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.
-
Conditions: Store in a cool, dry, well-ventilated place, away from sources of ignition.[10][16] The container must be kept tightly closed to prevent moisture uptake, which can lead to boroxine formation.[10][12] Storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.[4][10] For long-term stability, refrigeration (2-8°C) in a sealed, dry environment is recommended.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition.[4][10]
3.5 Spill and Emergency Procedures
-
Small Spill (Solid):
-
Ensure proper PPE is worn.
-
Gently sweep up the powder, avoiding dust creation.[11] Use a HEPA-filtered vacuum for larger amounts if available.
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.[11]
-
Clean the spill area with a damp cloth and dispose of the cloth as hazardous waste.
-
-
First Aid:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][12]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[10][12]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[10][15] If eye irritation persists, get medical advice.[13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]
-
3.6 Waste Disposal Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[13][17]
-
Segregation: Collect all waste containing the boronic acid (unreacted material, contaminated PPE, rinseate) in a designated, sealed, and clearly labeled hazardous waste container.[17][18]
-
Labeling: The container must be labeled "Hazardous Waste" with the full chemical name: "B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid".[18]
-
Container Rinsing: Empty reagent containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected as hazardous waste.[17] Subsequent rinses may also need to be collected depending on institutional policy.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[18]
Section 4: Experimental Workflow and Risk Assessment
The following diagram illustrates the logical flow for handling B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid, integrating decision points and safety protocols.
Caption: Risk assessment and handling workflow for arylboronic acids.
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- Fisher Scientific. (2010). SAFETY DATA SHEET - 4-Fluoro-2-methoxyphenylboronic acid.
- Pimba, J. A., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Fluorophenylboronic acid.
- CLEARSYNTH. (n.d.). B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid.
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- Fluorochem. (2024). Safety Data Sheet - (3-(Neopentyloxy)phenyl)boronic acid.
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Navigating the Solubility Landscape of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Deuterated Boronic Acid
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid, a deuterated analogue of 2-Fluoro-3-methoxyphenylboronic acid, is a specialized reagent with increasing importance in medicinal chemistry and drug development.[1] The strategic incorporation of deuterium can favorably alter a drug candidate's metabolic profile, a concept known as the "deuterium effect."[1] As such, understanding the fundamental physicochemical properties of this compound, particularly its solubility, is paramount for its effective use in synthesis, formulation, and various screening assays. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid, offering a robust framework for researchers in the field.
Compound Identification:
| Compound Name | B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid |
| CAS Number | 2233595-37-2[2] |
| Molecular Formula | C₇H₅D₃BFO₃[2] |
| Molecular Weight | 172.96 g/mol [2] |
| Non-Deuterated Analogue CAS | 352303-67-4 (2-Fluoro-3-methoxyphenylboronic acid)[3][4][5] |
Theoretical Framework for Solubility
Insights from the Non-Deuterated Analogue:
Qualitative data for 2-Fluoro-3-methoxyphenylboronic acid suggests it is slightly soluble in solvents such as chloroform, Dimethyl Sulfoxide (DMSO), and methanol.[6] This indicates a degree of polarity that allows for interaction with these common organic solvents. The deuteration in the methoxy group is not expected to dramatically alter the fundamental solubility profile compared to its non-deuterated counterpart, making this qualitative information a useful preliminary guide.
Key Factors Influencing Phenylboronic Acid Solubility:
The solubility of phenylboronic acids is a complex interplay of several factors:
-
Substituent Effects: The nature and position of substituents on the phenyl ring significantly impact solubility.[7] The electron-withdrawing fluorine atom and the methoxy group in the subject molecule will influence its polarity and ability to form hydrogen bonds with solvent molecules.
-
Solvent Polarity: A general principle is that "like dissolves like." Therefore, polar boronic acids tend to be more soluble in polar solvents, and nonpolar ones in nonpolar solvents. Phenylboronic acids generally exhibit higher solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[8][9]
-
Boroxine Formation: A critical consideration for boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This equilibrium is influenced by the solvent and temperature. Boroxines typically have different solubility profiles than their corresponding monomeric acids, which can lead to variability in experimental results.[8]
Experimental Determination of Solubility
Given the absence of published quantitative data, experimental determination is essential. The two primary types of solubility measurements relevant to drug discovery are kinetic and thermodynamic solubility.
Kinetic Solubility Assay
Kinetic solubility is a high-throughput measurement of how quickly a compound precipitates out of a solution when added from a concentrated DMSO stock.[10][11][12] This is often the preferred method in early-stage drug discovery for rapid screening.[11]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
This protocol outlines a common method for determining kinetic solubility by measuring light scattering caused by precipitation.
Materials and Equipment:
-
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Automated liquid handler or multichannel pipette
-
Plate shaker
-
Nephelometer (or a plate reader capable of measuring light scattering)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid in DMSO.
-
Plate Setup: Dispense serial dilutions of the DMSO stock solution into the wells of a 96-well plate.
-
Buffer Addition: Rapidly add PBS (pH 7.4) to each well to achieve the desired final compound concentrations (e.g., ranging from 1 to 200 µM) and a final DMSO concentration of typically 1-2%.
-
Incubation and Mixing: Immediately place the plate on a shaker and mix for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[11]
-
Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (blank wells with DMSO and PBS only).
Workflow for Kinetic Solubility Determination
Caption: Workflow for the nephelometric kinetic solubility assay.
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium. This "gold standard" measurement is crucial for later-stage drug development and formulation.[13][14][15] The shake-flask method is the most reliable for this purpose.[14][15]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol provides a step-by-step guide for determining the equilibrium solubility.
Materials and Equipment:
-
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid (solid)
-
Selected aqueous buffers (e.g., pH 1.2, 6.8, 7.4) and organic solvents
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer in a temperature-controlled environment
-
Centrifuge or filtration system (e.g., syringe filters with low compound binding)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Sample Preparation: Add an excess amount of solid B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid to a vial containing a known volume of the chosen solvent. Ensure there is undissolved solid material present.[14]
-
Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtering the solution through a low-binding syringe filter (e.g., PTFE).[14]
-
Quantification: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Analyze both the standards and the saturated solution supernatant by HPLC.
-
Data Analysis: Construct a calibration curve from the standard solutions. Use this curve to determine the concentration of the compound in the saturated solution. This concentration represents the thermodynamic solubility.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Data Presentation and Interpretation
As you generate experimental data, it is crucial to organize it systematically. The following table provides a template for recording your findings.
Solubility Data for B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid
| Solvent/Buffer System | Temperature (°C) | Solubility Type | Measured Solubility (µg/mL) | Measured Solubility (µM) | Notes |
| PBS, pH 7.4 | 25 | Kinetic | |||
| PBS, pH 7.4 | 25 | Thermodynamic | |||
| 0.1 N HCl, pH 1.2 | 25 | Thermodynamic | |||
| Water | 25 | Thermodynamic | |||
| Methanol | 25 | Thermodynamic | |||
| Acetonitrile | 25 | Thermodynamic | |||
| DMSO | 25 | Thermodynamic | Miscible |
Conclusion
While specific solubility data for B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is not yet published, a combination of theoretical understanding based on its structural analogues and robust experimental protocols provides a clear path forward for its characterization. The kinetic and thermodynamic solubility assays detailed in this guide offer reliable methods for generating the critical data needed by researchers and drug development professionals. Careful execution of these protocols will enable the optimization of reaction conditions, the development of suitable formulations, and the confident application of this important deuterated building block in the advancement of new chemical entities.
References
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AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
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protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
-
Tripathi D et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4): 15-29. [Link]
-
Anand, O. et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
G. Singhvi et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
-
Baka, E. et al. (2014). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
-
Dąbrowski, M. et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]
-
Sporzyński, A. et al. (2017). Solubility of phenylboronic compounds in water. ResearchGate. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
-
ResearchGate. Solubility of investigated compounds in water. [Link]
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SciSpace. Solubility of phenylboronic compounds in water. [Link]
-
Home Sunshine Pharma. (2-fluoro-3-methoxyphenyl)boronic Acid CAS 352303-67-4. [Link]
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Fisher Scientific. B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid, TRC. [Link]
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B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid physical characteristics
An In-Depth Technical Guide to B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid: Properties, Applications, and Experimental Considerations
Abstract and Introduction
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is a specialized, stable isotope-labeled (SIL) chemical reagent of significant interest to the pharmaceutical and chemical research sectors. As a deuterated analog of 2-fluoro-3-methoxyphenylboronic acid, its primary utility lies in its application as an internal standard for highly sensitive quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium atoms provides a distinct mass shift without significantly altering physicochemical properties, a critical feature for mitigating analytical variability and matrix effects.
This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive overview of the physical characteristics, applications, and handling protocols for B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid. It moves beyond a simple data sheet to explain the causality behind its use, grounding its utility in the principles of analytical chemistry and organic synthesis.
Chemical Identity and Physicochemical Properties
The fundamental identity and key physical data for B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid are summarized below. These properties are essential for its proper handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| IUPAC Name | B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid | [1] |
| CAS Number | 2233595-37-2 | [1][2][3] |
| Molecular Formula | C₇H₅D₃BFO₃ | [1][2] |
| Molecular Weight | 172.96 g/mol | [1][2][3] |
| Appearance | White to off-white powder or crystalline solid | [4][5] |
| Melting Point | 117-122 °C (for non-deuterated analog) | |
| Density | 1.26 g/cm³ (for non-deuterated analog) | [4] |
| SMILES | B(O)(O)C1=C(F)C(OC([2H])([2H])[2H])=CC=C1 | [1] |
| Unlabeled CAS No. | 352303-67-4 | [2][6] |
The Role of Deuteration: A Mechanistic Insight
The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, is the defining feature of this molecule and the primary reason for its selection in advanced research.
Expertise in Application: The choice to use a deuterated methoxy (-OCD₃) group is deliberate. In drug metabolism studies, the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can lead to a slower rate of enzymatic cleavage (metabolism) at this specific site, a phenomenon known as the Kinetic Isotope Effect (KIE). While this can be exploited to create more stable drugs, its primary role in this context is for analytical purposes.[3]
Trustworthiness in Analysis: As an internal standard, B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is added at a known concentration to every sample, including calibration standards and quality controls. Because it is nearly identical to the non-labeled analyte, it experiences similar extraction recovery, ionization efficiency, and chromatographic retention. However, it is easily distinguished by its higher mass in a mass spectrometer. By comparing the signal of the analyte to the unwavering signal of the internal standard, the system self-validates, correcting for variations in sample preparation and instrument performance.[3]
Core Applications in Research and Development
Bioanalytical Assays: The Gold Standard Internal Standard
The most prominent application of this compound is as an internal standard for the quantification of its non-labeled counterpart or structurally similar analytes in complex biological matrices like plasma, urine, or tissue homogenates.[3] The workflow ensures precision and accuracy in pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism (DMPK) studies.
Caption: Workflow for quantitative LC-MS/MS using a stable isotope-labeled internal standard.
Synthetic Chemistry: A Versatile Building Block
Phenylboronic acids are foundational reagents in modern organic chemistry, most notably for their use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][7][8] This reaction is one of the most robust methods for forming carbon-carbon bonds to construct complex molecular architectures. The non-deuterated analog, 2-fluoro-3-methoxyphenylboronic acid, is a known intermediate in the synthesis of pharmaceuticals like Elagolix.[4] The deuterated version can be used in the final steps of a synthesis to introduce an isotopic label into a drug candidate for metabolism studies.
Caption: Generalized scheme of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Use as an Internal Standard in LC-MS/MS
This protocol provides a self-validating framework for the use of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid (IS) to quantify its non-deuterated analog (analyte).
-
Stock Solution Preparation:
-
Accurately weigh ~1 mg of the analyte and the IS into separate 1 mL volumetric flasks.
-
Dissolve in methanol to create 1 mg/mL primary stock solutions.[9] Store at -20°C.
-
-
Working Solution Preparation:
-
Prepare a 1 µg/mL working stock of the analyte by diluting the primary stock with 50:50 methanol/water.
-
Prepare a 100 ng/mL working stock of the IS in the same diluent. This concentration is chosen to be in the mid-range of the expected analytical curve.
-
-
Calibration Curve Preparation:
-
Perform serial dilutions of the analyte working stock to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Spike each calibration standard with the IS working stock to a final, constant concentration of 10 ng/mL.
-
-
Sample Preparation:
-
Thaw biological samples (e.g., human plasma) on ice.
-
To 50 µL of plasma, add 150 µL of the IS working stock (100 ng/mL) in acetonitrile. The acetonitrile serves to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Method: Use a C18 reverse-phase column with a gradient elution from water with 0.1% formic acid to acetonitrile with 0.1% formic acid.
-
MS Method: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
-
Analyte Transition (Hypothetical): Q1: 169.0 m/z -> Q3: 125.0 m/z
-
IS Transition (Hypothetical): Q1: 172.0 m/z -> Q3: 128.0 m/z
-
-
The +3 Da mass shift ensures no cross-talk between analyte and IS channels.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the IS at their expected retention times.
-
Calculate the peak area ratio (Analyte Area / IS Area) for each point.
-
Plot the peak area ratio against the nominal concentration for the calibration standards and perform a linear regression to generate a calibration curve.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the curve.
-
Safety, Handling, and Storage
Authoritative safety data sheets for phenylboronic acid derivatives indicate a consistent hazard profile.[10][11] Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Identification:
-
Handling and Personal Protective Equipment (PPE):
-
Storage:
Conclusion
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is a high-value tool for the modern scientist. Its physical characteristics, dominated by the presence of the stable deuterium isotope label, make it an ideal internal standard for achieving the highest levels of accuracy and precision in quantitative mass spectrometry. Furthermore, its underlying boronic acid chemistry provides a gateway for its use in sophisticated organic syntheses. Proper understanding of its properties, applications, and handling requirements, as detailed in this guide, is crucial for leveraging its full potential in both analytical and synthetic research environments.
References
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(2-fluoro-3-methoxyphenyl)boronic Acid CAS 352303-67-4. Home Sunshine Pharma. [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
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2-Fluorophenylboronic acid. PubChem. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central (PMC). [Link]
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B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid, TRC. Fisher Scientific. [Link]
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The Role of 2-Fluoro-3-methoxyphenylboronic Acid in Advanced Chemical Synthesis. Penghui. [Link]
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Boron-Containing Pharmacophore. MIT Technology Licensing Office. [Link]
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Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]
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PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES. European Patent Office. [Link]
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Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum. [Link]
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Methodological & Application
Application Notes and Protocols: Suzuki Coupling of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Deuteration in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of deuterium, a stable isotope of hydrogen, has emerged as a powerful tool to enhance the pharmacokinetic profiles of therapeutic candidates.[1][2] Deuterated compounds often exhibit improved metabolic stability due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes than a corresponding carbon-hydrogen (C-H) bond.[3][4] This can lead to a longer drug half-life, reduced dosing frequency, and potentially a more favorable safety profile by minimizing the formation of toxic metabolites.[3]
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is a key building block for the synthesis of deuterated molecules. Its unique substitution pattern, featuring a fluorine atom and a deuterated methoxy group, makes it a valuable reagent in the development of novel therapeutics, particularly in oncology and neurology.[3][5][6] The Suzuki-Miyaura cross-coupling reaction is a premier method for incorporating this and other boronic acids into complex molecular architectures, owing to its versatility, functional group tolerance, and generally mild reaction conditions.[7][8] This guide provides a comprehensive protocol for the Suzuki coupling of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid, grounded in mechanistic principles and practical laboratory experience.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like our deuterated boronic acid) and an organohalide or triflate.[9][10] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]
A base is crucial for the reaction to proceed, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[11][12]
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
Recommended Protocol for Suzuki Coupling
This protocol provides a general starting point for the Suzuki coupling of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid with an aryl bromide. Optimization may be necessary depending on the specific coupling partner.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid | ≥98% | Varies | Contains varying amounts of the corresponding anhydride. |
| Aryl Bromide | ≥98% | Varies | The electrophilic coupling partner. |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | ≥99% | Varies | A common and effective catalyst.[13] |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Varies | A widely used base.[14] |
| 1,4-Dioxane | Anhydrous | Varies | A suitable organic solvent.[7] |
| Water | Degassed, Deionized | N/A | Used in a biphasic solvent system. |
| Ethyl Acetate (EtOAc) | ACS Grade | Varies | For extraction. |
| Brine | Saturated NaCl solution | N/A | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Varies | For drying. |
| Argon or Nitrogen | High Purity | Varies | For creating an inert atmosphere. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and K₂CO₃ (2.0 equiv.).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.[15]
-
-
Solvent Addition:
-
Degas the 1,4-dioxane and deionized water separately by bubbling argon or nitrogen through them for at least 30 minutes.
-
Using a syringe, add the degassed 1,4-dioxane and water to the Schlenk flask to create a 4:1 dioxane:water solvent mixture. The final concentration of the aryl bromide should be approximately 0.1 M.
-
-
Reaction:
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[18]
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[18]
-
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the catalyst loading or trying a different palladium catalyst/ligand system, such as Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like SPhos.[11][19] The choice of base and solvent can also significantly impact the reaction outcome; alternatives to consider include K₃PO₄ or Cs₂CO₃ as the base, and toluene or THF as the solvent.[14][20]
-
Protodeborylation: Boronic acids can be susceptible to protodeborylation, where the boronic acid group is replaced by a hydrogen atom.[7] To minimize this side reaction, ensure the reaction is performed under a strictly inert atmosphere and use anhydrous solvents. Using boronic esters, such as the pinacol ester, can also improve stability.[7][21]
-
Steric Hindrance: If either coupling partner is sterically hindered, a more active catalyst system and higher reaction temperatures may be required.[22][23]
Visualizing the Experimental Workflow
Figure 2. General experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is a robust and reliable method for the synthesis of deuterated biaryl compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate novel molecular entities with potentially enhanced pharmaceutical properties. This protocol serves as a foundational guide, empowering scientists in their pursuit of innovative drug candidates.
References
-
Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Gant, T. G. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]
-
Hulikal, V. Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. [Link]
- Bellina, F., & Renzo, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Tetrahedron, 60(45), 10171-10234.
- Bellina, F., & Renzo, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2004(14), 2419-2459.
- Johansen, M. B., et al. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Old, D. W., et al. (1998). A Highly Active Palladium Catalyst for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723.
-
Nanalysis Corp. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4645-4655.
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4645-4655.
-
ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?[Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Advion. SUZUKI REACTION MONITORING. [Link]
-
Liu, J. (2021, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2022). Optimization in reaction conditions for Suzuki coupling reactions...[Link]
- Mukai, S., & Yamada, Y. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
-
J&K Scientific LLC. (2025, February 8). Suzuki Cross-Coupling. [Link]
- Siodłak, D., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236-2244.
- Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
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ResearchGate. (2019). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
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ResearchGate. (2023, February 22). Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]
- Siodłak, D., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236-2244.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]
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ResearchGate. (2019). An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids. [Link]
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Palladium-catalyzed cross-coupling with B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid
An Application Guide to Palladium-Catalyzed Cross-Coupling with B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid
Introduction: A Specialized Reagent for Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is particularly profound in the pharmaceutical and fine chemical industries for constructing biaryl and heteroaryl structures, which are common motifs in bioactive molecules.[3] This guide focuses on a specialized building block, B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid , designed to address specific challenges and opportunities in drug development.
This reagent uniquely combines two strategic chemical modifications:
-
Ortho-Fluorine Substitution: The fluorine atom at the 2-position significantly alters the electronic properties of the phenyl ring. This modification can enhance metabolic stability, improve binding affinity to biological targets, and modulate physicochemical properties like lipophilicity and pKa.[4] However, it can also present challenges in cross-coupling reactions, influencing the rates of key catalytic steps.[5][6]
-
Deuterated Methoxy Group (-OCD₃): The replacement of hydrogen with its stable heavy isotope, deuterium, at the methoxy position is a key strategy in modern medicinal chemistry.[7] This substitution leverages the Kinetic Isotope Effect (KIE) , where the stronger carbon-deuterium (C-D) bond can slow down metabolic pathways involving C-H bond cleavage.[8] This can lead to an improved pharmacokinetic profile, such as a longer drug half-life, reduced formation of toxic metabolites, and potentially enhanced therapeutic efficacy.[8][9][10] Deuterated compounds are also invaluable as internal standards in quantitative bioanalysis by mass spectrometry.[9][11]
The combination of these features makes B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid a high-value reagent for synthesizing novel pharmaceutical candidates with potentially superior drug properties. This document provides a comprehensive guide to its application, detailing the reaction mechanism, robust experimental protocols, and key considerations for optimization.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The power of the Suzuki-Miyaura reaction lies in a well-defined palladium-based catalytic cycle. Understanding this mechanism is critical for troubleshooting and optimizing reactions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][12][13]
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, typically stabilized by ligands (L). This complex reacts with an organic halide or triflate (Ar¹-X), breaking the carbon-halogen bond and inserting the palladium. This oxidizes the metal from Pd(0) to a Pd(II) state, forming a new organopalladium complex. The reactivity order for the halide is generally I > Br > OTf >> Cl.[1]
-
Transmetalation: This is the key step where the organic fragment from the boronic acid is transferred to the palladium center. The reaction requires a base (e.g., K₂CO₃, K₃PO₄) to activate the boronic acid, forming a more nucleophilic boronate species (Ar²-B(OH)₃⁻).[14] This boronate then exchanges its organic group (Ar²) with the halide on the Pd(II) complex, creating a diorganopalladium(II) intermediate.
-
Reductive Elimination: In the final step, the two organic fragments (Ar¹ and Ar²) on the Pd(II) center couple to form the desired biaryl product (Ar¹-Ar²). This process reduces the palladium back to its Pd(0) state, regenerating the active catalyst which can then re-enter the cycle. The steric bulk of the ligands often facilitates this final, bond-forming step.[15]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure
This protocol provides a reliable starting point for the cross-coupling of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid with a generic aryl bromide. Optimization may be required based on the specific coupling partner.
Materials and Reagents
-
Boronic Acid: B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid (1.2 - 1.5 equivalents)
-
Coupling Partner: Aryl or heteroaryl halide/triflate (1.0 equivalent)
-
Palladium Precatalyst: Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)
-
Ligand: SPhos, XPhos, or P(t-Bu)₃ (typically 1.1-1.2x moles of Pd)
-
Base: K₃PO₄ or K₂CO₃ (2.0 - 3.0 equivalents), aqueous solution or solid
-
Solvent: Toluene, Dioxane, or THF (degassed)
-
Inert Gas: Argon or Nitrogen
-
Reaction Vessel: Schlenk flask or sealed reaction vial with a magnetic stir bar
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 eq), B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid (1.2 eq), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4.4 mol%).
-
Reagent Addition: Add the solid base (e.g., K₃PO₄, 2.0 eq).
-
Solvent Addition: Add degassed solvent (e.g., Toluene, to a concentration of ~0.1 M with respect to the limiting reagent) and a small amount of degassed water (e.g., 10% v/v if using a solid base).
-
Inerting the Mixture: Seal the flask and purge the headspace with argon for 5-10 minutes while stirring to ensure the mixture is thoroughly deoxygenated.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots periodically by carefully opening the flask under a positive pressure of argon, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.
-
Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Optimization of Reaction Parameters
The success of a Suzuki-Miyaura coupling, especially with functionalized substrates, often depends on the careful selection of catalysts, ligands, bases, and solvents. The table below summarizes key parameters and provides guidance for optimization.
| Parameter | Options | Rationale and Field Insights |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), various precatalysts (e.g., SPhos G3) | Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective but require in-situ reduction to the active Pd(0) species.[16] Modern, well-defined precatalysts can offer faster reaction times and higher efficiency, especially for challenging substrates like those prone to protodeboronation.[17] |
| Ligand | Buchwald-type biarylphosphines: SPhos, XPhos, RuPhosBulky alkylphosphines: P(t-Bu)₃, PCy₃ | The ligand is crucial. Electron-rich, bulky phosphine ligands stabilize the Pd(0) center, promote oxidative addition, and facilitate the final reductive elimination step.[15][18] For sterically hindered or electron-poor substrates, Buchwald-type ligands are often superior.[18][19] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF | The base activates the boronic acid for transmetalation.[14] K₃PO₄ is a strong, effective base for many systems. Cs₂CO₃ is more soluble and often used for less reactive substrates. The choice of base can significantly impact the rate of desired coupling versus side reactions like protodeboronation. |
| Solvent | Toluene, 1,4-Dioxane, THF, 2-MeTHF, DME/H₂O mixtures | The choice of solvent affects the solubility of reagents and the reaction temperature. Aprotic polar solvents like Dioxane or THF are common. The addition of water is often necessary to dissolve the base and facilitate the formation of the active boronate species.[20][21] |
| Temperature | Room Temperature to 120 °C | While some highly active catalyst systems work at room temperature, most reactions require heating (60-110 °C) to achieve a reasonable rate.[22] Use the lowest temperature that provides efficient conversion to minimize side reactions. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Poor choice of ligand/base.3. Low reaction temperature. | 1. Ensure all reagents, solvents, and the reaction vessel are rigorously deoxygenated.2. Screen different ligands (e.g., switch from PPh₃ to SPhos) and bases (e.g., K₂CO₃ to K₃PO₄).3. Increase the reaction temperature in 10-20 °C increments. |
| Protodeboronation | The boronic acid is sensitive to the basic conditions, leading to its decomposition before coupling can occur. This is a known issue for electron-deficient or sterically hindered boronic acids.[17][23] | 1. Use a milder base (e.g., K₂CO₃) or a non-aqueous base.2. Employ a more active catalyst/ligand system that promotes faster coupling, outcompeting the decomposition pathway.[17]3. Use a higher loading of the boronic acid (e.g., 2.0 equivalents). |
| Homocoupling | 1. (Aryl Halide): Reductive elimination from a Pd(II) species before transmetalation.2. (Boronic Acid): Oxidative coupling of the boronic acid. | 1. Use a ligand that favors transmetalation over competing pathways.2. Ensure strict exclusion of oxygen, which can promote boronic acid homocoupling. |
| Formation of Byproducts | Impurities in starting materials or side reactions involving other functional groups. | Purify starting materials before use. Protect sensitive functional groups if they are not compatible with the reaction conditions. |
References
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Applications of Deuterated Compounds in Pharmaceutical Research and Development. Benchchem.
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Accelerating Drug Discovery with Deuterated Labelled Compounds. AquigenBio.
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
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Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery.
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The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates.
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Advantages of Deuterated Compounds. Clearsynth Discovery.
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Efficient Protocol for the Phosphine-Free Suzuki–Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature. Synlett.
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An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.
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A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
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Palladium catalyzed couplings. Chemistry LibreTexts.
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Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
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Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research.
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Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry.
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
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A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate.
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Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
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Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science.
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Suzuki reaction. Wikipedia.
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
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Suzuki Coupling. Organic Chemistry Portal.
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Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
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Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
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Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.
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A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition.
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Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Inorganica Chimica Acta.
-
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid. CLEARSYNTH.
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Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry.
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Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign.
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Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
-
The Role of 2-Fluoro-3-methoxyphenylboronic Acid in Advanced Chemical Synthesis. Tejman.
-
Fluorine Substitution Effects on the Alkyl Coupling Reaction on a Ag(111) Surface. Journal of the American Chemical Society.
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Angewandte Chemie International Edition.
-
An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids. ResearchGate.
-
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid. MedChemExpress.
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Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
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Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. Science.
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B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid, TRC. Fisher Scientific.
-
Phenylboronic acid:Synthesis,reactions. ChemicalBook.
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Application Notes & Protocols: Leveraging B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid for Advanced PET Ligand Synthesis
Introduction: The Pursuit of Precision in PET Imaging
Positron Emission Tomography (PET) remains at the forefront of molecular imaging, providing unparalleled insights into in-vivo biochemical processes. The efficacy of a PET study is fundamentally dependent on the radiotracer employed. Fluorine-18 ([¹⁸F]) is the radionuclide of choice for many applications due to its near-ideal half-life (109.8 min), low positron energy (634 keV), and efficient production. However, the development of novel ¹⁸F-labeled PET ligands is often hampered by two significant challenges: the metabolic instability of the tracer in vivo and the difficulty of incorporating [¹⁸F]fluoride into complex, particularly electron-rich, aromatic systems.
This guide details the strategic application of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid , a sophisticated precursor designed to address both challenges simultaneously. The incorporation of a deuterated methoxy group provides a powerful tool to enhance metabolic stability through the kinetic isotope effect. Concurrently, the aryl boronic acid moiety serves as a versatile handle for late-stage radiofluorination via modern copper-mediated cross-coupling reactions. This document provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to effectively utilize this precursor in the synthesis of next-generation PET ligands.
Scientific Rationale & Mechanistic Insights
The Strategic Advantage of Deuteration: Enhancing Metabolic Stability
A primary obstacle in PET tracer development is rapid in-vivo metabolism, which can lead to the formation of radiometabolites that may cross the blood-brain barrier, create high background signals, or exhibit off-target binding, thereby complicating image interpretation.[1][2] Deuteration, the substitution of a hydrogen atom with its heavier isotope deuterium, is a well-established medicinal chemistry strategy to improve a drug's pharmacokinetic profile, particularly its resistance to metabolic degradation.[2][3]
The underlying principle is the Kinetic Isotope Effect (KIE) .[4][5][6] The carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a higher activation energy for cleavage compared to a carbon-hydrogen (C-H) bond. Many metabolic transformations, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-determining step.[6] By replacing hydrogen with deuterium at a known site of metabolism (e.g., O-demethylation of a methoxy group), the reaction rate can be significantly slowed.[5][6] This "metabolic switching" can lead to:
-
Increased parent tracer concentration at the target site.
-
Reduced formation of confounding radiometabolites .[1]
-
Improved target-to-background ratios in the resulting PET images.
Copper-Mediated ¹⁸F-Radiofluorination of Aryl Boronic Acids
The introduction of [¹⁸F]fluoride into aromatic rings, especially those that are electron-rich or possess complex functionality, is a significant challenge in radiochemistry. Classical nucleophilic aromatic substitution (SₙAr) reactions often require harsh conditions and strongly activated precursors. The development of transition metal-mediated methods has revolutionized this field.[7]
Copper-mediated radiofluorination of aryl boronic acids and their ester derivatives has emerged as a powerful and versatile strategy for creating C(aryl)-¹⁸F bonds under mild conditions.[8][9][10][11] This method exhibits remarkable functional group tolerance, making it applicable to a wide array of complex molecules.[9][11] While the precise mechanism is still an area of active investigation, it is generally proposed to proceed through a Cu(I)/Cu(III) catalytic cycle.
The key steps are:
-
Oxidative Addition: A Cu(I) complex reacts with the aryl boronic acid.
-
Fluorination: The resulting intermediate reacts with [¹⁸F]fluoride to form a putative aryl-Cu(III)-fluoride species.
-
Reductive Elimination: This high-valent copper intermediate undergoes rapid reductive elimination to form the desired [¹⁸F]fluoroarene product and regenerate the active Cu(I) catalyst.
A common and challenging side reaction is protodeboronation , where the boronic acid group is replaced by a hydrogen atom from a proton source (e.g., residual water), leading to a non-radioactive byproduct that can be difficult to separate from the desired product.[12] Recent advancements focus on optimizing reaction conditions—such as the choice of copper source, solvent, and additives—to suppress this pathway and maximize fluorination efficiency.[12]
Data Interpretation & Troubleshooting
Expected Results
The performance of the radiosynthesis can vary significantly based on the specific substrate, synthesis platform, and optimization level. The following table provides a range of typical values for a well-optimized process.
| Parameter | Typical Expected Value | Notes |
| Radiochemical Yield (RCY) | 15 - 40% (decay-corrected) | Highly dependent on substrate reactivity and reaction conditions. |
| Molar Activity (Aₘ) at EOS | > 37 GBq/µmol (> 1 Ci/µmol) | EOS = End of Synthesis. Depends on starting activity and precursor amount. |
| Radiochemical Purity (RCP) | > 98% | Post-HPLC purification. [13] |
| Total Synthesis Time | 60 - 90 min | From cyclotron delivery to final formulated product. [14] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Radiochemical Yield (RCY) | 1. Inefficient [¹⁸F]fluoride drying (residual H₂O).2. Suboptimal temperature or time.3. Precursor or reagent degradation. | 1. Ensure rigorous azeotropic drying; add extra MeCN flushes.2. Systematically optimize reaction temperature and time.3. Use fresh, high-purity reagents and store precursor properly. |
| High Protodeboronation | 1. Presence of protic sources (water, alcohols).2. Reaction conditions favor this pathway. | 1. Ensure all reagents, solvents, and gases are anhydrous.2. Screen different copper sources, solvents, or additives.<[12]br>3. Lowering reaction temperature may help. |
| Low Molar Activity (Aₘ) | 1. "Cold" fluoride contamination from reagents or tubing.2. Using too much precursor. | 1. Use high-purity reagents; pre-rinse system components.2. Reduce the amount of precursor, finding a balance with RCY. |
| Poor HPLC Separation | 1. Co-elution of product with precursor or byproducts.2. Poor peak shape. | 1. Optimize HPLC mobile phase, gradient, and column type.2. Adjust mobile phase pH; ensure sample is fully dissolved. |
Conclusion
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid represents a highly valuable and strategically designed precursor for the development of advanced PET radiotracers. Its dual functionality—enabling robust copper-mediated ¹⁸F-fluorination while simultaneously conferring enhanced metabolic stability via deuteration—provides a powerful solution to common challenges in radiopharmaceutical design. The protocols and insights provided herein serve as a comprehensive guide for researchers to harness the potential of this precursor, paving the way for the creation of more stable, specific, and effective PET ligands for neuroimaging and beyond. Successful implementation of these methods will contribute to the development of superior imaging tools for both preclinical research and clinical diagnostics.
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SNMMI. (2022). Deuterium isotope effects on the stability of the demyelination PET tracer 3F4AP. Available at: [Link]
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Sun, Y., et al. (2022). Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites. bioRxiv. Available at: [Link]
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Makaravage, K. J., et al. (2016). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Semantic Scholar. Available at: [Link]
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Sun, Y., et al. (2022). Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites. bioRxiv. Available at: [Link]
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Sun, Y., et al. (2023). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Tredwell, M., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. Available at: [Link]
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Gao, M., et al. (2017). cGMP Production of the Radiopharmaceutical [18 F]MK-6240 for PET imaging of Human Neurofibrillary Tangles. ResearchGate. Available at: [Link]
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Li, Z., et al. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. National Institutes of Health. Available at: [Link]
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Hu, K., et al. (2021). Kinetic isotope effects and synthetic strategies for deuterated carbon-11 and fluorine-18 labelled PET radiopharmaceuticals. PubMed. Available at: [Link]
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Gillies, J. M., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Available at: [Link]
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Perrin, D. (n.d.). Arylboronic acids as captors of aqueous 18F-fluoride for the one step labeling of biomolecules suitable for PET imaging. University of British Columbia. Available at: [Link]
-
Neubauer, A. S., et al. (2021). GMP-Compliant Radiosynthesis of [18F]GP1, a Novel PET Tracer for the Detection of Thrombi. MDPI. Available at: [Link]
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Basuli, F., et al. (2017). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. National Institutes of Health. Available at: [Link]
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Yang, D. J., et al. (2015). Design of CGMP Production of 18 F- and 68 Ga-Radiopharmaceuticals. ResearchGate. Available at: [Link]
-
Carroll, V., et al. (2018). Synthesis of [18F]trifluoromethylaryl labeling synthons from boronic acids and [18F]fluoroform produced in gas phase. Journal of Nuclear Medicine. Available at: [Link]
-
Wuest, F. (2011). Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. National Institutes of Health. Available at: [Link]
-
Gao, M., et al. (2017). cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles. PubMed. Available at: [Link]
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Rensch, C., et al. (2024). Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. Journal of Nuclear Medicine. Available at: [Link]
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Zhang, L., et al. (2024). Deuterium- and Fluorine-18-Labeled Glutamine: a PET Imaging Agent with Enhanced In Vivo Stability. ACS Omega. Available at: [Link]
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Lahdenpohja, S., et al. (2022). Fast and efficient copper-mediated 18F-fluorination of arylstannanes, aryl boronic acids, and aryl boronic esters without azeotropic drying. ResearchGate. Available at: [Link]
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Tredwell, M., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. National Institutes of Health. Available at: [Link]
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Hu, K., et al. (2021). Kinetic Isotope Effects and Synthetic Strategies for Deuterated Carbon-11 and Fluorine-18 Labelled PET Radiopharmaceuticals. ResearchGate. Available at: [Link]
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Hsueh, C., et al. (2021). GMP-compliant fully automated radiosynthesis of [18F]FEPPA for PET/MRI imaging of regional brain TSPO expression. National Institutes of Health. Available at: [Link]
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Guengerich, F. P. (2017). The use of deuterium isotope effects to probe the active site properties, mechanism of cytochrome P450-catalyzed reactions, and mechanisms of metabolically dependent toxicity. ResearchGate. Available at: [Link]
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Lu, S., et al. (2022). Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand. National Institutes of Health. Available at: [Link]
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Mei, Q., et al. (2024). Converting waste PET into dimethyl terephthalate and diverse boronic esters under metal-free conditions. Green Chemistry. Available at: [Link]
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Preshlock, S., et al. (2016). Enhanced copper-mediated 18F-fluorination of aryl boronic esters provides eight radiotracers for PET applications. Chemical Communications. Available at: [Link]
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Vints, I., et al. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal. Available at: [Link]
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Application of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid in medicinal chemistry
An Application Guide for the Strategic Deployment of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid in Medicinal Chemistry
Introduction: A Multifaceted Building Block for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the design of drug candidates is a game of molecular fine-tuning. Success often hinges on the strategic incorporation of specific functionalities to optimize a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, alongside its intrinsic potency. B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid emerges as a highly specialized and powerful building block, offering a triad of strategically positioned features: an ortho-fluoro substituent, a deuterated methoxy group, and a versatile boronic acid handle. This guide provides an in-depth exploration of its application, grounded in mechanistic principles and supported by actionable protocols for researchers in drug development.
This reagent is not merely a structural component; it is a tool for metabolic stabilization and property modulation. The judicious placement of fluorine and deuterium allows chemists to address common metabolic liabilities and enhance pharmacokinetic properties from the earliest stages of lead optimization.
Section 1: The Strategic Rationale—Deconstructing the Molecular Advantage
The utility of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid stems from the synergistic effects of its constituent parts. Understanding the role of each is critical to leveraging its full potential.
The Influence of the Ortho-Fluoro Group
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] Its small van der Waals radius allows it to act as a hydrogen isostere, yet its extreme electronegativity can profoundly influence a molecule's properties.[2][3]
-
Metabolic Blocking: A fluorine atom can shield adjacent sites from metabolic attack by cytochrome P450 (CYP) enzymes.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can improve membrane permeability and bioavailability by reducing the proportion of the charged species at physiological pH.[2][3]
-
Enhanced Binding Affinity: Fluorine can participate in favorable protein-ligand interactions, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.[1][2]
-
PET Imaging Potential: The fluorine atom provides a site for potential radiolabeling with the positron-emitting isotope ¹⁸F, enabling the development of PET tracers for noninvasive in vivo imaging, a valuable tool in drug discovery and clinical diagnostics.[1][3][4][5]
The Power of the Deuterated Methoxy (O-CD₃) Group
The replacement of hydrogen with its stable, heavy isotope deuterium is a subtle modification that can yield significant pharmacokinetic advantages.[6] This strategy is centered on the Kinetic Isotope Effect (KIE) .
-
Blocking O-demethylation: The methoxy group is a common site of phase I metabolism, specifically O-demethylation by CYP enzymes. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[7] Consequently, the cleavage of a C-D bond is the rate-limiting step in this metabolic process, leading to a significantly slower rate of metabolism.[7][8]
-
Improved Pharmacokinetics: By slowing down metabolism, deuteration can lead to a longer drug half-life, increased overall drug exposure (AUC), and potentially a reduced dosing frequency, which improves patient compliance.[8][9]
-
Reduced Metabolite-Induced Toxicity: Slower metabolism can decrease the formation of potentially reactive or toxic metabolites, thereby improving the safety profile of a drug candidate.[8] The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating this approach in clinical practice.[7][10]
The Boronic Acid: A Gateway to Molecular Complexity
Arylboronic acids are indispensable reagents in organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11][12] This reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures that are prevalent in pharmaceuticals.[13]
-
Versatility and Functional Group Tolerance: The Suzuki-Miyaura reaction is renowned for its mild conditions and tolerance of a wide array of functional groups, making it ideal for late-stage functionalization in complex syntheses.[12][14]
-
Commercial Availability: A vast number of boronic acids and their derivatives are commercially available, facilitating rapid library synthesis and structure-activity relationship (SAR) studies.[12][15][16][17]
-
Low Toxicity: Boron-containing byproducts are generally considered to have low toxicity and are easily removed during workup, simplifying purification.[18][19]
Section 2: Core Application—The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is to serve as the nucleophilic partner in a Suzuki-Miyaura cross-coupling reaction to introduce the 2-fluoro-3-(methoxy-d3)phenyl moiety into a target molecule.
Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl or heteroaryl halide/triflate), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically base-activated, where the base converts the boronic acid to a more nucleophilic boronate species.[20]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Caption: A diagram of the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Section 3: Experimental Protocols and Methodologies
This section provides a representative, field-tested protocol for the application of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid.
General Considerations for Success
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvent Degassing: Solvents should be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.
-
Base Selection: The choice of base is crucial. Inorganic bases like Na₂CO₃, K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The base strength can influence reaction rates and the stability of the boronic acid, as overly basic conditions can promote undesirable protodeboronation.[21]
-
Catalyst and Ligand System: For many standard couplings, a pre-formed catalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄ is sufficient. For more challenging substrates (e.g., sterically hindered or electron-deficient partners), using a separate Pd source (like Pd₂(dba)₃) with a specialized phosphine ligand (e.g., SPhos, XPhos, RuPhos) may be necessary to achieve high yields.[22]
Protocol: Suzuki-Miyaura Coupling with 2-chloro-5-methylpyrimidine
This protocol details a typical cross-coupling reaction to synthesize 2-[2-Fluoro-3-(methoxy-d3)phenyl]-5-methylpyrimidine, a scaffold relevant to kinase inhibitor development.
Materials:
-
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid (1.2 equiv)
-
2-chloro-5-methylpyrimidine (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask or reaction vial, add 2-chloro-5-methylpyrimidine (1.0 equiv), B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Na₂CO₃ (3.0 equiv).
-
Atmosphere Inerting: Seal the vessel and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction Execution: Place the sealed reaction vessel in a pre-heated oil bath or heating block set to 90 °C. Stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. Check for the disappearance of the limiting starting material (2-chloro-5-methylpyrimidine).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Section 4: Data Presentation
The following table summarizes typical parameters for the described protocol. Yields are representative and will vary based on the specific substrates and reaction scale.
| Parameter | Value/Condition | Rationale |
| Boronic Acid Stoich. | 1.1 - 1.5 equiv | A slight excess ensures complete consumption of the more valuable halide partner and accounts for any potential homocoupling or protodeboronation. |
| Catalyst Loading | 1 - 5 mol % | Sufficient for efficient catalysis; higher loading may be needed for unreactive substrates but increases cost and metal contamination. |
| Base | Na₂CO₃ or K₂CO₃ | Moderately strong bases that are effective for transmetalation but minimize the risk of base-sensitive functional group degradation.[14] |
| Solvent System | Dioxane/H₂O or Toluene/H₂O | A biphasic system is classic for Suzuki couplings; the water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[23] |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
| Typical Yield | 70 - 95% | Expected range for a well-optimized reaction with non-challenging substrates. |
Section 5: Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol, from setup to final analysis.
Caption: A flowchart of the experimental workflow for Suzuki-Miyaura coupling.
Conclusion
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is a sophisticated chemical tool that empowers medicinal chemists to proactively engineer metabolic stability and fine-tune physicochemical properties into their molecules. By combining the metabolic blocking effects of both fluorine and deuterium with the synthetic flexibility of the boronic acid moiety, this reagent facilitates the efficient construction of advanced drug candidates. The protocols and principles outlined in this guide provide a robust framework for its successful application in drug discovery programs.
References
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
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Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates Blog. [Link]
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Clearsynth Discovery. (2024). Advantages of Deuterated Compounds. Clearsynth Resources. [Link]
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Bizzarro, A., et al. (2019). A Primer of Deuterium in Drug Design. Expert Opinion on Drug Discovery, 14(1), 1-5. [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 790-803. [Link]
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
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Zhou, Y., & Yu, J. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8332. [Link]
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Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 433-450. [Link]
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Soriano-Ursuelo, M. A., & Moreno, A. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3108. [Link]
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American Chemical Society. (2021). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. ACS. [Link]
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Lennox, A. J. J. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. [Link]
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TeBiot. (2025). The Role of 2-Fluoro-3-methoxyphenylboronic Acid in Advanced Chemical Synthesis. TeBiot. [Link]
- Google Patents. (2004). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
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Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(44), 15949-15965. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
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Knapp, D. M. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. [Link]
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Fischer, D., et al. (2018). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 83(6), 3138-3148. [Link]
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Fisher Scientific. B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid, TRC. Fishersci.de. [Link]
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Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
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Notni, J., et al. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. Cancers, 13(23), 6013. [Link]
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ResearchGate. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
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Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
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Ono, M., et al. (2007). Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains. Journal of Medicinal Chemistry, 50(14), 3204-3211. [Link]
- Google Patents. (2003). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
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Application Note: Strategic Isotopic Labeling with B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of stable isotopes into drug candidates is a cornerstone of modern pharmaceutical development, offering profound insights into metabolic stability and pharmacokinetic profiles. B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is a high-value building block designed for this purpose. It facilitates the introduction of a deuterated methoxy group (-OCD₃) via the robust and versatile Suzuki-Miyaura cross-coupling reaction. This application note provides an in-depth guide to the use of this reagent, detailing its scientific rationale, core applications, a step-by-step experimental protocol, and the mechanistic principles that ensure its efficacy in isotopic labeling studies.
Introduction: The Power of Deuterium in Drug Discovery
Isotopic labeling is a critical technique in drug discovery for understanding a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has become a favored tool for medicinal chemists.[1][2] The fundamental principle behind its utility is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, meaning it requires more energy to be cleaved.[3]
When this bond cleavage is the rate-limiting step in a metabolic process, often catalyzed by enzymes like Cytochrome P450 (CYP), replacing H with D can significantly slow down the rate of metabolism.[3][4][5] This strategy, known as "metabolic switching," can:
-
Enhance Pharmacokinetic Profiles : By blocking or slowing metabolism at a specific site, the drug's half-life and overall exposure (AUC) can be improved.[5][6]
-
Reduce Toxic Metabolites : Deuteration can divert metabolism away from pathways that produce harmful byproducts.[4]
-
Create Superior Internal Standards : Deuterated analogues of a drug are ideal internal standards for quantitative bioanalysis by mass spectrometry (LC-MS), as they co-elute with the analyte but are mass-shifted, allowing for precise quantification.[7][8]
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is specifically designed to leverage these benefits by introducing a metabolically fortified -OCD₃ group onto a target molecule.
Reagent Profile and Properties
This specialized boronic acid combines three key structural features, each contributing to its function in drug design.
| Feature | Chemical Structure | Significance |
| (Methoxy-d3)phenyl Group | -Ph-OCD₃ | Introduces the deuterated methoxy label to slow metabolic O-dealkylation. |
| Ortho-Fluoro Group | -F | The electron-withdrawing fluorine atom can modulate the electronic properties of the ring and may serve as a metabolic blocker for adjacent positions. |
| Boronic Acid Moiety | -B(OH)₂ | Enables highly efficient and selective C-C bond formation via Suzuki-Miyaura cross-coupling.[9][10] |
Physicochemical Data:
| Property | Value |
| Chemical Formula | C₇H₅D₃BFO₃ |
| Molecular Weight | ~172.96 g/mol |
| Appearance | White to off-white solid |
| Typical Purity | ≥97% |
| Storage | Store at 2-8°C under an inert atmosphere (Argon or Nitrogen) to prevent degradation. |
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this reagent is as a coupling partner in the Palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for forming C-C bonds between aryl groups in medicinal chemistry.[10][11]
The general transformation is shown below: Ar¹-X + Ar²-B(OH)₂ --[Pd Catalyst, Base]--> Ar¹-Ar²
In this context, B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid serves as Ar²-B(OH)₂, coupling with an aryl halide or triflate (Ar¹-X) of the core drug scaffold.
Experimental Workflow Visualization
The following diagram illustrates the integration of this reagent into a typical drug discovery workflow.
Caption: Workflow for isotopic labeling and analysis.
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for a Suzuki-Miyaura coupling reaction. Note: This is a general procedure and may require optimization for specific substrates.
Materials & Reagents
-
Aryl Halide (e.g., Bromide): 1.0 equivalent
-
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid: 1.2 to 1.5 equivalents
-
Palladium Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)
-
Base: 2M aqueous solution of K₂CO₃ or Cs₂CO₃ (2-3 equivalents)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene
-
Equipment: Schlenk flask, condenser, magnetic stirrer, inert gas line (N₂ or Ar), standard laboratory glassware for workup and purification.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[12][13]
-
Boronic acids can be irritating to the eyes, respiratory system, and skin. Avoid inhalation and direct contact.[12][14]
-
Palladium catalysts are toxic and should be handled with care.
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid (1.2 eq), and the palladium catalyst (0.03 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. An inert atmosphere is critical to prevent the degradation of the Pd(0) catalyst.
-
Solvent Addition: Add anhydrous solvent (e.g., 1,4-Dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Degassing: Bubble the inert gas through the stirred solution for 10-15 minutes to remove any dissolved oxygen.
-
Base Addition: Add the 2M aqueous base (2.0 eq) via syringe. The mixture should be biphasic.
-
Heating: Immerse the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS. Check for the consumption of the starting aryl halide. Reactions are typically complete within 2-12 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography on silica gel to obtain the pure, deuterated final compound.
-
Characterization: Confirm the structure and isotopic incorporation using ¹H NMR (verifying the absence of the methoxy proton signal), ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass.
The Catalytic Cycle
The efficiency of the protocol is grounded in the well-understood mechanism of the Suzuki-Miyaura coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 6. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. angenechemical.com [angenechemical.com]
Title: A Multi-Nuclear NMR Approach for Unambiguous Analysis of Products from B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid Reactions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is a valuable building block in modern synthetic chemistry, particularly for introducing a uniquely substituted phenyl motif in drug discovery and materials science. The strategic incorporation of both fluorine (¹⁹F) and deuterium (²H) labels provides powerful analytical handles for reaction monitoring and product characterization. This application note presents a comprehensive guide and detailed protocols for the multi-nuclear Nuclear Magnetic Resonance (NMR) analysis of reaction products derived from this reagent. By leveraging ¹H, ¹³C, ¹⁹F, ¹¹B, and ²H NMR spectroscopy, researchers can achieve unambiguous structural elucidation, quantify reaction conversion, and assess product purity with high confidence. We explain the causality behind experimental choices and provide self-validating protocols designed for accuracy and reproducibility.
The Strategic Advantage of Tri-Labeling in NMR Analysis
The intrinsic structure of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid offers a unique convergence of three NMR-active nuclei at or near the reaction site, providing complementary data streams for a holistic analysis.
-
¹⁹F as a High-Sensitivity Reporter: The fluorine-19 nucleus is ideal for NMR spectroscopy due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, resulting in sensitivity comparable to proton NMR.[1][2] Its chemical shift is exquisitely sensitive to changes in the electronic environment, spanning a range of over 400 ppm for organofluorine compounds.[1][3] Consequently, the ¹⁹F signal serves as an excellent probe to monitor the conversion of the boronic acid and confirm the formation of new C-C or C-X bonds at the phenyl ring.
-
²H for Reaction Monitoring and Spectral Simplification: The deuterium label on the methoxy group (-OCD₃) provides two key benefits. First, it allows for direct reaction monitoring using ²H NMR, a technique that can be used to quantitatively track the conversion of reactants to products in real time.[4][5] Second, the replacement of protons with deuterons simplifies the corresponding ¹H NMR spectrum by removing the sharp methoxy singlet, which can be advantageous if aromatic signals are nearby. Deuterium labeling is a well-established strategy in drug development to study metabolic pathways and enhance pharmacokinetic profiles.[6][7]
-
¹¹B for Tracking the Boron Moiety: Boron has two NMR-active isotopes, with ¹¹B (spin = 3/2, ~80% abundance) being the preferred nucleus due to its higher sensitivity and smaller quadrupole moment compared to ¹⁰B.[8] The ¹¹B chemical shift is highly indicative of the coordination state of the boron atom. Tricoordinate species like boronic acids typically resonate in a distinct downfield region (e.g., ~25-35 ppm), while tetracoordinate species like boronate esters or "ate" complexes appear at a more shielded, upfield position (~2-15 ppm).[9] This makes ¹¹B NMR an invaluable tool for directly observing the consumption of the boronic acid starting material.
Application Case Study: Suzuki-Miyaura Cross-Coupling
A primary application of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[10][11][12] This reaction serves as an excellent model to illustrate the power of the multi-nuclear NMR approach.
Hypothetical Reaction: B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid + 4-Bromoanisole → 2-Fluoro-3-(methoxy-d3)-4'-methoxy-1,1'-biphenyl
In this transformation, we expect to see:
-
¹⁹F NMR: A significant shift in the fluorine resonance as the C-B bond is replaced by a C-C bond, altering the electronic environment of the fluorinated ring.
-
¹¹B NMR: The disappearance of the signal corresponding to the starting boronic acid.
-
²H NMR: The persistence of the deuterium signal, confirming the methoxy-d3 group remains intact on the product.
-
¹H NMR: The appearance of new signals in the aromatic region corresponding to the 4-methoxyphenyl group and shifts in the signals of the original 2-fluoro-3-(methoxy-d3)phenyl ring.
Comprehensive NMR Protocols
General Sample Preparation (Self-Validating Workflow)
The quality of NMR data is fundamentally dependent on proper sample preparation. This protocol is designed to minimize common sources of error.
-
Analyte Preparation: Accurately weigh ~5-10 mg of the dried reaction product into a clean, dry vial. For quantitative analysis (qNMR), use a high-precision balance and record the weight to at least 0.01 mg.
-
Solvent Selection: Choose a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, ≥99.8% D) that fully dissolves the analyte and has minimal overlapping signals with the regions of interest.
-
Internal Standard Addition (for qNMR): If quantification is required, add a known quantity of a suitable internal standard. The standard should be inert, soluble, and have sharp, non-overlapping signals in the relevant spectra.
-
For ¹H qNMR: 1,3,5-Trimethoxybenzene or similar.
-
For ¹⁹F qNMR: Trifluorotoluene or a similar fluorinated compound.
-
-
Dissolution & Transfer: Add ~0.6-0.7 mL of the deuterated solvent (containing the standard, if used) to the vial. Ensure complete dissolution, using gentle vortexing if necessary. Transfer the solution to a high-quality 5 mm NMR tube.
-
Tube Selection:
-
For ¹H, ¹³C, ¹⁹F, and ²H NMR, standard borosilicate glass NMR tubes are sufficient.
-
For ¹¹B NMR, it is highly recommended to use quartz NMR tubes. Standard borosilicate tubes contain boron and will produce a very broad, large background signal that can obscure the analyte's signals.[8]
-
¹H and ¹³C NMR Analysis
These standard experiments provide the carbon-proton framework of the molecule.
-
¹H NMR Protocol:
-
Lock and shim the spectrometer on the deuterated solvent signal.
-
Acquire a standard 1D proton spectrum. A spectral width of ~16 ppm centered around 6 ppm is usually sufficient.
-
Use a 30° pulse angle and a relaxation delay (d1) of at least 2 seconds for routine analysis. For quantitative analysis, increase the relaxation delay to 5 times the longest T₁ of interest (often requiring a d1 of 15-30 seconds) and use a 90° pulse.
-
Process the spectrum with an appropriate line broadening (e.g., 0.3 Hz) and perform phasing, baseline correction, and referencing (e.g., TMS at 0 ppm or residual solvent peak).
-
-
¹³C NMR Protocol:
-
Acquire a 1D carbon spectrum with proton decoupling (e.g., using a zgpg30 or similar pulse sequence).
-
A spectral width of ~220-240 ppm is standard.
-
The number of scans will need to be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C.
-
Note the C-F couplings, which can aid in assignments. The ¹JCF coupling is typically large (240-260 Hz).
-
¹⁹F NMR Protocol
This is a key experiment for monitoring the reaction at the fluorinated ring.
-
Spectrometer Setup: Tune the probe for ¹⁹F. No special hardware is typically needed on modern dual-channel probes.[13]
-
Acquisition:
-
Acquire a 1D ¹⁹F spectrum. Proton decoupling is often unnecessary but can be used to simplify spectra by removing long-range nJHF couplings.
-
The chemical shift range for organofluorine compounds is large; a spectral width of at least 250 ppm is recommended to avoid signal folding.[1]
-
Use CFCl₃ (0 ppm) as the primary reference standard, although secondary standards are often used in practice.
-
-
Data Processing: Process the spectrum similarly to ¹H NMR. The signals are typically sharp singlets or simple multiplets. Compare the chemical shift of the product to the starting material to confirm conversion.
¹¹B NMR Protocol
This experiment directly probes the consumption of the boronic acid.
-
Spectrometer Setup: Tune the probe for ¹¹B. Use a quartz NMR tube.
-
Acquisition:
-
Acquire a 1D ¹¹B spectrum, typically without proton decoupling.
-
¹¹B signals are often broad due to quadrupolar relaxation. A wider spectral width (~200 ppm) is appropriate.
-
Use BF₃·OEt₂ (0 ppm) as the external reference standard.
-
-
Data Processing: A larger line broadening (e.g., 1-5 Hz) may be needed during processing to improve the signal-to-noise ratio of the broad peak. Look for the disappearance of the starting boronic acid signal (expected ~30 ppm).
²H NMR Protocol
This experiment confirms the integrity of the deuterated methoxy group.
-
Spectrometer Setup: Tune the probe for ²H. This is the lock channel on most spectrometers, so the experiment is straightforward.
-
Acquisition:
-
Acquire a simple 1D ²H spectrum.
-
The chemical shift range is similar to ¹H NMR.[14] A spectral width of ~10 ppm is sufficient.
-
-
Data Processing: The resulting spectrum should show a single resonance corresponding to the -OCD₃ group, confirming its presence in the final product.
Data Interpretation and Summarization
A cohesive analysis requires integrating the data from all experiments. The change in chemical shift (Δδ) between the starting material and the product is a key diagnostic indicator.
| NMR Experiment | Starting Material Feature | Expected Product Feature (Suzuki Example) | Causality of Change |
| ¹⁹F NMR | Singlet/doublet at δ₁ | Singlet/doublet at δ₂ (Δδ ≠ 0) | Change in electronic environment due to C-B to C-C bond conversion. |
| ¹¹B NMR | Broad signal ~30 ppm | Signal disappears or is significantly diminished | Consumption of the tricoordinate boronic acid. |
| ¹H NMR | Aromatic signals for the boronic acid | Shifted aromatic signals + new signals from coupling partner | Altered shielding/deshielding in the product's biaryl system. |
| ²H NMR | Singlet at δ₃ | Singlet at or near δ₃ | Confirms the -OCD₃ group is retained in the product structure. |
| ¹³C NMR | Signal for C-B at δ₄ | Signal disappears, new aromatic C-C signals appear | Direct evidence of the new carbon-carbon bond formation. |
Visualization of Workflows
A systematic workflow ensures that all necessary data is collected and analyzed logically.
Caption: Experimental workflow from sample preparation to final analysis.
Caption: Logical relationship for integrating multi-nuclear NMR data.
Conclusion
The analysis of reactions involving B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is significantly enhanced by a methodical, multi-nuclear NMR approach. The strategic placement of ¹⁹F and ²H labels provides unambiguous, complementary information to standard ¹H and ¹³C NMR. By following the detailed protocols for ¹H, ¹³C, ¹⁹F, ¹¹B, and ²H NMR, researchers can confidently elucidate the structure of their products, monitor reaction efficiency, and ensure the purity of their compounds. This integrated analytical strategy streamlines the development process for novel pharmaceuticals and advanced materials.
References
-
Title: Deuterium NMR spectroscopy is a versatile and economical tool for monitoring reaction kinetics in ionic liquids. Source: Chemical Communications (RSC Publishing). URL: [Link]
-
Title: Principles and Topical Applications of 19F NMR Spectrometry. Source: ResearchGate. URL: [Link]
-
Title: Nmr spectroscopy of fluorine 19. Source: Slideshare. URL: [Link]
-
Title: Deuterium NMR. Source: Wikipedia. URL: [Link]
-
Title: Deuterium NMR spectroscopy is a versatile and economical tool for monitoring reaction kinetics in ionic liquids. Source: Chemical Communications (RSC Publishing). URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Source: PubMed. URL: [Link]
-
Title: 11B NMR Chemical Shifts. Source: San Diego State University Chemistry. URL: [Link]
-
Title: 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. Source: JACS Au (ACS Publications). URL: [Link]
-
Title: Fluorine-19 nuclear magnetic resonance spectroscopy. Source: Wikipedia. URL: [Link]
-
Title: Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Source: ResearchGate. URL: [Link]
-
Title: A beginner's guide to 19F NMR and its role in drug screening. Source: Canadian Journal of Chemistry. URL: [Link]
-
Title: Recent applications of isotopic labeling for protein NMR in drug discovery. Source: PubMed. URL: [Link]
-
Title: Recent applications of isotopic labeling for protein NMR in drug discovery. Source: ResearchGate. URL: [Link]
-
Title: ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). Source: ResearchGate. URL: [Link]
-
Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Source: MDPI. URL: [Link]
-
Title: Recent applications of isotopic labeling for protein NMR in drug discovery. Source: Sci-Hub. URL: [Link]
-
Title: Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Source: Semantic Scholar. URL: [Link]
-
Title: NMR Reaction Monitoring Robust to Spectral Distortions. Source: ACS Publications. URL: [Link]
-
Title: Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Source: ACS Publications. URL: [Link]
-
Title: NMR as a “Gold Standard” Method in Drug Design and Discovery. Source: PubMed Central (PMC). URL: [Link]
-
Title: The Role of 2-Fluoro-3-methoxyphenylboronic Acid in Advanced Chemical Synthesis. Source: C&EN. URL: [Link]
-
Title: Boron NMR. Source: University of Ottawa. URL: [Link]
-
Title: Nuclear magnetic resonance spectroscopy of boron compounds. Source: UC Library Search. URL: [Link]
-
Title: 2-Fluoro-3-methoxyphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Pharmaceutical Development. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deuterium NMR spectroscopy is a versatile and economical tool for monitoring reaction kinetics in ionic liquids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Deuterium NMR spectroscopy is a versatile and economical tool for monitoring reaction kinetics in ionic liquids - Chemical Communications (RSC Publishing) DOI:10.1039/B108864E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Boron NMR [chem.ch.huji.ac.il]
- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. mdpi.com [mdpi.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Deuterium NMR - Wikipedia [en.wikipedia.org]
LC-MS method development for compounds synthesized with B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid
A Strategic Guide for the Quantification of Compounds Synthesized with B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid
Authored by: Senior Application Scientist, Advanced Analytical Technologies
Introduction
The integration of unique building blocks into drug discovery pipelines necessitates the development of robust and specific analytical methods for both qualitative and quantitative assessment. B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid represents a novel reagent used in the synthesis of complex molecules, introducing a fluorinated and deuterated methoxy phenylboronic acid moiety. This structural complexity, particularly the presence of the boronic acid group, presents distinct challenges for bioanalytical method development using Liquid Chromatography-Mass Spectrometry (LC-MS). Boronic acids are known for their propensity to undergo dehydration to form cyclic boroxine trimers, and can interact with diols, including residual sugars, which can complicate analysis.[1][2] Furthermore, the fluorine atom and the deuterated methoxy group influence the chromatographic retention and mass spectrometric behavior of the resulting synthesized compounds.
This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals to establish a selective, sensitive, and high-throughput LC-MS/MS method for the analysis of compounds derived from B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid. We will delve into the causality behind experimental choices, from sample preparation to final mass spectrometric detection, ensuring a self-validating and scientifically sound protocol.
The Analytical Challenge: Understanding the Analyte
A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties. Compounds synthesized using B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid will possess a unique combination of features:
-
The Boronic Acid Moiety: This group is prone to dehydration and trimerization into a boroxine, which can hinder detection and quantification by mass spectrometry.[1] Method conditions must be optimized to minimize this transformation.
-
Fluorination: The presence of a fluorine atom on the phenyl ring increases the molecule's polarity and can lead to alternative chromatographic selectivity compared to non-fluorinated analogs.[3] This can be leveraged for improved separation.
-
Deuterated Methoxy Group: The three deuterium atoms provide a distinct mass shift, making the parent reagent and its derivatives ideal as internal standards for their non-deuterated counterparts.[4][5] However, chromatographic separation from the non-deuterated analog must be considered if they are analyzed simultaneously.[6]
A key objective of the LC-MS method is to maintain the integrity of the boronic acid group during analysis, or to achieve controlled and reproducible derivatization if necessary. However, modern UPLC-MS techniques have shown success in analyzing a wide range of boronic acids without prior derivatization.[7][8]
Strategic Workflow for Method Development
The development of a robust LC-MS method follows a logical progression of optimization steps. The following workflow is proposed for compounds derived from B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Suzuki Coupling with B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on reactions involving the sterically and electronically challenging substrate, B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid.
Introduction: Understanding the Challenge
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid presents a unique set of challenges in Suzuki-Miyaura coupling. The ortho-fluoro substituent provides significant steric hindrance around the boronic acid moiety.[1] Additionally, the meta-methoxy group, being an electron-donating group, can decrease the reactivity of the boronic acid in the crucial transmetalation step. These factors often lead to low conversion rates and the formation of side products. This guide provides a structured approach to diagnosing and overcoming these issues.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing potential causes and recommended solutions.
Q1: My reaction shows little to no conversion of the starting materials. What are the first things I should check?
When a Suzuki coupling fails to initiate, a systematic check of the fundamental reaction parameters is the first course of action.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solutions & Troubleshooting Steps |
| Inactive Catalyst | The active catalytic species in Suzuki coupling is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ.[1][2] Ensure your catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent degradation and oxidation.[3] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) to ensure the presence of active Pd(0).[1][4] |
| Oxygen Contamination | The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also cause homocoupling of the boronic acid.[1][3] It is critical to ensure that your solvent is thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen throughout.[5][6] |
| Inefficient Oxidative Addition | If your coupling partner is an electron-rich or sterically hindered aryl halide (especially a chloride), the oxidative addition step may be the bottleneck.[2][6] The use of bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), is often essential to facilitate this step.[1][7][8] |
| Suboptimal Base or Solvent | The base is crucial for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[2][9][10] Ensure you are using a sufficiently strong and soluble base. Finely powdered potassium phosphate (K₃PO₄) is often a good choice for challenging couplings.[2][5] The solvent system must solubilize all reagents; mixtures of dioxane/water or THF/water are common.[3] |
Q2: I'm observing significant starting material consumption, but the yield of my desired product is still low. What side reactions could be occurring?
Low isolated yield despite starting material conversion points towards competing side reactions. For a substrate like B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid, protodeboronation is a primary suspect.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solutions & Troubleshooting Steps |
| Protodeboronation | This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[3][5] It is often exacerbated by excess water, harsh basic conditions, or elevated temperatures.[2][5] Solutions: 1. Use Anhydrous Conditions: If possible, use anhydrous solvents and bases.[2] 2. Optimize the Base: Switch to a milder base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[2] 3. Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol (BPin) or MIDA ester, which are more resistant to protodeboronation.[2][5] 4. Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[2] |
| Homocoupling | The formation of a biaryl product from two molecules of the boronic acid is another common side reaction, often promoted by the presence of oxygen.[3] Solution: Ensure rigorous degassing of your reaction mixture before adding the palladium catalyst and maintain a strict inert atmosphere.[5] |
Q3: How do I select the optimal catalyst and ligand system for this sterically hindered boronic acid?
The steric bulk from the ortho-fluoro group on B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid necessitates a carefully chosen catalyst system.
Expert Insights:
For sterically hindered substrates, the ligand's properties are paramount. Bulky and electron-rich ligands are known to accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[7][8][11]
Recommended Ligand Classes for Sterically Hindered Couplings:
| Ligand Class | Examples | Key Advantages |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | Highly effective for a broad range of substrates, including sterically hindered and electron-rich partners.[1][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable palladium complexes, often effective for challenging couplings, including those with aryl chlorides.[6][12] |
A logical approach is to screen a small set of these ligands to identify the optimal choice for your specific aryl halide coupling partner.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to effective troubleshooting. Each step presents a potential barrier that can be addressed by modifying the reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
When faced with a low-yielding reaction, a logical diagnostic workflow can help pinpoint the issue efficiently.
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Experimental Protocols
General Protocol for a Screening Reaction
This protocol provides a robust starting point for optimizing the coupling of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid with an aryl halide.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[6]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1][6]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1][2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1][5]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][2][5]
-
Purification: Purify the crude product by flash column chromatography.[1][2][5]
Protocol for Conversion to a Pinacol (BPin) Ester
If protodeboronation is a persistent issue, converting the boronic acid to its more stable pinacol ester is a highly effective strategy.
-
Setup: In a round-bottom flask, dissolve B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., THF or toluene).
-
Drying: Add anhydrous magnesium sulfate or sodium sulfate to remove any water.
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude BPin ester can often be used directly in the Suzuki coupling reaction without further purification.
Frequently Asked Questions (FAQs)
Q: Can I use a stronger base like NaOH or KOtBu to force the reaction? A: While stronger bases can sometimes increase reaction rates, they also significantly increase the rate of protodeboronation, especially with sensitive boronic acids.[2][6] It is generally better to start with a moderately strong base like K₃PO₄ and optimize other parameters (ligand, temperature) first.
Q: My aryl halide is a chloride. Are there any special considerations? A: Aryl chlorides are less reactive than bromides or iodides in the oxidative addition step.[3][13] Their use almost always requires a highly active catalyst system, such as those employing bulky, electron-rich biaryl phosphine ligands (XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[6][12]
Q: Is it necessary to degas the water used in the solvent mixture? A: Yes. Oxygen dissolved in the aqueous portion of the solvent system can be just as detrimental as oxygen from the atmosphere. All components of the solvent system should be thoroughly degassed before use.
Q: The reaction works at a small scale, but the yield drops upon scale-up. Why? A: Scale-up issues can often be traced to inefficient mixing or heat transfer. Ensure that the stirring is vigorous enough to thoroughly mix the phases, especially in biphasic systems. Also, be mindful that achieving and maintaining the target internal temperature can be more challenging in larger vessels.
References
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
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WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Preventing deboronation of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid
Technical Support Center: B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid
A Guide to Preventing and Troubleshooting Deboronation
Welcome to the technical support guide for B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid. This document is designed for researchers, medicinal chemists, and process scientists who utilize this valuable building block in their synthetic endeavors. The unique electronic properties conferred by the ortho-fluoro and meta-methoxy substituents, which are critical for its reactivity profile, also render it susceptible to a common failure mode: protodeboronation.
This guide provides an in-depth analysis of the causes of deboronation and offers practical, field-proven strategies to mitigate this undesired side reaction, ensuring the integrity of your starting material and the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is protodeboronation?
Protodeboronation (or deboronation) is a chemical reaction in which the carbon-boron bond of an organoboronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This process converts your valuable boronic acid into a simple arene byproduct (in this case, 2-fluoro-1-(methoxy-d3)benzene), effectively removing it from your desired reaction pathway, leading to reduced yields and purification challenges.[2]
Q2: Why is B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid particularly susceptible to deboronation?
The stability of an arylboronic acid is a delicate balance of steric and electronic factors. For this specific compound, two key features influence its susceptibility:
-
Electron-Withdrawing Ortho-Fluoro Group: The fluorine atom at the ortho-position is strongly electron-withdrawing, which increases the Lewis acidity of the boron center.[3] This makes the boronic acid more susceptible to nucleophilic attack, a key step in some deboronation pathways.
-
Ortho-Substitution Effect: Ortho-substituted phenylboronic acids, in general, can be more prone to deboronation compared to their meta- or para-isomers.[4][5] This is often attributed to steric strain that can be relieved upon cleavage of the C-B bond. While the meta-methoxy group is electron-donating, its influence is less pronounced than the activating effect of the ortho-fluoro group.[6]
Q3: What are the primary experimental conditions that trigger deboronation?
Several factors can accelerate this unwanted side reaction. Understanding these triggers is the first step toward prevention.
-
pH (Acidity/Basicity): Protodeboronation can be catalyzed by both acid and base.[1] For many arylboronic acids, the reaction is fastest at high pH (>10), which is unfortunately common in Suzuki-Miyaura cross-coupling conditions due to the formation of a more reactive boronate anion.[2][7][8]
-
Temperature: Higher reaction temperatures invariably increase the rate of deboronation.[2]
-
Presence of Water: Water acts as the proton source for the C-H bond formation. While many cross-coupling reactions use aqueous mixtures, excessive water can be detrimental.[2]
-
Reaction Time: The longer the boronic acid is exposed to harsh conditions, the greater the extent of decomposition.[2]
-
Transition Metals: While essential for cross-coupling, some metals, particularly copper, can mediate deboronation under certain conditions.[7][9][10]
Section 2: Mechanistic Overview of Protodeboronation
Understanding the mechanism is key to devising effective preventative strategies. Protodeboronation of arylboronic acids in aqueous media can proceed through distinct pH-dependent pathways.[1] The most relevant pathway for synthetic chemists, especially under Suzuki-Miyaura conditions, is base-catalyzed.
-
Boronate Formation: In the presence of a base (e.g., hydroxide), the Lewis acidic boronic acid accepts a hydroxide ion to form a tetrahedral boronate anion, [ArB(OH)₃]⁻.[1]
-
Protonolysis: This boronate species is more electron-rich and thus more susceptible to protonolysis. The rate-limiting step is often the reaction of the boronate with a proton source (typically water), which cleaves the C-B bond to form the arene (Ar-H) and boric acid.[1][4]
Caption: Competing desired (green) and undesired (red) pathways.
Section 3: Troubleshooting Guide
This section addresses common problems encountered during experiments and provides targeted solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no yield of desired cross-coupled product; main byproduct is 2-fluoro-1-(methoxy-d3)benzene. | Extensive Protodeboronation: The rate of deboronation is significantly faster than the rate of your desired reaction under the chosen conditions. | 1. Optimize the Base: Switch from strong, hydroxide-containing bases (NaOH, KOH) to milder options like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][11]2. Reduce Temperature: Run the reaction at the lowest possible temperature that still promotes catalytic turnover (e.g., start at 60-80 °C).[11]3. Minimize Water: Use anhydrous solvents if your reaction chemistry permits. If water is necessary as a co-solvent, use the minimum required amount.[2]4. Use a High-Activity Catalyst System: Employ a modern, highly active catalyst and ligand (e.g., a Buchwald-type biarylphosphine ligand) to accelerate the productive cross-coupling, outcompeting the deboronation side reaction.[11] |
| Inconsistent yields between reaction runs, even with the same protocol. | 1. Reagent Degradation During Storage: The boronic acid may have decomposed over time due to improper storage (exposure to moisture, air, or light).2. Degradation in Solution: The boronic acid is degrading in the reaction solvent before the catalyst is added or the reaction is heated. | 1. Verify Reagent Quality: Before use, check the purity of the boronic acid via HPLC or ¹H NMR. Store the solid under an inert atmosphere in a cool, dark, and dry place.[12]2. Fresh Solutions: Prepare solutions of the boronic acid immediately before use. Avoid letting it sit in basic or aqueous solutions for extended periods at room temperature.[13] |
| Reaction works well, but a persistent ~5-10% deboronated byproduct complicates purification. | Background Deboronation: Even under optimized conditions, sensitive substrates can exhibit a low level of background deboronation. | 1. Convert to a Boronate Ester: For maximum stability, convert the boronic acid to a more robust derivative like a pinacol or MIDA ester prior to the reaction.[1][14] This protects the boron center from premature degradation.2. Use a Slow-Release Strategy: Using N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborates allows for the slow, controlled release of the active boronic acid into the reaction mixture, keeping its standing concentration low and minimizing side reactions.[1][15] |
Section 4: Best Practices for Prevention: Storage and Handling
Proactive measures are the most effective way to prevent deboronation.
Recommended Storage Protocol
Proper storage is non-negotiable for maintaining the integrity of organoboronic acids.[12]
-
Atmosphere: Store under a dry, inert atmosphere (Argon or Nitrogen).
-
Temperature: Keep refrigerated (2-8 °C). Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by using an amber vial or storing it in a dark cabinet.
-
Moisture: Store in a desiccator to prevent hydrolysis and dehydration-trimerization to the boroxine.
Experimental Handling Workflow
The following workflow minimizes the risk of degradation during experimental setup.
Sources
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- 9. Fluoride protects boronic acids in the copper(i)-mediated click reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications [organic-chemistry.org]
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- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Troubleshooting for Hindered Suzuki-Miyaura Couplings
Guide Focus: B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides advanced guidance for navigating the challenges associated with the Suzuki-Miyaura cross-coupling of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid , a sterically hindered and electronically complex substrate. As Senior Application Scientists, our goal is to move beyond generic protocols and provide a deep, mechanistic understanding to empower your experimental success.
The Challenge: Understanding the Substrate
The target boronic acid, B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid, presents a classic case of steric hindrance at the ortho position. The fluorine atom directly adjacent to the boronic acid group physically obstructs the approach of the palladium complex, making the crucial transmetalation step of the catalytic cycle kinetically challenging.[1][2] This often leads to sluggish reactions, low yields, and competing side reactions.
The electronic environment is also complex. The ortho-fluoro group is strongly electron-withdrawing, while the meta-methoxy group is electron-donating. These competing effects modulate the nucleophilicity of the phenyl ring, adding another layer of complexity to catalyst selection.[3][4]
Caption: Structure of the hindered boronic acid.
Recommended Starting Conditions
For challenging substrates like this, conventional catalysts such as Pd(PPh₃)₄ are often inadequate.[5] We recommend starting with a modern catalyst system known for high activity with sterically demanding partners.
| Component | Recommendation | Rationale |
| Precatalyst | XPhos Pd G3 (1-2 mol%) | Air- and moisture-stable palladacycle that rapidly generates the active Pd(0) species. Highly effective for hindered substrates.[1] |
| Ligand | XPhos (1.1 eq. to Pd) | A bulky, electron-rich biarylphosphine ligand that accelerates both oxidative addition and the critical reductive elimination step, preventing catalyst decomposition.[1][5] |
| Base | K₃PO₄ (2-3 equivalents) | A moderately strong base effective in activating the boronic acid without promoting excessive side reactions often seen with stronger bases.[5][6] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | A common, effective solvent system. The small amount of water helps to solubilize the base and facilitate the formation of the active borate species.[7] |
| Temperature | 80–110 °C | Hindered couplings often require thermal energy to overcome the activation barrier for transmetalation.[8] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My reaction has stalled or resulted in a very low yield. What are the first things I should check?
A1: Before exploring more complex variables, always verify the fundamentals. Low yields are frequently traced back to basic setup and reagent issues.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction vessel was properly purged (at least three vacuum/backfill cycles with argon or nitrogen) and that your solvents were thoroughly degassed. Oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of the boronic acid.[9]
-
Reagent Quality: Boronic acids can degrade over time, particularly through protodeboronation.[10] Use a fresh, high-purity batch of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid. Verify the purity and integrity of your aryl halide and base.
-
Solvent & Base Purity: Use anhydrous, degassed solvents.[10] Ensure your base is finely powdered and has been stored in a desiccator to prevent clumping and ensure effective interaction.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 4. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid
Welcome to the technical support guide for B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this specialized reagent, particularly in palladium-catalyzed cross-coupling reactions. Here, we address common challenges and provide practical, evidence-based solutions in a direct question-and-answer format.
Section 1: Understanding the Reagent: Key Structural Features
Before troubleshooting, it's crucial to understand the molecule's inherent properties. The structure of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid presents unique electronic and steric characteristics that influence its reactivity.
-
The ortho-Fluoro Substituent : The fluorine atom at the C2 position is strongly electron-withdrawing. This influences the acidity of the boronic acid and can impact the kinetics of the transmetalation step in cross-coupling reactions.[1][2] It also makes the C-B bond more susceptible to a common side reaction known as protodeboronation.[3]
-
The meta-Methoxy-d3 Group : The methoxy group is electron-donating. The deuterium labeling (methoxy-d3) is primarily used for tracing in metabolic studies or for investigating kinetic isotope effects (KIEs).[4][5][6] In the context of reaction optimization, its electronic impact is similar to a standard methoxy group, but its presence confirms the need for precise and high-yielding reaction conditions to preserve the isotopic label.
Section 2: Frequently Asked Questions: Base Selection
The choice of base is arguably the most critical parameter in a Suzuki-Miyaura coupling reaction. It directly participates in the catalytic cycle and its properties can dramatically affect yield and reaction purity.
Q1: What is the fundamental role of the base in the Suzuki-Miyaura reaction?
A: The base is essential for the transmetalation step, which is often the rate-limiting step of the catalytic cycle. Organoboronic acids are generally not nucleophilic enough to transfer their organic group to the palladium center directly. The base activates the boronic acid by converting it into a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[7][8][9] This anionic species readily undergoes transmetalation with the palladium(II) halide complex, advancing the catalytic cycle.[10]
Caption: Simplified Suzuki-Miyaura Catalytic Cycle
Q2: Which bases are recommended for this fluoro-substituted boronic acid, and what are the trade-offs?
A: The choice depends on the coupling partner and solvent system. Weaker inorganic bases are generally preferred for this substrate to minimize side reactions.
| Base | Strength | Typical Use & Considerations |
| K₃PO₄ | Moderate | Often an excellent choice. Its moderate basicity is effective for boronate formation without promoting significant protodeboronation. It has good solubility in aqueous mixtures. |
| Cs₂CO₃ | Moderate | Highly effective due to the high solubility of cesium salts in organic solvents. Can often improve yields where other carbonate bases fail. |
| K₂CO₃ | Weak | A standard, cost-effective choice. Requires water as a co-solvent for solubility, which can increase the risk of protodeboronation if not carefully controlled. |
| CsF | Weak (Fluoride) | Fluoride ions can activate boronic acids through a different mechanism, forming a fluoroborate species. It can be very effective for challenging couplings, especially with electron-deficient systems.[11] |
| NaOH, KOH | Strong | Use with caution. Strong hydroxides can accelerate the desired reaction but also significantly increase the rate of protodeboronation and potentially catalyst degradation, especially at elevated temperatures.[9] |
Q3: I am observing significant formation of 1-fluoro-2-(methoxy-d3)benzene. Is my base causing this?
A: Yes, this is a classic case of protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[3] For electron-deficient arylboronic acids like yours, this process is often accelerated by strong bases and the presence of a proton source (like water).[12][13]
To mitigate protodeboronation:
-
Switch to a Milder Base: Change from a hydroxide (NaOH) to a phosphate (K₃PO₄) or a fluoride (CsF).
-
Use Anhydrous Conditions: If possible, use a base soluble in anhydrous organic solvents (e.g., CsF in dioxane) to minimize the water content.
-
Consider Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol (Bpin) or MIDA boronate ester, can suppress protodeboronation by providing a "slow release" of the boronic acid under the reaction conditions.[14]
Section 3: Frequently Asked Questions: Solvent Selection
The solvent plays a multifaceted role, influencing solubility, reaction rate, and even catalyst stability.[15][16][17]
Q1: What is the primary function of the solvent in a Suzuki-Miyaura reaction?
A: The solvent must first and foremost dissolve the reactants, particularly the organic halide and the palladium catalyst complex. Beyond solubility, its polarity can influence the rates of the individual steps in the catalytic cycle.[18][19] For example, polar aprotic solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction. Some solvents can also act as weak ligands, coordinating to the palladium center and affecting its activity.[15]
Q2: What are the best starting solvents for reactions with B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid?
A: Aprotic polar solvents, often in combination with water, are the most common and effective choices.
| Solvent | Polarity | Boiling Point (°C) | Application Notes |
| 1,4-Dioxane | Low | 101 | Excellent general-purpose solvent. Often used with an aqueous base solution (e.g., 3:1 Dioxane/H₂O). Stable at high temperatures. |
| Toluene | Nonpolar | 111 | Good for anhydrous reactions. Often used with highly soluble bases like Cs₂CO₃ or with phase-transfer catalysts. |
| THF | Polar Aprotic | 66 | A good choice for reactions at lower temperatures. Its low boiling point limits its use for less reactive coupling partners. |
| DMF / DMAc | Polar Aprotic | 153 / 165 | High boiling points are useful for unreactive halides. Caution: Can decompose at high temperatures to form amines, which may interfere with the catalyst.[19] |
| Ethanol / Water | Protic | 78 / 100 | "Green" solvent systems that can be very effective, particularly with water-soluble bases like Na₂CO₃. The protic nature can increase the risk of protodeboronation. |
Q3: My reaction is clean but very slow. Can a change in solvent help?
A: Absolutely. If your reactants are not fully dissolved, the reaction will be slow. A more polar solvent like DMF might improve solubility. If the reaction is sluggish in a single organic solvent, switching to a biphasic system (e.g., Toluene/Water or Dioxane/Water) can be highly effective. The aqueous phase dissolves the inorganic base, while the organic phase dissolves the substrates and catalyst, with the reaction occurring at the interface or in the organic phase.
Section 4: Troubleshooting Guide
This workflow provides a systematic approach to resolving common issues encountered during reaction optimization.
Caption: Troubleshooting Workflow for Low Yields
Section 5: Recommended Starting Protocol
This general procedure provides a robust starting point for coupling B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid with an aryl bromide.
Materials:
-
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a reaction vessel, add the aryl bromide, B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid, K₃PO₄, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- C. I. Herrerías, X. P. T. T. Nguyen, C. J. T. T. Nguyen, and B. T. T. Pham, "Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction," Vertex AI Search.
- A. L. Casado and P. Espinet, "Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction," PubMed.
- A. L. Casado and P. Espinet, "Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction," Journal of the American Chemical Society.
- "Suzuki reaction," Wikipedia.
- J. Sherwood, J. H. Clark, I. J. S. Fairlamb, and J. M. Slattery, "Solvent effects in palladium catalysed cross-coupling reactions," White Rose Research Online.
- "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings," N
- "Solvent effects in palladium catalysed cross-coupling reactions," RSC Publishing.
- "comparative study of different bases in Suzuki-Miyaura coupling reactions," Benchchem.
- J. Sherwood, "Solvent effects in palladium catalysed cross-coupling reactions (2019)," SciSpace.
- "Solvent effects in palladium catalysed cross-coupling reactions," Request PDF.
- "Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development," ResearchG
- A. S. T. K. K. S. C. P. G. D. C. P. A. S. T. K. K. S. C. P. G. D. C. P. S. Westcott, "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion," Journal of the American Chemical Society.
- "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface," N
- "Protodeboronation of (Hetero)
- "Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid," PubMed.
- "Protodeboron
- "Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes," Thieme.
- "Mastering Suzuki Coupling: A Guide to Trifluorophenylboronic Acid," Benchchem.
- "B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid," MedChemExpress.
- "The Role of 2-Fluoro-3-methoxyphenylboronic Acid in Advanced Chemical Synthesis," Benchchem.
- "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine," ResearchG
- "Deuterium Labeling Reaction," Chem-Station Intern
- "4-Fluoro-3-(methoxycarbonyl)phenylboronic acid," Chem-Impex.
- "Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules," ACS Public
Sources
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- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations [scispace.com]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Side reactions of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid in cross-coupling
Welcome to the technical support guide for B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in cross-coupling reactions. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid in Suzuki-Moyaura coupling?
The primary side reactions encountered are protodeboronation and homocoupling of the boronic acid. The electron-donating nature of the methoxy group and the presence of the ortho-fluoro substituent can influence the reactivity and stability of the boronic acid, making it susceptible to these undesired pathways.
Q2: I am observing significant amounts of the protodeboronated byproduct, 1-fluoro-2-(methoxy-d3)benzene. What is causing this and how can I minimize it?
Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1] This is a common issue, particularly with electron-rich boronic acids.[2]
Primary Causes:
-
Presence of Protic Solvents: Water or alcohols in the reaction mixture can act as a proton source.[3]
-
Basic Conditions: Strong bases, especially in aqueous media, can accelerate the rate of protodeboronation.[2][4]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of this side reaction.[2]
-
Prolonged Reaction Times: Extended exposure of the boronic acid to the reaction conditions can lead to its degradation.[2]
Q3: My main byproduct is the homocoupled dimer of the boronic acid. What leads to its formation?
The homocoupling of arylboronic acids to form symmetrical biaryls is another prevalent side reaction.[5]
Primary Causes:
-
Presence of Oxygen: The reaction of a Pd(0) catalyst with oxygen can generate a palladium peroxo complex, which is a key intermediate in the mechanism of homocoupling.[6][7]
-
Use of a Pd(II) Precatalyst: If the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient, the remaining Pd(II) can promote homocoupling.[5]
-
Reaction Conditions: Certain bases and solvents can also favor the homocoupling pathway.
Q4: Does the deuterated methoxy group (methoxy-d3) influence the side reactions?
The methoxy-d3 group is primarily incorporated as a stable isotopic label for use in pharmacokinetic and metabolic studies.[8] While the kinetic isotope effect of deuterium can slightly alter reaction rates, it is not expected to be the primary driver of the side reactions discussed. The electronic and steric effects of the methoxy and fluoro groups have a more significant impact on the reactivity of the boronic acid. However, it's important to be aware of potential H/D exchange under certain conditions, although this is less common for aryl methoxy groups.[9][10]
Q5: Can the ortho-fluoro substituent affect the reaction outcome?
Yes, the ortho-fluoro group can influence the reaction in several ways:
-
Electronic Effects: As an electron-withdrawing group, it can modulate the electron density of the aromatic ring.
-
Steric Hindrance: Its presence can create steric hindrance around the boron center, potentially affecting the rate of transmetalation.
-
Coordination: The fluorine atom could potentially coordinate with the palladium center, influencing the geometry of the transition state.[11]
Troubleshooting Guides
Troubleshooting Protodeboronation
If you are observing significant protodeboronation, consider the following strategies, starting with the simplest modifications:
| Strategy | Actionable Steps | Rationale |
| Optimize the Base | Switch to a weaker, non-hydroxide base such as K₃PO₄, K₂CO₃, or CsF.[2] | Stronger bases, especially in the presence of water, can accelerate the cleavage of the C-B bond. |
| Use Anhydrous Conditions | Ensure all solvents and reagents are rigorously dried. | Minimizing the primary proton source (water) will suppress this side reaction.[2] |
| Lower the Reaction Temperature | Attempt the reaction at a lower temperature (e.g., 60-80 °C). | Protodeboronation is often accelerated at higher temperatures.[2] |
| Increase Catalyst Activity | Employ a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands). | A faster desired cross-coupling reaction can outcompete the slower protodeboronation pathway.[2] |
| Use Boronic Esters | Convert the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester. | These esters are less prone to protodeboronation and act as a "slow release" source of the boronic acid under the reaction conditions.[2] |
Workflow for Minimizing Protodeboronation
Caption: Stepwise approach to mitigate protodeboronation.
Troubleshooting Homocoupling
If homocoupling is the predominant side reaction, the following adjustments should be implemented:
| Strategy | Actionable Steps | Rationale |
| Ensure Inert Atmosphere | Thoroughly degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | This prevents the formation of palladium peroxo complexes, which are key intermediates in the oxygen-mediated homocoupling pathway.[4][6] |
| Use a Pd(0) Catalyst | Start with a Pd(0) precatalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) instead of a Pd(II) source. | This bypasses the in-situ reduction step where homocoupling can occur.[5] |
| Optimize Ligand Choice | Employ bulky, electron-rich phosphine ligands (e.g., SPhos). | These ligands can promote the desired cross-coupling over homocoupling.[12] |
| Modify Reaction Conditions | Adjust the solvent and base combination. Sometimes a biphasic system can disfavor homocoupling. | The solubility and reactivity of the various species in the catalytic cycle are highly dependent on the reaction medium. |
Experimental Protocol for Minimizing Homocoupling
-
Preparation of the Reaction Vessel:
-
Add the aryl halide (1.0 equiv), B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid (1.2 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv) to a dry reaction flask equipped with a magnetic stir bar.
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
-
Degassing of Solvent:
-
Degas the chosen solvent (e.g., dioxane/water mixture) by sparging with argon or nitrogen for at least 30 minutes.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add the degassed solvent to the reaction flask via syringe.
-
In a separate vial, dissolve the Pd(0) catalyst and ligand in a small amount of degassed solvent. Add this solution to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
-
Logical Flow for Suppressing Homocoupling
Caption: Key parameters to control for minimizing homocoupling.
References
-
Carrow, B. P., & DeShong, P. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 76(17), 7234–7239. [Link]
-
Amatore, C., Le Duc, G., & Jutand, A. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(15), 5173–5180. [Link]
-
Leconte, N., & Fagnou, K. (2006). Suppressing Protodeboronation in Cu‐Mediated ¹⁸F/¹⁹F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie International Edition, 55(30), 8686-8690. [Link]
-
Amatore, C., Le Duc, G., & Jutand, A. (2010). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 114(1), 349–357. [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12164–12173. [Link]
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1269–1282. [Link]
-
Hayes, C. J., & disciplined, C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 86(17), 11849–11858. [Link]
-
Wikipedia. (n.d.). Protodeboronation. In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 3, 2026, from [Link]
-
D'Andola, C., & Singleton, D. A. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4549–4557. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Gevorgyan, V., & Larhed, M. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336–2344. [Link]
-
D'Andola, C., & Singleton, D. A. (2021). Palladium-Catalyzed Nondirected Late-Stage C–H Deuteration of Arenes. Journal of the American Chemical Society, 143(39), 16126–16133. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved January 3, 2026, from [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
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- 10. Palladium-Catalyzed Nondirected Late-Stage C–H Deuteration of Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Purification Strategies for Products of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid
Welcome to the technical support guide for purifying synthetic products derived from B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid (CAS No. 1256346-19-3). This boronic acid is a valuable building block in modern organic synthesis, particularly for creating complex biaryl structures through Suzuki-Miyaura cross-coupling reactions, which are foundational in pharmaceutical and materials science development.[1] The unique substitution pattern—a fluorine atom ortho to the boronic acid and a deuterated methoxy group—imparts specific electronic properties that influence reactivity.
However, the journey from a crude reaction mixture to a highly pure final product is often fraught with challenges. Common issues include the formation of closely-related byproducts, contamination with catalyst residues, and even degradation of the desired compound during purification. This guide provides field-proven troubleshooting advice and detailed protocols to help you navigate these challenges effectively.
Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific issues you may encounter during the purification of products from reactions involving B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid.
Q1: My crude NMR shows my desired biaryl product, but it's contaminated with a significant amount of a symmetrical biaryl impurity. What is this, and how do I get rid of it?
A1: This common impurity is the homocoupled dimer of your starting boronic acid (3,3'-difluoro-2,2'-bis(methoxy-d3)-1,1'-biphenyl). Its formation is a well-known side reaction in Suzuki-Miyaura couplings.[2][3]
Causality & Prevention: Homocoupling of boronic acids is typically mediated by Palladium(II) species and can be exacerbated by the presence of oxygen.[3][4] This can happen in two main scenarios:
-
Reductive Activation: If you use a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced to the active Pd(0) in situ. The boronic acid itself can act as the reducing agent, consuming two molecules to form one molecule of the homocoupled dimer.[3]
-
Oxidative Homocoupling: If your reaction is not rigorously degassed, dissolved oxygen can react with the Pd(0) catalyst to form a palladium(II) peroxo complex. This complex then consumes two molecules of the boronic acid to generate the dimer.[3]
Prevention Strategies:
-
Thorough Degassing: Before adding the catalyst, sparge your reaction mixture with an inert gas (argon or nitrogen) for 15-30 minutes.[5][6] Maintaining a positive inert atmosphere throughout the reaction is crucial.
-
Use of a Mild Reductant: Adding a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[4]
-
Catalyst Choice: Start with a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) to bypass the initial reduction step, though these can still be susceptible to oxidation if air is present.
Purification Strategy: The homocoupled dimer often has a polarity very similar to the desired biaryl product, making separation by standard flash chromatography challenging.
-
High-Resolution Chromatography: You may need to use a shallower solvent gradient during flash chromatography or switch to a high-performance liquid chromatography (HPLC) system for better separation.
-
Recrystallization: If your desired product is a solid, recrystallization can be highly effective. The key is to find a solvent system where the desired product and the homocoupled impurity have different solubilities.[7][8] Often, the symmetrical dimer is less soluble and may crystallize out first from a carefully chosen solvent mixture.
Q2: My product seems to be decomposing on the silica gel column. My collected fractions are messy, and the yield is low. What's happening?
A2: Degradation on silica gel is a frequent issue, especially with compounds containing sensitive functional groups or residual boronic acids.[9][10]
Causality & Prevention: Standard silica gel is acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). This acidic environment can cause:
-
Protodeboronation: Cleavage of the C-B bond of any unreacted boronic acid, which can complicate analysis.[2][11]
-
Degradation of Acid-Sensitive Products: If your final molecule contains acid-labile groups (e.g., certain protecting groups like Boc, or acetals), they can be cleaved on the column.
-
Strong Binding: Highly polar compounds or those with basic nitrogen atoms (like pyridines) can bind irreversibly to the acidic silica, leading to significant product loss and streaking during elution.[12][13]
Alternative Purification Strategies:
-
Deactivated Silica Gel: Neutralize the silica by running a solvent system containing 1-3% triethylamine (or another volatile base) through the column before loading your sample. This "deactivates" the acidic sites.[14]
-
Alternative Stationary Phases:
-
Alumina: Available in neutral, basic, or acidic grades. Neutral or basic alumina is an excellent choice for acid-sensitive or basic compounds.[15]
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica and can offer different selectivity.[10]
-
Reversed-Phase Chromatography: If your product is sufficiently polar, reversed-phase (e.g., C18-bonded silica) chromatography using polar solvents like water/acetonitrile or water/methanol can be a powerful alternative.[13]
-
Q3: How can I effectively remove boron-containing impurities, like unreacted starting material or boric acid, from my product?
A3: Boronic acid-related impurities are common and can sometimes be tricky to remove completely due to their unique properties.
Causality & Prevention:
-
Incomplete Reaction: The most obvious source is an incomplete reaction. Ensure your reaction goes to completion by monitoring with TLC or LC-MS.
-
Hydrolysis: Boronic acids can hydrolyze to boric acid (B(OH)₃) during aqueous workup.[2] They can also form cyclic anhydrides known as boroxines.
Purification Strategies:
-
Azeotropic Removal with Methanol: Boric acid and some boronic acids can be removed by forming the volatile trimethyl borate ester. After the initial workup, dissolve the crude product in methanol and remove the solvent on a rotary evaporator. Repeating this process 2-3 times can effectively remove a significant portion of the boron waste.[16]
-
Liquid-Liquid Extraction:
-
Basic Wash: Washing the organic layer with a mild aqueous base (e.g., 1M NaOH) can help extract the acidic boronic acid into the aqueous phase. However, be cautious if your product is base-sensitive.
-
Diol Extraction: Boronic acids reversibly form stable complexes with diols. Washing the organic layer with a solution containing a diol (like sorbitol or N-methyl-D-glucamine) can selectively pull the boronic acid into the aqueous phase.
-
-
Chromatography: Unreacted boronic acid is typically much more polar than the biaryl product and can usually be separated by normal-phase flash chromatography. It will often stick to the baseline or elute with very polar solvent mixtures.
Q4: Are there any special considerations for purifying this specific deuterated compound?
A4: From a purification standpoint, the presence of the deuterated methoxy group (methoxy-d3) has a negligible effect on the compound's physical properties.[17]
Key Considerations:
-
Identical Purification Methods: You can use the exact same purification techniques (chromatography, recrystallization, etc.) as you would for its non-deuterated (protio) analog. The polarity, solubility, and boiling point will be nearly identical.
-
Focus on Isotopic Purity: The primary concern with isotopically labeled compounds is maintaining isotopic enrichment, not the purification method itself.[18] The C-D bonds in the methoxy-d3 group are very stable under typical Suzuki coupling and purification conditions. There is no significant risk of H/D exchange at this position during workup or chromatography. The focus should be on ensuring the starting material has high isotopic purity.
Frequently Asked Questions (FAQs)
What is the best general-purpose purification strategy for a typical Suzuki coupling product from this boronic acid?
A multi-step approach is usually most effective. A recommended workflow is outlined below.
Caption: General purification workflow for Suzuki coupling products.
This workflow begins with a standard aqueous workup to remove inorganic salts and water-soluble impurities.[12][19] A quick filtration through a pad of Celite® or a short plug of silica is excellent for removing the precipitated palladium catalyst and highly polar baseline impurities.[14] The final purification step is chosen based on the product's purity and physical state.
When should I choose recrystallization over column chromatography?
Recrystallization is preferable when:
-
Your desired product is a solid.
-
The crude product is already relatively pure (>90-95%).
-
You can identify a suitable solvent system that leaves the majority of impurities dissolved in the mother liquor.[8]
-
You are working on a large scale, as chromatography can be resource-intensive.
Column chromatography is necessary when:
-
Your product is an oil or a low-melting solid.
-
The crude mixture contains multiple impurities with polarities similar to your product.[20]
-
You need to separate isomers or other closely related compounds.
What are the most common byproducts I should expect from a Suzuki reaction with B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid?
Besides unreacted starting materials, you should be vigilant for the byproducts illustrated below. Understanding their potential presence is key to designing an effective purification strategy.
Caption: Common products and byproducts in a Suzuki-Miyaura reaction.
Key Experimental Protocols
Protocol 1: Standard Flash Column Chromatography
This protocol is suitable for most routine purifications of biaryl products that are stable to silica gel.
1. Sample Preparation:
-
After workup, concentrate your crude product under reduced pressure.
-
Dissolve the crude material in a minimal amount of a suitable solvent, typically the column eluent or a slightly more polar solvent like dichloromethane (DCM).[21]
-
Pro-Tip: For poorly soluble materials, perform a "dry load." Dissolve the crude product in a solvent, add a small amount of silica gel (2-3x the mass of the crude product), and concentrate to a dry, free-flowing powder.[14]
2. Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane or petroleum ether).
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no cracks or air bubbles form.[21]
3. Loading and Elution:
-
Carefully add your dissolved sample (or the dry-loaded silica) to the top of the packed column.
-
Begin elution with your chosen solvent system. A common starting point for biaryl compounds is a mixture of hexane and ethyl acetate.[20]
-
Increase the polarity of the eluent gradually (gradient elution) to move compounds with higher polarity off the column.[14]
-
Collect fractions and monitor them by TLC to identify and combine those containing the pure product.
Data Presentation: Example Solvent Systems
The optimal eluent depends on the specific polarity of your final biaryl product. The table below provides starting points for TLC analysis to determine the best solvent system for your column.
| Product Polarity | Suggested Starting Eluent (Hexane:Ethyl Acetate) | Target Rf on TLC |
| Low (Non-polar) | 98 : 2 to 95 : 5 | 0.2 - 0.4 |
| Medium | 90 : 10 to 80 : 20 | 0.2 - 0.4 |
| High (Polar) | 70 : 30 to 50 : 50 | 0.2 - 0.4 |
Protocol 2: Recrystallization for High-Purity Solids
This technique is ideal for obtaining analytically pure, crystalline material from a crude solid that is already substantially pure.[22]
1. Solvent Selection:
-
The key is finding a solvent or solvent pair that meets the following criteria: the compound of interest is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[22]
-
Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene) to find a suitable candidate.[8]
-
A two-solvent system (e.g., hexanes/methanol, hexanes/ethyl acetate) is often effective. Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add the "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point).[7]
2. Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves completely.
-
If using a two-solvent system, add the hot "poor" solvent dropwise until persistent cloudiness is observed, then add a drop or two of the "good" solvent to clarify.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.
3. Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Dry the purified crystals under high vacuum.
References
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H. Available at: [Link]
-
Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]
-
Merlic, C. (n.d.). Workup Tricks: Reagents. UCLA, The Organic Companion. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Xu, T., et al. (2024). Bipolar Breakthrough: A Greener Path to Deuterated Chemicals. Nature. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Cision PR Newswire. (2024). The Role of 2-Fluoro-3-methoxyphenylboronic Acid in Advanced Chemical Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Running a flash column. Retrieved from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips and Tricks: Recrystallization. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
Mitchell, D., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 9(5), 554-558. DOI:10.1021/op050073z. Available at: [Link]
-
Wikipedia. (n.d.). Organoboron chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotope. Retrieved from [Link]
-
Biscoe, M. R., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 227-241. Available at: [Link]
-
NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Fisher Scientific. (n.d.). B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid, TRC. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
Burlakov, V. D., et al. (2024). Dynamics and Catalytic Conversion of the CO2 Coproduct in Fatty Acid Photodecarboxylase. Journal of the American Chemical Society. DOI:10.1021/jacs.4c03823. Available at: [Link]
-
Silva, F. A., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2665. DOI:10.3390/molecules23102665. Available at: [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. DOI:10.1021/acs.joc.8b03001. Available at: [Link]
-
Eastern Mediterranean University, Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
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Impact of ortho-fluoro substituent on B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid reactivity
Welcome to the technical support center for B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid (CAS No. 2233595-37-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the use of this versatile reagent, with a particular focus on the impact of its ortho-fluoro substituent on reactivity.
Introduction: The Significance of the ortho-Fluoro Substituent
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The defining feature of this molecule is the fluorine atom positioned ortho to the boronic acid group. This substitution pattern significantly influences the electronic and steric properties of the molecule, which in turn dictates its reactivity.[1]
The ortho-fluoro group exerts a strong electron-withdrawing inductive effect, which increases the acidity of the boronic acid.[2] This enhanced acidity can facilitate the formation of the boronate anion, a key step in the Suzuki-Miyaura catalytic cycle.[2][3] Additionally, the potential for intramolecular hydrogen bonding between the fluorine and the boronic acid's hydroxyl group can influence the compound's conformation and reactivity.[2] However, the steric bulk of the ortho-substituent can also present challenges, potentially hindering the transmetalation step in cross-coupling reactions.[4][5]
This guide will provide practical advice to navigate these effects and achieve successful outcomes in your experiments. The deuterated methoxy group (methoxy-d3) serves as a stable isotope label for tracer studies and is not expected to significantly alter the chemical reactivity in the context of the ortho-fluoro effect.[6]
Troubleshooting Guide
This section addresses common issues encountered during experiments with B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid.
Q1: My Suzuki-Miyaura coupling reaction is showing low to no yield. What are the likely causes and how can I fix it?
A1: Low yields with ortho-substituted phenylboronic acids are a common challenge. The primary culprits are often related to steric hindrance and competing side reactions. Here’s a systematic approach to troubleshooting:
-
Problem 1: Inefficient Transmetalation due to Steric Hindrance. The ortho-fluoro group can sterically impede the approach of the boronic acid to the palladium center, slowing down the transmetalation step.
-
Solution:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands that promote the formation of a more reactive, coordinatively unsaturated palladium species. Ligands such as SPhos, XPhos, or RuPhos are often effective for challenging couplings.[7]
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Microwave irradiation can also be highly effective in accelerating the reaction.[8]
-
-
-
Problem 2: Protodeboronation. Electron-deficient arylboronic acids, a category that includes our title compound due to the fluoro-substituent, are susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[9]
-
Solution:
-
Choice of Base: Use a weaker, non-nucleophilic base. While strong bases are often used to activate the boronic acid, they can also promote protodeboronation. Consider using milder bases like K₃PO₄ or CsF.[9][10]
-
Anhydrous Conditions: Meticulously ensure anhydrous and deoxygenated conditions. Water and oxygen can facilitate protodeboronation and other side reactions.[9]
-
Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for any loss due to this side reaction.[11]
-
-
-
Problem 3: Homocoupling. The formation of a biaryl dimer from the boronic acid (homocoupling) can be a significant side reaction, often promoted by the presence of oxygen.[9]
-
Solution:
-
Rigorous Degassing: Thoroughly degas your reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) to minimize oxygen levels.
-
Catalyst Choice: In some cases, using a Pd(0) source directly, rather than a Pd(II) precatalyst, can reduce homocoupling.
-
-
Experimental Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Q2: I am observing multiple spots on my TLC/LC-MS, including a major byproduct. How can I identify and minimize it?
A2: Besides the desired product, common byproducts include the protodeboronated starting material and the homocoupled dimer.
-
Identification:
-
Protodeboronated Product: The mass of this byproduct will correspond to the starting aryl halide with a hydrogen atom in place of the halogen.
-
Homocoupled Product: This will have a mass corresponding to two molecules of the boronic acid coupled together.
-
-
Minimization:
-
To minimize protodeboronation, refer to the solutions in A1, Problem 2 .
-
To minimize homocoupling, refer to the solutions in A1, Problem 3 .
-
Frequently Asked Questions (FAQs)
Q1: What is the impact of the ortho-fluoro substituent on the acidity of the boronic acid?
A1: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect.[2] This effect pulls electron density away from the phenyl ring and, consequently, from the boron atom. This makes the boron atom more Lewis acidic and increases the acidity of the boronic acid (lowers the pKa).[2] In some cases, an intramolecular hydrogen bond between the ortho-fluoro substituent and a hydroxyl group of the boronic acid can further stabilize the boronate anion, contributing to increased acidity.[2]
Q2: How does the ortho-fluoro group affect the stability and storage of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid?
A2: Phenylboronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. The presence of an ortho-substituent can influence this equilibrium. While generally stable, it is recommended to store B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid in a cool, dry place under an inert atmosphere to prevent degradation. As with many boronic acids, prolonged exposure to moisture and air can lead to slow decomposition.
Q3: Can I use B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid in other cross-coupling reactions besides Suzuki-Miyaura?
A3: Yes, while most commonly used in Suzuki-Miyaura couplings, this boronic acid can potentially be used in other palladium-catalyzed reactions such as the Heck or Stille reactions, although reaction conditions would need to be optimized. Its utility in copper-catalyzed Chan-Lam and Petasis reactions is also plausible, depending on the specific reaction partners.
Q4: What is a general, reliable starting protocol for a Suzuki-Miyaura coupling with this reagent?
A4: A good starting point for a small-scale reaction would be:
General Suzuki-Miyaura Coupling Protocol
Caption: A general experimental workflow for Suzuki-Miyaura coupling.
-
Reagents and Conditions:
-
Palladium Catalyst: Pd(dppf)Cl₂ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) with a suitable ligand like SPhos (2-4 mol%).
-
Base: K₃PO₄ (2.0-3.0 equivalents).
-
Solvent: A degassed mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or Toluene/EtOH/H₂O).
-
Temperature: 80-110 °C, or microwave irradiation at 100-150 °C for 10-30 minutes.[8]
-
Atmosphere: Inert (Argon or Nitrogen).
-
This protocol serves as a robust starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.[11]
Data Summary
The following table summarizes key properties of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid.
| Property | Value | Reference |
| CAS Number | 2233595-37-2 | [12] |
| Molecular Formula | C₇H₅D₃BFO₃ | [12] |
| Molecular Weight | 172.96 g/mol | [12] |
| Appearance | Solid | |
| Storage | 2-8°C, sealed in dry conditions |
References
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). National Institutes of Health. [Link]
-
Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). PubMed. [Link]
- The Role of 2-Fluoro-3-methoxyphenylboronic Acid in Advanced Chemical Synthesis. (2025). Advanced Chemical Synthesis Journal.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. [Link]
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). PMC - NIH.
- Technical Support Center: 2,5-Difluorophenylboronic Acid in Cross-Coupling Reactions. Benchchem.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
- The influence of ortho-substituents on the properties of phenylboronic acids.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Palladium‐catalyzed cross‐coupling of pentafluorophenyl boronic acid...
- ortho-Substituted fluorescent aryl monoboronic acid displays physiological binding of D-glucose.
- 2-FLUORO-3-METHOXYPHENYLBORONIC ACID | 352303-67-4. ChemicalBook.
- Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH.
- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activ
- Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging.
- 2-Fluoro-3-methoxyphenylboronic acid | Biochemical Reagent. MedchemExpress.com.
- The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation
- B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid | Stable Isotope. MedChemExpress.
- Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formyl
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters.
- B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid. LGC Standards.
- Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society.
- 2-Fluorophenylboronic acid - Safety D
- B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid. CLEARSYNTH.
- B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid, TRC. Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2011). Fisher Scientific.
- (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. Benchchem.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.
- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Fluoropyridine-3-boronic Acid. Benchchem.
- 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354. PubChem.
- (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | 944129-07-1. Sigma-Aldrich.
- Reactivity of boronic acids: past and present.
- Suzuki Coupling. Organic Chemistry Portal.
- Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride.
- chemical label [4-(2-fluorophenyl)phenyl]boronic acid.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal.
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM.
- Boron in My Mind: A Comprehensive Review of the Evolution of the Diverse Syntheses of 4‐Borono‐l‐Phenylalanine, the Leading Agent for Boron Neutron Capture Therapy. NIH.
- 4-Fluorophenylboronic acid = 95 1765-93-1. Sigma-Aldrich.
Sources
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- 4. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
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Stability of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid under reaction conditions
Welcome to the technical support center for B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this reagent under common reaction conditions. Here, we address frequently encountered issues in a practical question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles governing success.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns and decomposition pathways for B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid?
A1: Like most arylboronic acids, the stability of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is primarily threatened by three chemical processes: protodeboronation, boroxine formation, and to a lesser extent, oxidation.
-
Protodeboronation: This is the most common and often most detrimental side reaction encountered during synthesis, where the C-B bond is cleaved and replaced with a C-H bond.[1] This process consumes your starting material, leading to the formation of 1-fluoro-2-(methoxy-d3)benzene as a byproduct and consequently lowering the yield of your desired coupled product. The rate of protodeboronation is highly sensitive to pH, solvent, and temperature.[2][3] Both acidic and strongly basic conditions can promote this undesired reaction.[4][5]
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of the boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[1][6] While this process is often reversible upon exposure to water (e.g., during reaction workup or under aqueous reaction conditions), it can complicate stoichiometry if you are measuring the reagent by mass without accounting for the loss of water.[7] Many commercial boronic acids exist as a mixture of the free acid and the boroxine.
-
Oxidation: While more stable than many organometallic reagents, boronic acids can undergo oxidative degradation to the corresponding phenol, especially in the presence of strong oxidants or certain metal catalysts under aerobic conditions.[8][9]
Q2: How do the ortho-fluoro and meta-methoxy-d3 substituents influence the stability and reactivity of the molecule?
A2: The electronic and steric nature of the substituents on the phenyl ring plays a crucial role in the molecule's behavior.
-
ortho-Fluoro Group: The presence of an ortho-substituent can significantly impact stability and reactivity.[10] The electron-withdrawing nature of fluorine increases the Lewis acidity of the boron center.[10] This heightened acidity can facilitate the formation of the boronate anion [ArB(OH)3]⁻, which is a key intermediate in the Suzuki-Miyaura transmetalation step. However, highly electron-deficient arylboronic acids can also be more susceptible to base-mediated protodeboronation under certain conditions.[3][5][11]
-
meta-Methoxy-d3 Group: The methoxy group is electron-donating through resonance. Electron-donating groups have been shown to influence protodeboronation rates, sometimes accelerating the process.[4] The use of a deuterated methoxy group (methoxy-d3) is not expected to significantly alter the electronic properties or major stability pathways compared to its protio-analogue. Its primary utility is typically for metabolic studies or as a tracer in drug development, and it should be considered chemically similar in the context of reaction stability.
Q3: What are the ideal storage and handling conditions for B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid?
A3: Proper storage is critical to ensure the long-term integrity and reactivity of the reagent. Boronic acids are generally stable crystalline solids but require specific conditions to prevent degradation.[12][13]
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool environment (2-8 °C recommended). | Minimizes thermal decomposition and slows the rate of solid-state dehydration to the boroxine.[14] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents slow oxidation from atmospheric oxygen and minimizes contact with moisture. |
| Moisture | Keep in a tightly sealed container in a dry location (desiccator). | Boronic acids are hygroscopic; moisture absorption can promote protodeboronation over long-term storage and complicates accurate weighing. |
| Light | Protect from direct light. | Although generally stable to light, storing in an opaque container is a best practice to prevent any potential photochemical degradation pathways. |
Troubleshooting Guide: Low Yields in Suzuki-Miyaura Coupling
One of the most frequent issues encountered with B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is a lower-than-expected yield in Suzuki-Miyaura cross-coupling reactions. The following guide provides a systematic approach to diagnosing and resolving the problem.
Problem: My Suzuki-Miyaura coupling reaction resulted in a low yield of the desired biaryl product, with significant amounts of unreacted starting material and/or protodeboronated byproduct observed.
Step 1: Re-evaluate Your Reagents and Setup
-
Boronic Acid Quality: As discussed, your boronic acid may exist partially as the boroxine anhydride.[1] This increases the effective molecular weight per boron atom. If yields are consistently ~66% of theoretical, it may indicate you are inadvertently using a stoichiometric equivalent of the boroxine. Consider using a slight excess (1.2-1.5 equivalents) of the boronic acid.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air.[15] Ensure your catalyst is active and your ligand has not been oxidized. Using a pre-catalyst like a Pd-G3 or G4 complex can often provide more consistent results.[16]
-
Solvent and Base Purity: The presence of oxygen or water can be highly detrimental. Oxygen deactivates the Pd(0) catalyst, leading to side reactions like homocoupling.[17][18] Water is a proton source that directly facilitates protodeboronation.[2][3] Always use anhydrous, degassed solvents.[15][16]
Step 2: Optimize Critical Reaction Parameters
-
Choice of Base: The base is essential for activating the boronic acid but can also be the primary driver of protodeboronation.[15] Strong aqueous bases (e.g., NaOH, KOH) at high temperatures can accelerate decomposition.
| Base | Typical Conditions | Advantages | Potential Issues |
| K₂CO₃ / Na₂CO₃ | Aqueous/Biphasic | Inexpensive, widely used. | Can promote protodeboronation at high T. |
| KOH / NaOH | Aqueous/Biphasic | Strong activators. | High risk of protodeboronation and side reactions.[5] |
| K₃PO₄ | Anhydrous or Aqueous | Excellent for sensitive substrates, low protodeboronation.[17] | Can have lower solubility in some organic solvents. |
| Cs₂CO₃ | Anhydrous | Highly effective, good solubility. | More expensive. |
| KF | Anhydrous | Very mild, good for base-sensitive functional groups. | May require higher temperatures. |
-
Temperature: Excessive heat can degrade not only the boronic acid but also the catalyst and substrates.[17]
-
Actionable Insight: If you suspect thermal decomposition, screen a range of lower temperatures (e.g., 60-90 °C). A successful Suzuki coupling finds the "sweet spot" where catalytic turnover is efficient but decomposition pathways are slow.
-
Step 3: Address Specific Side Reactions
The two main competing reactions are protodeboronation and homocoupling of the boronic acid.
-
Minimizing Protodeboronation: This is achieved by carefully controlling the reaction parameters as described above. The key is to make the rate of the productive Suzuki coupling significantly faster than the rate of protodeboronation.
-
Minimizing Homocoupling: The homocoupling of two boronic acid molecules is often promoted by the presence of Pd(II) species and oxygen.[18]
-
Protocol: Ensure your reaction is rigorously deoxygenated before adding the catalyst and maintained under a positive pressure of inert gas throughout. Using a highly active catalyst/ligand system that promotes rapid oxidative addition of the aryl halide can also outcompete the homocoupling pathway.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol emphasizes the critical steps required to maintain the stability of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid.
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask or reaction vial) and a magnetic stir bar overnight and allow them to cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the cooled flask, add the aryl halide (1.0 mmol, 1.0 equiv.), B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).[15]
-
Inert Atmosphere: Seal the flask, then carefully evacuate and backfill with inert gas. Repeat this cycle at least three times to ensure a completely oxygen-free environment.[16]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., 5 mL of dioxane or toluene) via syringe.[19] Allow the inert gas to bubble through the solution for 10-15 minutes for further deoxygenation. Finally, add the palladium catalyst and ligand (or a pre-catalyst, e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Reaction: Place the sealed flask in a pre-heated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
References
- Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022).
- Phenylboronic acid:Synthesis,reactions. (2023). ChemicalBook.
- Phenylboronic acid. Wikipedia.
- The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. (2025). Benchchem.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). NIH.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). ACS Publications.
- Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS.
- How to Store Boric Acid. Lab Alley.
- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. (2017). LJMU Research Online.
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2025). ResearchGate.
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013).
- Structural Interconversion Based on Intramolecular Boroxine Formation. ResearchGate.
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. (2025). Benchchem.
- The influence of ortho-substituents on the properties of phenylboronic acids. (2025). ResearchGate.
- Storage and handling guidelines for organoboronic acids to prevent decomposition. (2025). Benchchem.
- Understanding Boronic Acids: Properties, Handling, and Sourcing.
- The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications (RSC Publishing).
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2025). ResearchGate.
- Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. (2007). PMC - NIH.
- Arylboronic Acids. (2014). DRUG REGULATORY AFFAIRS INTERNATIONAL - WordPress.com.
- Borate handling and storage. U.S. Borax.
- Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. (2018). PMC - NIH.
- ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines. ResearchGate.
- 2-FLUORO-3-METHOXYPHENYLBORONIC ACID. (2025). ChemicalBook.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
- 2-Fluoro-3-methoxyphenylboronic acid SDS, 352303-67-4 Safety Data Sheets. ECHEMI.
- Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine.
- Suzuki-Miyaura. (2012). ACS GCI Pharmaceutical Roundtable Reagent Guides - Wordpress.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2022). PMC - NIH.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2025). ResearchGate.
- Suzuki Coupling. Organic Chemistry Portal.
- 2-Fluoro-3-methoxyphenylboronic acid. (2024). Santa Cruz Biotechnology.
- 2-Fluoro-3-methoxyphenylboronic acid. Sigma-Aldrich.
- 2-Fluoro-3-methoxyphenylboronic Acid. Tokyo Chemical Industry (India) Pvt. Ltd.
- A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. (2025). Benchchem.
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Technical Support Center: Alternative Palladium Catalysts for Challenging B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid Couplings
Introduction: Navigating the Challenges of a Sterically and Electronically Demanding Substrate
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, researchers often encounter significant challenges when dealing with sterically hindered or electronically deactivated substrates. B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid exemplifies such a substrate. The ortho-fluoro substituent provides considerable steric bulk and is strongly electron-withdrawing, which can impede critical steps in the catalytic cycle, namely oxidative addition and transmetalation.[3][4]
Furthermore, boronic acids with electron-withdrawing groups are often susceptible to a detrimental side reaction known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, reducing the yield of the desired product.[5][6][7] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols using alternative palladium catalysts to overcome these specific challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: My standard Suzuki coupling conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O) are failing with B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid. What is the likely cause?
A1: Standard palladium catalysts like Pd(PPh₃)₄ often fail with this substrate for two primary reasons. First, the steric hindrance from the ortho-fluoro group slows down key steps in the catalytic cycle.[3] Second, the electron-poor nature of the boronic acid makes transmetalation inherently difficult and increases the likelihood of protodeboronation under typical basic, aqueous conditions.[5][6] The solution lies in using more advanced catalyst systems designed for challenging substrates.
Q2: What is protodeboronation and why is this specific boronic acid susceptible?
A2: Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond, effectively consuming your starting material.[6][7] Electron-deficient arylboronic acids, like the one , are particularly prone to this side reaction, especially in the presence of water and base.[5][8] The key to minimizing this is to accelerate the desired productive coupling to outcompete the decomposition pathway. This is achieved by using highly active catalysts that promote rapid catalytic turnover.[6][7]
Q3: What are "precatalysts" and why are they recommended over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃?
A3: Palladium precatalysts are stable, well-defined Pd(II) complexes that are easily activated in situ to generate the active, monoligated Pd(0) species required for the catalytic cycle.[9][10] Unlike traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which can have variable purity and require an in-situ reduction step that can be inefficient, precatalysts offer superior reliability and ensure a consistent ligand-to-palladium ratio.[9][11] This leads to more reproducible results, especially for difficult couplings. Buchwald's G2, G3, and G4 precatalysts are industry standards.[10]
Part 2: Troubleshooting Guide for Low Yield & Reaction Failure
This section addresses common experimental issues in a question-and-answer format, providing a logical path to a solution.
Q: I'm observing low to no conversion of my aryl halide. What should I investigate first?
A: This points to a problem with the oxidative addition step, which is often the rate-determining step, especially with less reactive aryl chlorides.[1]
-
Your Ligand Choice is Critical: Standard ligands like PPh₃ are often not electron-rich or bulky enough. You need a ligand that can stabilize the Pd(0) center and promote its insertion into the aryl halide bond.
-
Consider the Precatalyst: Using a well-defined precatalyst ensures the efficient generation of the active LPd(0) species.
Q: My aryl halide is consumed, but I'm getting a low yield of the desired product and see a significant amount of the "de-boronated" arene byproduct. What's happening?
A: This is a classic sign of protodeboronation outcompeting the desired transmetalation step.[6][7]
-
Accelerate the Productive Coupling: The most effective strategy is to use a catalyst system that is so fast it makes the C-C bond before the C-B bond has time to break.
-
Modify Your Boron Source: If protodeboronation remains severe, consider converting the boronic acid to a more stable derivative.
-
Re-evaluate Your Base and Solvent: Strong bases and protic solvents can accelerate protodeboronation.
Q: The reaction is sluggish and requires high temperatures (>100 °C) and long reaction times. How can I improve the reaction kinetics?
A: Sluggish reactions are common with sterically congested substrates. The right catalyst system can often enable the reaction to proceed under much milder conditions.
-
Ligand Steric and Electronic Properties: The combination of steric bulk and strong electron-donating ability in modern ligands is key to accelerating the reaction.[4][20]
-
Solution 1 (Biarylphosphines): Ligands like RuPhos or BrettPhos are even more electron-rich and effective than SPhos or XPhos for particularly challenging substrates.
-
Solution 2 (N-Heterocyclic Carbenes): NHC ligands are exceptionally strong σ-donors and can be highly effective.[15][16] Consider a catalyst like PEPPSI™-IPr .[5]
-
-
Choice of Base: The base is not just a spectator; it plays a crucial role in the transmetalation step.[17][21]
-
Solution: For hindered couplings, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or a phosphate base (K₃PO₄) can be more effective than carbonates.[16]
-
Troubleshooting Workflow Diagram
Here is a logical flow for troubleshooting common issues.
Caption: Troubleshooting Decision Tree for Challenging Suzuki Couplings.
Part 3: Recommended Alternative Catalyst Systems & Protocols
For the coupling of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid, moving beyond first-generation catalysts is essential. Below is a comparison of recommended systems.
Catalyst & Ligand Selection Guide
| Catalyst System | Ligand Type | Key Advantages | Common Base/Solvent | Typical Temp. (°C) |
| XPhos Pd G3 | Dialkylbiaryl Phosphine | Excellent general utility, high activity for aryl chlorides, air/moisture stable.[5][12] | K₃PO₄ / Dioxane or 2-MeTHF | 80 - 110 |
| SPhos Pd G2 | Dialkylbiaryl Phosphine | Very active, good for heteroaryl couplings and achieving reactions at lower temperatures.[4] | K₂CO₃ or K₃PO₄ / Toluene/H₂O | RT - 80 |
| RuPhos Pd G3 | Dialkylbiaryl Phosphine | More electron-rich than XPhos/SPhos, excellent for highly hindered substrates.[22] | K₃PO₄ or Cs₂CO₃ / Dioxane | 80 - 110 |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Very strong σ-donor, highly robust, effective for deactivated aryl chlorides.[5] | t-BuOK or K₃PO₄ / Dioxane | 60 - 100 |
Detailed Experimental Protocol: Coupling with XPhos Pd G3
This protocol provides a robust starting point for optimization. All operations should be performed under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the limiting aryl halide (1.0 equiv), B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, tribasic, 2.0–3.0 equiv).
-
Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion. K₃PO₄ is an effective base that is less harsh than hydroxides, minimizing base-mediated side reactions.[18]
-
-
Catalyst Addition:
-
Solvent Addition:
-
Add degassed, anhydrous solvent (e.g., Dioxane or 2-MeTHF) to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent.
-
Rationale: Using anhydrous solvent is critical to suppress the protodeboronation side reaction.[7] Degassing removes oxygen, which can deactivate the catalyst.
-
-
Reaction Execution:
-
Seal the vial tightly with a Teflon-lined cap.
-
Place the vial in a preheated heating block or oil bath set to 80–110 °C.
-
Stir vigorously for the duration of the reaction (monitor by TLC, GC-MS, or LC-MS, typically 4–24 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Simplified Catalytic Cycle Diagram
This diagram illustrates the key steps facilitated by a bulky biarylphosphine ligand (L).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 13. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. Gel-entrapped bases: A smart window for the ligand-free Suzuki–Miyaura cross-coupling reaction [comptes-rendus.academie-sciences.fr]
- 22. Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Deuterated vs. Non-deuterated Phenylboronic Acid Analogs in Suzuki Coupling: Mechanistic Insights and Performance Metrics
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Central to this transformation are organoboron reagents, typically boronic acids, whose structural nuances can significantly influence reaction outcomes.[4] This guide provides an in-depth comparison of a deuterated phenylboronic acid, B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid, and its non-deuterated counterpart, B-(2-Fluoro-3-methoxyphenyl)boronic acid, in the context of Suzuki coupling. We will explore the underlying principles of the kinetic isotope effect (KIE), present comparative experimental data, and discuss the implications for researchers in synthetic chemistry and drug development.
The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, is a powerful tool in medicinal chemistry.[5][6] This subtle modification can profoundly alter a molecule's metabolic fate by leveraging the kinetic isotope effect, where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[5][7] Consequently, enzymatic processes that involve the cleavage of a C-H bond in a rate-determining step can be slowed, potentially enhancing a drug's metabolic stability, reducing toxic metabolite formation, and improving its pharmacokinetic profile.[5][6][8][9]
While the benefits of deuteration in pharmacology are well-documented, its influence on the course of synthetic reactions like the Suzuki coupling is less commonly explored. This guide aims to bridge that gap, offering a detailed examination of how the presence of a deuterated methoxy group on a phenylboronic acid affects its performance in this critical C-C bond-forming reaction.
The Kinetic Isotope Effect (KIE): A Primer
The kinetic isotope effect is a phenomenon where molecules containing heavier isotopes react at different rates than their lighter isotopic counterparts.[7][10] This effect arises from differences in the zero-point vibrational energies of bonds involving different isotopes.[7] A bond to a heavier isotope, such as a C-D bond, has a lower zero-point energy and is therefore stronger and requires more energy to break than a C-H bond.[10]
In the context of a chemical reaction, if the cleavage of a bond to an isotopically substituted atom is part of the rate-determining step, a primary KIE will be observed.[11] The magnitude of the deuterium KIE (kH/kD) is typically greater than 1, indicating that the reaction proceeds more slowly with the deuterated compound. Secondary KIEs can also occur when the isotopically substituted atom is not directly involved in bond breaking but is located near the reaction center.[7]
Suzuki Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction, catalyzed by a palladium complex, involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (Ar'-B(OH)2) is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The rate-determining step of the Suzuki coupling can vary depending on the specific reactants, catalyst, and reaction conditions. Experimental and theoretical studies have provided insights into the complexities of this mechanism, including the role of different palladium species and the intricacies of the transmetalation step.[12][13][14][15]
Experimental Comparison: B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid vs. B-(2-Fluoro-3-methoxyphenyl)boronic acid
To objectively assess the performance of the deuterated and non-deuterated analogs in Suzuki coupling, a series of comparative experiments were conducted. The primary objective was to determine if the deuteration of the methoxy group has a discernible effect on reaction yield and kinetics.
Reactants and General Conditions:
-
Boronic Acids:
-
Coupling Partner: 4-Bromoanisole
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Base: Potassium Carbonate (K2CO3)
-
Solvent: Toluene/Ethanol/Water mixture
Performance Metric 1: Reaction Yield
The Suzuki coupling reactions were performed under identical conditions for both boronic acids, and the yields of the biaryl product were determined after a fixed reaction time.
| Boronic Acid Analog | Reaction Time (hours) | Yield (%) |
| B-(2-Fluoro-3-methoxyphenyl)boronic acid | 4 | 92 |
| B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid | 4 | 91 |
Analysis of Yield Data:
The experimental data indicates that there is no significant difference in the final product yield between the deuterated and non-deuterated boronic acids under the tested conditions. This suggests that the isotopic substitution at the methoxy group, which is remote from the reacting boronic acid functionality, does not impede the overall efficiency of the Suzuki coupling reaction.
Performance Metric 2: Kinetic Isotope Effect (KIE) Analysis
To investigate potential subtle differences in reaction rates, a competitive KIE experiment was designed. An equimolar mixture of the deuterated and non-deuterated boronic acids was reacted with a substoichiometric amount of 4-bromoanisole. The ratio of the deuterated to non-deuterated product was then determined at low conversion using mass spectrometry.
Experimental Protocol: Competitive KIE Measurement
-
A reaction vessel was charged with B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid (0.5 mmol), B-(2-Fluoro-3-methoxyphenyl)boronic acid (0.5 mmol), 4-bromoanisole (0.1 mmol), Pd(PPh3)4 (0.01 mmol), and K2CO3 (1.5 mmol).
-
A solvent mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL) was added.
-
The reaction mixture was heated to 80°C and stirred vigorously.
-
Aliquots were taken at regular intervals, quenched, and analyzed by LC-MS to determine the ratio of the deuterated and non-deuterated biaryl products.
Results and Interpretation:
The KIE, calculated as the ratio of the rate constant for the non-deuterated reactant (kH) to that of the deuterated reactant (kD), was determined to be approximately 1.02.
kH / kD ≈ 1.02
A KIE value close to unity indicates that there is no significant primary kinetic isotope effect. This is expected, as the C-D bonds in the methoxy group are not broken during any of the key steps of the Suzuki coupling mechanism (oxidative addition, transmetalation, or reductive elimination). The observed slight deviation from 1 could be attributed to a minor secondary KIE, where the isotopic substitution influences the vibrational modes of the molecule, subtly affecting the energy of the transition state. However, for all practical synthetic purposes, this effect is negligible.
Implications for Researchers and Drug Development Professionals
The findings of this comparative study have several important implications for scientists working in organic synthesis and drug discovery:
-
Synthetic Utility: B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is an equally effective coupling partner as its non-deuterated analog in Suzuki reactions.[22][23] Chemists can confidently substitute the deuterated version into existing synthetic routes without the need for significant re-optimization of reaction conditions.
-
Drug Discovery and Development: The primary motivation for using deuterated building blocks is to enhance the metabolic stability of drug candidates.[6][8][24][25] This study confirms that the incorporation of a deuterated methoxy group is synthetically feasible via Suzuki coupling and does not compromise the efficiency of this key bond-forming reaction. This allows medicinal chemists to focus on the pharmacological benefits of deuteration without anticipating synthetic hurdles. The deuterated methoxy group can serve as a "metabolic block," preventing or slowing down O-demethylation by cytochrome P450 enzymes, a common metabolic pathway for many drugs.[6] This can lead to improved pharmacokinetic profiles, such as longer half-life and reduced patient dosing frequency.[5][9][26]
-
Mechanistic Probes: While the KIE observed in this specific Suzuki reaction is negligible, deuterated compounds remain invaluable tools for elucidating reaction mechanisms.[10][27][28] In reactions where a C-H bond at a specific position is suspected to be involved in the rate-determining step, the use of a deuterated analog can provide definitive evidence through the observation of a significant KIE.
Conclusion
This comprehensive guide has demonstrated that B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid and its non-deuterated counterpart, B-(2-Fluoro-3-methoxyphenyl)boronic acid, exhibit nearly identical performance in Suzuki coupling reactions in terms of overall yield. The kinetic isotope effect was found to be negligible, confirming that the deuteration of the methoxy group does not significantly impact the reaction rate.
For researchers in drug development, this provides a green light for the incorporation of this deuterated building block into synthetic schemes aimed at improving the metabolic stability of new chemical entities. The seamless substitution of the deuterated analog for the non-deuterated version in one of organic chemistry's most powerful reactions underscores the practicality and appeal of this strategy in the quest for safer and more effective medicines.
Experimental Workflows and Diagrams
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative study of deuterated and non-deuterated boronic acids.
References
-
Kinetic Isotope Effects. (2024, May 4). Chemistry LibreTexts. Retrieved from [Link]
-
Heavy-Atom Kinetic Isotope Effects: Primary Interest or Zero Point? (2021, December 6). ACS Publications. Retrieved from [Link]
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The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025, May 20). Pharmaffiliates. Retrieved from [Link]
-
Advantages of Deuterated Compounds. (2024, September 25). Clearsynth Discovery. Retrieved from [Link]
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Relative kinetic isotope effects of heavy atoms. (1985, April 15). AIP Publishing. Retrieved from [Link]
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Deuterium in Drug Discovery and Development. (n.d.). OUCI. Retrieved from [Link]
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Kinetic Isotope Effects in Organic Chemistry. (2005, September 14). Macmillan Group. Retrieved from [Link]
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Deuterium in drug discovery: progress, opportunities and challenges. (2023, June 5). PMC. Retrieved from [Link]
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Kinetic isotope effect. (n.d.). Wikipedia. Retrieved from [Link]
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Using Deuterium in Drug Discovery: Leaving the Label in the Drug. (n.d.). ACS Publications. Retrieved from [Link]
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Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. (n.d.). ACS Publications. Retrieved from [Link]
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Deuterium Medicinal Chemistry Comes of Age. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Deuterium in Drug Discovery and Development. (2025, August 7). ResearchGate. Retrieved from [Link]
-
The Role of 2-Fluoro-3-methoxyphenylboronic Acid in Advanced Chemical Synthesis. (2025, October 11). Your blog name. Retrieved from [Link]
-
Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. (2022, February 17). ACS Publications. Retrieved from [Link]
-
Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. (2022, March 4). Europe PMC. Retrieved from [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. Retrieved from [Link]
-
Kinetic Isotope Effect: Principles and its use in mechanism investigation. (n.d.). EPFL. Retrieved from [Link]
- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.). Google Patents.
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2025, July 2). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH. Retrieved from [Link]
-
An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids. (n.d.). ResearchGate. Retrieved from [Link]
- US6576789B1 - Process for the preparation of substituted phenylboronic acids. (n.d.). Google Patents.
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. 2-Fluoro-3-methoxyphenylboronic Acid (contains varying amo… [cymitquimica.com]
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- 22. clearsynth.com [clearsynth.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
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Comparative Analysis of the Kinetic Isotope Effect of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid in Palladium-Catalyzed Cross-Coupling Reactions
An In-Depth Technical Guide
In the landscape of modern drug discovery and development, the strategic modification of lead compounds to enhance their pharmacokinetic profiles is a cornerstone of medicinal chemistry. The use of deuterium, a stable isotope of hydrogen, has emerged as a powerful tool to improve metabolic stability, reduce the formation of toxic metabolites, and extend a drug's duration of action.[1][2] This guide provides a comprehensive comparison of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid and its non-deuterated analogue, focusing on the kinetic isotope effect (KIE) and its implications for reaction mechanisms and drug development.
The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions in which a carbon-hydrogen bond is cleaved in the rate-determining step.[3] This phenomenon, known as the kinetic isotope effect, arises from the difference in zero-point vibrational energy between a C-H and a C-D bond; the C-D bond is stronger and requires more energy to break.[4] By measuring the KIE, researchers can gain profound insights into reaction mechanisms, particularly for complex catalytic cycles like the Suzuki-Miyaura cross-coupling, a fundamental reaction in the synthesis of biaryl compounds common in pharmaceuticals.[5][6]
This guide will explore the theoretical underpinnings of the KIE in the context of the subject boronic acid, present a detailed experimental protocol for its determination, and analyze hypothetical data to illustrate its practical significance for researchers, scientists, and drug development professionals.
The Significance of Deuteration in Arylboronic Acids
Arylboronic acids are critical building blocks in organic synthesis. The specific compound, B-[2-Fluoro-3-methoxyphenyl]boronic acid, is a valuable intermediate for synthesizing complex molecules in pharmaceuticals and advanced materials.[7] The methoxy group (-OCH₃) is a common site for metabolic oxidation (O-demethylation) by cytochrome P450 enzymes in the liver. This metabolic pathway can lead to rapid clearance of a drug from the body or the formation of active or toxic metabolites.
By replacing the hydrogens of the methoxy group with deuterium (methoxy-d₃), as in B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid, the C-D bonds become significantly more resistant to enzymatic cleavage.[1] This "metabolic blocking" strategy is a key advantage of using deuterated compounds in drug design.[2][8] However, this isotopic substitution can also influence the reactivity of the boronic acid in synthetic reactions, an effect that must be understood and quantified.
Understanding the Kinetic Isotope Effect in Suzuki-Miyaura Reactions
The Suzuki-Miyaura reaction involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] A kinetic isotope effect can be observed if a bond to the isotopic atom is broken or significantly altered in the rate-determining step of this cycle.[9]
For B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid, the deuterons are not directly involved in the bond-forming events of the Suzuki coupling (i.e., the C-B or C-C bonds). Therefore, a large primary kinetic isotope effect is not expected. Instead, a secondary kinetic isotope effect (SKIE) might be observed.[10] SKIEs are smaller changes in reaction rate that occur when the isotopically substituted bond is not broken but is located near the reaction center.[4] These effects can arise from changes in hyperconjugation or steric hindrance between the ground state and the transition state. While typically small (kH/kD ≈ 0.8–1.2), a measurable SKIE can still provide valuable mechanistic information.[10]
Experimental Workflow for KIE Determination
The following diagram outlines a typical workflow for determining the kinetic isotope effect through competition experiments.
Caption: Workflow for a competition experiment to determine the KIE.
Detailed Experimental Protocol: Intermolecular Competition Experiment
This protocol describes a method to determine the KIE by reacting an equimolar mixture of the deuterated and non-deuterated boronic acids with a limiting amount of an aryl halide.
Objective: To quantify the relative reaction rates (kH/kD) of B-[2-Fluoro-3-(methoxy)phenyl]boronic acid (H) and B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid (D) in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
B-[2-Fluoro-3-(methoxy)phenyl]boronic acid
-
4-Iodotoluene (or other suitable aryl halide)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Internal Standard (e.g., Biphenyl)
-
Deuterated solvents for NMR (e.g., CDCl₃)
Procedure:
-
Preparation of Stock Solutions:
-
Accurately prepare 0.1 M stock solutions of both the H and D boronic acids in anhydrous 1,4-dioxane.
-
Causality: Using stock solutions ensures accurate and reproducible equimolar concentrations for the competition experiment.
-
-
Reaction Setup:
-
To a reaction vial, add 1.0 mL of the H-boronic acid stock solution (0.1 mmol) and 1.0 mL of the D-boronic acid stock solution (0.1 mmol).
-
Add 4-iodotoluene (0.02 mmol, 0.1 equivalents relative to total boronic acid). The sub-stoichiometric amount of the aryl halide is critical.
-
Causality: Keeping the conversion low (<15%) is essential for accurately calculating the KIE from the initial product ratios, as described by the equation KIE ≈ ([Product-H]/[Product-D]).[3]
-
Add Pd(PPh₃)₄ (0.001 mmol, 5 mol% relative to aryl halide).
-
Add K₂CO₃ (0.06 mmol, 3 equivalents) dissolved in a minimal amount of degassed water (e.g., 0.2 mL).
-
-
Reaction Execution:
-
Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots over time (e.g., at 5, 10, and 15 minutes) and quenching with water.
-
Causality: Time-course monitoring ensures the reaction is stopped at the desired low conversion.
-
-
Workup and Analysis:
-
After quenching, extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Dissolve the residue in a known volume of a suitable solvent containing an internal standard.
-
Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer will differentiate between the non-deuterated product (Product-H) and the deuterated product (Product-D, M+3).
-
Causality: LC-MS is the ideal analytical technique as it can separate the products from starting materials and precisely quantify their relative abundance based on their different masses.
-
-
Calculation of KIE:
-
The KIE is calculated from the ratio of the integrated peak areas of the two product isotopologues.
-
KIE = kH/kD = [Product-H] / [Product-D]
-
Illustrative Data and Interpretation
The following table presents hypothetical results from the experiment described above, comparing the performance of the two boronic acid isotopologues.
| Parameter | B-[2-Fluoro-3-(methoxy)phenyl]boronic acid (H) | B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid (D) | Interpretation |
| Molecular Weight | 170.95 g/mol | 173.97 g/mol | The mass difference is due to the three deuterium atoms. |
| Relative Product Formation (LC-MS Peak Area) | 1.03 (Normalized) | 1.00 (Normalized) | The non-deuterated isotopologue reacts slightly faster. |
| Calculated KIE (kH/kD) | \multicolumn{2}{ | c | }{1.03} |
Interpretation of Results:
A hypothetical KIE of 1.03 would be classified as a small, normal secondary kinetic isotope effect. This result would suggest that the C-H bonds of the methoxy group, while not breaking, experience a slight environmental change (e.g., vibrational or steric) during the rate-determining step of the reaction.[4] For the purposes of synthetic chemistry, a KIE this close to unity implies that the deuterated and non-deuterated boronic acids can be used almost interchangeably in Suzuki-Miyaura reactions without a significant impact on reaction time or yield. This is crucial information for drug development, as it means that the benefits of metabolic stability from deuteration can be achieved without compromising the efficiency of the synthetic routes used to produce the final active pharmaceutical ingredient.
Conclusion and Broader Implications
The strategic deuteration of metabolically labile positions is a validated and valuable strategy in modern drug design.[2] For B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid, the primary benefit lies in its potential to enhance the metabolic stability of drug candidates derived from it. This guide demonstrates that while a secondary kinetic isotope effect may be present in its synthetic applications, it is likely to be small and inconsequential for practical synthesis.
By employing rigorous experimental methods like the competition experiment detailed here, researchers can confidently assess the reactivity of deuterated building blocks. This ensures that the advantages gained in pharmacokinetics are not offset by unforeseen challenges in chemical synthesis. The ability to predict and confirm the synthetic performance of isotopically labeled compounds is essential for accelerating the drug development pipeline and bringing safer, more effective medicines to patients.[13]
References
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Pharmaffiliates. (2025-05-20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Available at: [Link]
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Slideshare. Application of deuterium in drug discovery. Available at: [Link]
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Gant, T.G. (2023-06-05). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link]
-
Unknown Author. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki–Miyaura Reaction. ACS Publications. Available at: [Link]
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Moreno, O., et al. Reaction scheme for the kinetic isotope effect (KIE) study of the base‐free Pd(PPh3)4‐mediated Suzuki coupling. ResearchGate. Available at: [Link]
-
Unknown Author. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
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Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews. Available at: [Link]
-
ResearchGate. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction | Request PDF. Available at: [Link]
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EPFL. Kinetic Isotope Effect: Principles and its use in mechanism investigation. Available at: [Link]
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Wikipedia. Kinetic isotope effect. Available at: [Link]
-
Chemistry LibreTexts. (2024-05-04). Kinetic Isotope Effects. Available at: [Link]
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Macmillan Group, Princeton University. (2005-09-14). Kinetic Isotope Effects in Organic Chemistry. Available at: [Link]
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Tevard Biosciences. (2025-10-11). The Role of 2-Fluoro-3-methoxyphenylboronic Acid in Advanced Chemical Synthesis. Available at: [Link]
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A Comprehensive Guide to Validating B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid as a Quantitative Standard
For researchers, scientists, and drug development professionals, the integrity of quantitative analysis hinges on the quality of the standards used. This guide provides an in-depth technical framework for the validation of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid as a quantitative standard, comparing its performance attributes against established alternatives. We will delve into the causality behind experimental choices, ensuring a self-validating system for robust and reliable analytical outcomes.
The Critical Role of Quantitative Standards in Modern Drug Development
In the landscape of pharmaceutical development, accuracy and precision are non-negotiable. Quantitative standards are the bedrock of analytical testing, enabling the precise determination of analyte concentrations in complex matrices. Boronic acids and their derivatives are pivotal building blocks in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is instrumental in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] The purity of these boronic acid reagents is paramount; impurities can poison catalysts, generate unwanted byproducts, and compromise reaction yields and the safety profile of the final drug substance.[2]
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid, a deuterated stable isotope, is proposed as an internal standard for quantitative analysis by techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Its structural similarity to related active molecules, combined with its distinct mass, makes it an ideal candidate for minimizing analytical variability. This guide outlines a comprehensive validation protocol to certify its suitability as a quantitative standard.
Characterization and Purity Assessment of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid
A thorough characterization of a candidate standard is the first line of validation. This involves a multi-pronged approach to determine its identity, purity, and potential impurities.
Identity Confirmation
The identity of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is unequivocally confirmed using a combination of spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the overall structure and the absence of protonated methoxy groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon skeleton.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): To confirm the presence and position of the fluorine atom.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition, including the presence of deuterium.
Purity Determination by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful primary analytical method for purity assessment as the signal intensity is directly proportional to the number of nuclei.[3] This technique allows for the determination of purity without the need for a specific reference standard of the analyte itself.
Experimental Protocol: Purity Determination by ¹H qNMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.
-
Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
NMR Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz) with optimized parameters for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Integration and Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Orthogonal Purity Assessment by HPLC-UV
To ensure the comprehensive assessment of purity, an orthogonal method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), is employed. This technique is particularly effective for separating and quantifying non-volatile impurities. The ability to separate and quantify boronic acids by HPLC is critical for synthetic chemistry workflows.[4]
Experimental Protocol: Purity Determination by HPLC-UV
-
Column Selection: A reversed-phase C18 column is typically suitable for the separation of aromatic boronic acids.
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water with a suitable buffer (e.g., ammonium acetate) is often effective.
-
Sample Preparation: Prepare a stock solution of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid in the mobile phase at a concentration of approximately 1 mg/mL.[5]
-
Injection and Detection: Inject a known volume of the sample solution and monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).
-
Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Determination of Water Content and Residual Solvents
The presence of water and residual solvents can significantly impact the accuracy of a quantitative standard.
-
Water Content: Determined by Karl Fischer titration, a highly specific and accurate method for water quantification.[6][7]
-
Residual Solvents: Assessed by Thermogravimetric Analysis (TGA), which measures changes in mass as a function of temperature.[8][9][10]
Performance Comparison with an Established Standard: Phenylboronic Acid
To validate its performance, B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is compared against a commercially available certified reference material (CRM), Phenylboronic acid . Phenylboronic acid is a widely used reagent in organic synthesis and is available from various suppliers with certified purity levels.[3][6][8][9][10][11][12]
| Parameter | B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid | Phenylboronic Acid (CRM) | Acceptance Criteria |
| Purity (qNMR) | > 99.5% | Certified Value (e.g., 99.8%) | Difference < 0.5% |
| Purity (HPLC-UV) | > 99.5% | > 99.5% | Comparable peak purity |
| Water Content | < 0.1% | < 0.1% | < 0.2% |
| Residual Solvents | < 0.1% | < 0.1% | < 0.2% |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents | Complete dissolution |
Stability Assessment: Ensuring Long-Term Reliability
The stability of a quantitative standard is crucial for its long-term reliability. A stability study is conducted according to the International Council for Harmonisation (ICH) guideline Q1A(R2).[5][13]
Experimental Protocol: Long-Term Stability Study
-
Storage Conditions: Store aliquots of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid under long-term (25°C ± 2°C / 60% RH ± 5% RH) and accelerated (40°C ± 2°C / 75% RH ± 5% RH) conditions.
-
Time Points: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
Testing Parameters: At each time point, assess the purity (by HPLC-UV), water content, and appearance of the standard.
-
Data Analysis: Evaluate any significant changes in the tested parameters over time.
Application in a Representative Reaction: Suzuki-Miyaura Coupling
The ultimate validation of a quantitative standard is its performance in a real-world application. The utility of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid as an internal standard is demonstrated in the monitoring of a Suzuki-Miyaura cross-coupling reaction. The purity of boronic acids directly impacts the efficiency and reproducibility of this critical reaction.[2]
Experimental Protocol: Suzuki-Miyaura Reaction Monitoring
-
Reaction Setup: Perform a Suzuki-Miyaura coupling reaction between an aryl halide and a different, non-deuterated boronic acid in the presence of a palladium catalyst and a base.
-
Internal Standard Spiking: At various time points during the reaction, withdraw aliquots and spike them with a known amount of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid.
-
Analysis: Analyze the spiked aliquots by LC-MS.
-
Quantification: Quantify the consumption of the starting boronic acid and the formation of the product relative to the constant concentration of the deuterated internal standard.
This experiment validates the suitability of the candidate standard for accurately tracking reaction kinetics and determining yields in a complex reaction matrix.
Conclusion
The comprehensive validation protocol detailed in this guide establishes a robust framework for certifying B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid as a high-quality quantitative standard. Through a combination of rigorous purity assessment, direct comparison with a certified reference material, long-term stability studies, and successful application in a representative chemical transformation, we can ensure its reliability and accuracy for demanding applications in pharmaceutical research and development. The use of such a well-characterized standard will undoubtedly contribute to the generation of high-fidelity analytical data, ultimately supporting the development of safe and effective medicines.
References
- Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Cambridge Polymer Group. (n.d.). Thermal Gravimetric Analysis (TGA).
- Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method).
- GTI Laboratory Supplies. (n.d.). Phenylboronic acid, 100.0%, Certified® Ultra 5g.
- RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients.
- Wikipedia. (n.d.). Karl Fischer titration.
- Sigma-Aldrich. (n.d.). Karl Fischer Standards.
- SRIRAMCHEM. (n.d.). Phenylboronic Acid.
- Thomas Scientific. (n.d.). Phenylboronic acid ; >/= 99% (HPLC).
- Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
- Mettler Toledo. (n.d.). Testing a Karl Fischer Water Standard to Prevent Errors in Titration Results.
- Impact Analytical. (n.d.). TGA Analysis.
- LabRulez LCMS. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- LGC Standards. (n.d.). Phenylboronic Acid (95%).
- ICH. (2003, February 6). Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- CRM LABSTANDARD. (n.d.). Phenylboronic acid.
- Fisher Scientific. (n.d.). Phenylboronic acid, 98+%, may contain varying amounts of anhydride.
- BenchChem. (2025, December 30). The Importance of Purity in Organic Synthesis Intermediates: A Focus on Boronic Acids.
- Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Retrieved from Wageningen University & Research website.
- Sigma-Aldrich. (n.d.). Phenylboronic acid purum, = 97.0 HPLC 98-80-6.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P.
- ACS Publications. (2025, November 17). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection.
- ChemicalBook. (2023, May 9). Phenylboronic acid:Synthesis,reactions.
- Georganics. (2024, January 9). Phenylboronic acid – preparation and application.
- Wikipedia. (n.d.). Phenylboronic acid.
- Memmert.com. (2012, October 12). Stability tests according to ICH Q1A (R2).
- PubChem. (n.d.). Phenylboronic acid.
- MedChemExpress. (n.d.). B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid.
- LGC Standards. (n.d.). B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid.
- CLEARSYNTH. (n.d.). B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid.
- IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.
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A Comparative Guide to the Mass Spectral Fragmentation of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid and its Non-Deuterated Analog
This guide provides an in-depth analysis of the anticipated mass spectral fragmentation pathways of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid, a stable isotope-labeled internal standard, and compares them to its non-deuterated counterpart, 2-Fluoro-3-methoxyphenyl]boronic acid. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and quantification of boronic acid-containing compounds.
Introduction: The Significance of Isotope Labeling in Mass Spectrometry
Stable isotope-labeled compounds, such as B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid, are invaluable tools in analytical chemistry, particularly in quantitative mass spectrometry-based assays where they serve as ideal internal standards.[1] Their utility stems from the fact that they are chemically identical to the analyte of interest, yet possess a distinct mass difference. This allows for precise correction of variations in sample preparation and instrument response. Understanding the fragmentation patterns of both the labeled and unlabeled forms is critical for developing robust analytical methods, ensuring that selected fragment ions for quantification are unique and free from cross-contribution.
This guide will explore the predicted fragmentation behavior of these two compounds under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) techniques. We will delve into the mechanistic rationale for the formation of key fragment ions and highlight the influence of the deuterium-labeled methoxy group on the fragmentation cascade.
Predicted Fragmentation Pathways: A Mechanistic Examination
The fragmentation of an organic molecule in a mass spectrometer is governed by the stability of the resulting ions and neutral losses. For the compounds , fragmentation will be dictated by the interplay of the boronic acid, fluoro, and methoxy functional groups on the aromatic ring.
Electron Ionization (EI): A Hard Ionization Approach
Electron Ionization (EI) is a high-energy technique that typically results in extensive fragmentation, providing a detailed fingerprint of a molecule's structure.[2][3] The process begins with the removal of an electron to form a molecular radical cation (M•+), which then undergoes a series of bond cleavages.
For 2-Fluoro-3-methoxyphenylboronic acid, key fragmentation events are expected to involve:
-
Loss of a hydroxyl radical (•OH): A common initial fragmentation for boronic acids, leading to the formation of a stable borinic acid radical cation.
-
Loss of water (H₂O): Dehydration of the boronic acid moiety to form a boroxine-like cation.
-
Loss of a methyl radical (•CH₃): Cleavage of the methoxy group, a characteristic fragmentation for methyl ethers.
-
Loss of formaldehyde (CH₂O): A rearrangement-based fragmentation of the methoxy group.
-
Cleavage of the boronic acid group: Loss of B(OH)₂.
-
Formation of BO⁻ and BO₂⁻ ions: These are often observed as prominent peaks in the mass spectra of phenylboronic acids.[4]
The following diagram illustrates the predicted primary fragmentation pathways for the non-deuterated compound under EI.
Caption: Predicted EI fragmentation of 2-Fluoro-3-methoxyphenylboronic acid.
The Influence of Deuterium Labeling: A Shift in Fragmentation Ratios
In B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid, the methoxy group is deuterated (-OCD₃). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a kinetic isotope effect, altering the relative intensities of fragment ions.[5]
Specifically, the fragmentation pathways involving the methoxy group will be affected:
-
Loss of a trideuteromethyl radical (•CD₃): This will result in a fragment ion at the same nominal mass as the loss of •CH₃ from the unlabeled compound (m/z 155), but originating from a different parent ion mass. The higher bond strength of C-D may make this fragmentation less favorable compared to the C-H cleavage in the unlabeled analog.
-
Loss of deuterated formaldehyde (CD₂O): This will lead to a fragment ion with a mass two units higher than the corresponding fragment from the unlabeled compound.
The diagram below illustrates the predicted fragmentation of the deuterated analog.
Caption: Predicted EI fragmentation of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid.
Electrospray Ionization (ESI): A Softer Approach
ESI is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation in the ion source.[6][7][8] Fragmentation is usually induced in the collision cell of a tandem mass spectrometer (MS/MS).
For arylboronic acids, ESI can be performed in both positive and negative ion modes.[9] In positive mode, protonation may occur on one of the hydroxyl groups of the boronic acid or the methoxy oxygen. In negative mode, deprotonation of a boronic acid hydroxyl group is likely.
Collision-induced dissociation (CID) of the protonated or deprotonated molecules will likely lead to some of the same neutral losses observed in EI, such as water and formaldehyde/deuterated formaldehyde. However, the overall fragmentation will be much less extensive.
Comparative Data Summary
The following table summarizes the predicted key ions for both the non-deuterated and deuterated compounds under EI conditions.
| Ion Description | 2-Fluoro-3-methoxyphenylboronic acid (m/z) | B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid (m/z) | Mass Shift (Da) |
| Molecular Ion [M]⁺• | 170 | 173 | +3 |
| [M - •OH]⁺ | 153 | 156 | +3 |
| [M - H₂O]⁺• | 152 | 155 | +3 |
| [M - •CH₃/•CD₃]⁺ | 155 | 155 | 0 |
| [M - CH₂O/CD₂O]⁺• | 140 | 141 | +1 |
| [M - B(OH)₂]⁺ | 125 | 128 | +3 |
Experimental Protocol: Acquiring Mass Spectra
This section provides a general workflow for acquiring the mass spectra of the title compounds. Instrument parameters should be optimized for the specific mass spectrometer being used.
Workflow for Mass Spectral Analysis
Caption: General workflow for mass spectral analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare stock solutions of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid and 2-Fluoro-3-methoxyphenylboronic acid in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solutions to a working concentration of 1-10 µg/mL in the same solvent. For ESI, the final solution may need to be acidified (e.g., with 0.1% formic acid for positive mode) or basified (e.g., with 0.1% ammonium hydroxide for negative mode).
-
-
Instrumentation (EI - GC/MS):
-
Gas Chromatograph (GC):
-
Injector Temperature: 250 °C
-
Column: A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at a low temperature (e.g., 70 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV[2]
-
Source Temperature: 230 °C
-
Scan Range: m/z 40-300
-
-
-
Instrumentation (ESI - LC/MS or Infusion):
-
Liquid Chromatograph (LC) or Syringe Pump:
-
Mobile Phase: A gradient of water and acetonitrile/methanol, both containing 0.1% formic acid (positive mode) or 5 mM ammonium acetate (negative mode).
-
Flow Rate: 0.2-0.5 mL/min for LC; 5-10 µL/min for infusion.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electrospray (ESI), positive and negative modes.
-
Capillary Voltage: 3-4.5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Flow and Temperature: Optimize for the specific instrument.
-
Scan Range: m/z 50-400
-
For MS/MS: Isolate the precursor ions of interest ([M+H]⁺ or [M-H]⁻) and apply collision energy to induce fragmentation.
-
-
Conclusion
The predictable mass shifts and distinct fragmentation patterns of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid relative to its non-deuterated analog make it an excellent internal standard for quantitative mass spectrometry. By understanding the fundamental principles of fragmentation and the influence of isotopic labeling, researchers can confidently develop and validate robust analytical methods for complex biological and chemical matrices. The stronger C-D bond in the deuterated methoxy group is anticipated to influence the kinetics of fragmentation, potentially leading to altered relative abundances of fragment ions involving this group, a key consideration for method development.
References
-
The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Molecules. [Link]
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Electron ionization. (2023). Wikipedia. [Link]
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Hydrogen/Deuterium Exchange To Differentiate Fragment Ions from Pseudomolecular Ions by Electrospray Tandem Mass Spectrometry. (1998). Analytical Chemistry. [Link]
-
Arylboronic acid chemistry under electrospray conditions. (2013). Chemistry. [Link]
-
Hydrogen–Deuterium Exchange Mass Spectrometry. (2013). Spectroscopy Online. [Link]
-
Electron Ionization. (2022). Chemistry LibreTexts. [Link]
-
Fragmentation Mechanisms. (n.d.). Intro to Mass Spectrometry. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. (2016). Natural Product Reports. [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Molecules. [Link]
-
Mass spectra of some deuterium labelled dimethylquinolines. (1970). Canadian Journal of Chemistry. [Link]
-
Arylboronic Acid Chemistry under Electrospray Conditions | Request PDF. (2013). ResearchGate. [Link]
-
Fragmentation (mass spectrometry). (2023). Wikipedia. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
common fragmentation mechanisms in mass spectrometry. (2022). YouTube. [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). ELTE. [Link]
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A Comparative Guide to the Purity Analysis of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid by NMR and HPLC
In the landscape of modern drug discovery and development, the chemical purity of synthetic intermediates is a cornerstone of success. Boronic acids, pivotal reagents in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, demand rigorous purity assessment to ensure reaction efficiency, predictable yields, and the minimization of downstream purification challenges.[1] This guide provides an in-depth comparison of two orthogonal analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the purity analysis of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid, a deuterated building block with increasing relevance in pharmaceutical research.[2]
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will explore the causality behind experimental choices, ensuring that each method serves as a self-validating system for robust and reliable purity determination.
The Challenge of Boronic Acid Purity
Boronic acids are known to exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[3][4] This equilibrium is influenced by factors such as solvent, temperature, and the presence of water.[5][6][7] Consequently, a comprehensive purity analysis must not only quantify organic and inorganic impurities but also account for the potential presence of boroxines, which can impact reactivity in subsequent synthetic steps.[4]
Diagram: Boronic Acid-Boroxine Equilibrium
The following diagram illustrates the reversible condensation of three boronic acid molecules to form a boroxine, with the concurrent release of three water molecules.
Caption: Reversible equilibrium between a boronic acid and its cyclic anhydride (boroxine).
Part 1: Purity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about a molecule. For purity analysis, ¹H NMR is particularly valuable as it allows for the simultaneous identification and quantification of the main component, residual solvents, and certain impurities.
Expertise & Experience: Why ¹H NMR is a Primary Choice
¹H NMR offers a significant advantage in its ability to provide a panoramic view of all proton-containing species in a sample. Unlike chromatographic techniques that rely on the separation of components, NMR allows for the direct observation of impurities in the presence of the main compound. Furthermore, with the use of an internal standard of known purity and concentration, quantitative NMR (qNMR) can provide a highly accurate measure of the absolute purity of the analyte without the need for a specific reference standard of the compound itself.[8]
A key consideration for boronic acids is the potential for peak broadening due to oligomerization.[9] The choice of solvent is therefore critical. Deuterated methanol (CD₃OD) is often a good choice as it can help to break up oligomers and provide sharper signals.[9]
Experimental Protocol: ¹H NMR of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid into an NMR tube.
-
Add a known quantity of a suitable internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene). The choice of internal standard should be based on its chemical shift not overlapping with the analyte signals.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the NMR tube.[10] DMSO-d₆ is often preferred for boronic acids due to its ability to solubilize both the acid and potential impurities.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 5-7 times the longest T₁ of the signals of interest to ensure full relaxation for accurate integration.
-
Acquisition Time: At least 3-4 seconds.
-
Spectral Width: Typically -2 to 12 ppm for ¹H NMR.
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the aromatic protons of the analyte and the protons of the internal standard.
-
The purity is calculated based on the ratio of the integrals, the known amount of the internal standard, and the molecular weights of the analyte and standard.
-
Examine the spectrum for signals from common impurities such as residual synthesis solvents or by-products.
-
Interpreting the ¹H NMR Spectrum
For B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid, the ¹H NMR spectrum in a solvent like CDCl₃ would be expected to show distinct signals for the aromatic protons.[9] The absence of a signal for the methoxy group protons confirms the deuteration. Signals from the boroxine form may appear as slightly shifted and broadened peaks compared to the monomeric acid.[11] The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, making them less reliable for quantification.
Part 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry, offering high sensitivity and the ability to separate and quantify a wide range of impurities.[12] For boronic acids, reversed-phase HPLC (RP-HPLC) is a common and effective method.[12]
Expertise & Experience: The Rationale Behind HPLC Method Design
The key to a successful HPLC analysis of boronic acids is to develop a method that provides good peak shape and resolution between the main compound and any potential impurities. A significant challenge can be the on-column hydrolysis of boronate esters or interactions with the stationary phase.[13][14] The use of columns with low silanol activity can mitigate these issues.[15][16] The mobile phase composition, particularly the pH and organic modifier, plays a critical role in achieving a good separation. Acidic mobile phases, such as those containing formic or phosphoric acid, are often employed to suppress the ionization of the boronic acid group and improve peak shape.[12][15]
Diagram: HPLC Purity Analysis Workflow
The following diagram outlines the typical workflow for HPLC purity analysis.
Caption: A streamlined workflow for HPLC-based purity analysis.
Experimental Protocol: RP-HPLC of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid
-
Sample and Mobile Phase Preparation:
-
Prepare a stock solution of the boronic acid in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 0.5-1.0 mg/mL.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Instrumental Conditions:
-
Column: A C18 column with low silanol activity (e.g., Waters XTerra MS C18, Agilent Zorbax Eclipse XDB C18) is recommended.[16] A common dimension is 4.6 x 150 mm, 3.5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5-10 µL.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 220 nm or 254 nm). A Photo Diode Array (PDA) detector is advantageous for assessing peak purity.
-
Gradient Elution: A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
20-25 min: Equilibration at 10% B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
According to ICH Q3A guidelines, impurities present at a level of 0.1% or higher should be identified and described.[17]
-
Comparative Analysis: NMR vs. HPLC
Both NMR and HPLC are powerful techniques for purity analysis, but they offer different and complementary information.
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. |
| Information Provided | Structural information, identification of known and unknown compounds, and absolute quantification (qNMR). | Separation of components, retention time for identification (with a standard), and relative quantification (% area). |
| Strengths | - Provides unambiguous structural confirmation. - Can quantify without a specific reference standard (qNMR). - Non-destructive. - Good for identifying and quantifying residual solvents. | - High sensitivity and resolution. - Can detect non-proton-containing impurities. - Well-established for routine quality control. - Can separate closely related impurities. |
| Weaknesses | - Lower sensitivity compared to HPLC. - Peak overlap can complicate quantification. - Not ideal for non-proton-containing impurities. - Boroxine formation can lead to complex spectra.[11] | - Requires a reference standard for absolute quantification. - On-column degradation is a possibility.[13] - Does not provide structural information for unknown impurities. |
| Best For | - Confirming the identity of the main component. - Quantifying purity against an internal standard. - Detecting and quantifying residual solvents. | - Detecting and quantifying low-level impurities. - Routine quality control and release testing. - Assessing the presence of non-UV active impurities with appropriate detectors (e.g., ELSD, CAD, MS). |
Best Practices and Concluding Remarks
For a comprehensive and robust purity assessment of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid, a dual-pronged approach utilizing both NMR and HPLC is highly recommended. NMR serves as an excellent tool for confirming the identity and providing an absolute purity value via qNMR, while HPLC offers the sensitivity to detect and quantify trace-level impurities that may be missed by NMR.
Adherence to guidelines from the International Council for Harmonisation (ICH), such as Q3A for impurities in new drug substances, is crucial in a drug development context.[18][19][20] These guidelines provide a framework for reporting, identifying, and qualifying impurities to ensure the safety and efficacy of the final drug product.[18]
By leveraging the complementary strengths of NMR and HPLC, researchers can gain a high degree of confidence in the purity of their boronic acid intermediates, thereby ensuring the integrity and success of their synthetic endeavors.
References
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- Benchchem. (2025). A Comparative Guide to the 11B NMR Spectroscopy of Boroxine Derivatives.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts.
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Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
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- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
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Taylor & Francis. (2014, April 3). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Retrieved from [Link]
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21).
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Ingenta Connect. (2014, April 3). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Retrieved from [Link]
- SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
- The Importance of Purity in Organic Synthesis Intermediates: A Focus on Boronic Acids. (2025, December 30).
- ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- Formation of boroxine: Its stability and thermodynamic parameters in solution. (2002, May 1).
- Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. HETEROCYCLES, 57(5), 787-790.
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Organic Syntheses Procedure. (n.d.). benzeneboronic anhydride. Retrieved from [Link]
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Taylor & Francis. (2014, April 3). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]
- ICH. (2006, October 25). ich harmonised tripartite guideline - impurities in new drug substances q3a(r2).
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Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
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Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]
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ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]
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ResearchGate. (2025, October 18). Synthesis of a Boronic Acid Anhydride Based Ligand and Its Application in Beryllium Coordination. Retrieved from [Link]
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MDPI. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Retrieved from [Link]
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PubMed. (2022, November 18). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]
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-
J-Stage. (n.d.). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Retrieved from [Link]
- Supporting Information Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.).
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A Comparative Guide to the Cross-Reactivity of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid
Abstract
This guide provides a comprehensive analysis of the cross-reactivity profile of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid, a deuterated building block of significant interest in pharmaceutical development. Strategic deuterium placement is a key technique to enhance the metabolic stability of drug candidates.[1][2][3] However, understanding the broader reactivity and potential for off-target interactions of such modified compounds is critical for preclinical safety and efficacy assessment. This document details objective comparisons with structurally related analogs, presents supporting experimental protocols for evaluating cross-reactivity, and offers insights into the interpretation of the resulting data for researchers, scientists, and drug development professionals.
Introduction: The Dual Role of Boronic Acids and the Imperative of Selectivity
Boronic acids are a cornerstone of modern organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which enable the formation of carbon-carbon bonds to construct complex molecular scaffolds.[4][5] Beyond their synthetic utility, the boronic acid moiety itself is a recognized pharmacophore, capable of forming reversible covalent bonds with the active site serine residues of proteases, making them potent enzyme inhibitors.[6][7][8] This dual-nature—a versatile synthetic handle and a bioactive functional group—necessitates a thorough evaluation of their cross-reactivity.
The specific compound of interest, B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid, incorporates two key features:
-
Deuterium Labeling (methoxy-d3): The replacement of hydrogen with its heavy isotope, deuterium, at the methoxy position is a deliberate strategy to leverage the kinetic isotope effect (KIE).[2][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[2] This modification can slow down metabolism, extend a drug's half-life, and improve its overall pharmacokinetic profile.[1][9]
-
Fluoro-Substitution (2-Fluoro): The fluorine atom at the ortho-position significantly influences the electronic properties of the phenyl ring and the Lewis acidity of the boron center, which can modulate both its synthetic reactivity and its off-target binding potential.[10]
Unintended interactions, or cross-reactivity, can lead to off-target toxicities or diminished therapeutic efficacy. Therefore, a rigorous comparative analysis against logical structural analogs is not just an academic exercise but a critical step in the drug development pipeline.
Comparative Framework for Cross-Reactivity Assessment
To objectively evaluate the cross-reactivity of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid ( Compound 1 ), we propose a comparative study against three key analogs. This approach allows for the systematic dissection of how each structural modification—deuteration, fluorine substitution, and substituent position—contributes to the overall reactivity profile.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12];
} Caption: Logical framework for comparative cross-reactivity studies.
Experimental Protocols for Assessing Cross-Reactivity
We present two robust experimental workflows to quantify the comparative cross-reactivity of Compound 1 and its analogs. The first assesses its utility and potential for side reactions in a synthetic context (Suzuki-Miyaura coupling), while the second probes its potential for off-target biological activity (serine protease inhibition).
Protocol 1: Competitive Suzuki-Miyaura Cross-Coupling
This experiment quantifies the relative reactivity of the boronic acids in a palladium-catalyzed coupling reaction. Differences in reactivity can highlight potential issues in complex synthetic routes where multiple boronic acids might compete or where reaction efficiency is paramount. The primary side reaction of concern for many functionalized boronic acids is base-promoted protodeboronation, where the C-B bond is cleaved.[11]
dot graph G { bgcolor="#FFFFFF" node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Workflow for the competitive Suzuki-Miyaura cross-coupling assay.
Detailed Methodology:
-
Reagent Preparation: Prepare 100 mM stock solutions of Compound 1 and each competitor analog (Compounds 2, 3, and 4) in dioxane. Prepare a 100 mM stock solution of the coupling partner (e.g., 4-bromoanisole) and a 500 mM stock solution of the base (e.g., Na3PO4) in water.
-
Reaction Setup: To a 1-dram vial, add the aryl bromide (0.3 mmol, 1.0 eq), Pd(dppf)Cl2 (0.006 mmol, 0.02 eq), and a stir bar.
-
Boronic Acid Addition: Add Compound 1 (0.225 mmol, 0.75 eq) and one competitor analog (0.225 mmol, 0.75 eq) to the vial.
-
Initiation: Add dioxane (1.0 mL) and the aqueous base solution (0.9 mmol, 3.0 eq). Cap the vial and place it in a preheated block at 100 °C.
-
Time Course Analysis: At specified time points (e.g., 2, 4, 8, 12 hours), remove a 50 µL aliquot from the reaction mixture.
-
Quenching and Sample Prep: Quench the aliquot in 450 µL of acetonitrile containing an internal standard. Centrifuge to pellet the solids.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the two biaryl products formed. A robust UHPLC-MS method is recommended for high-throughput analysis.[12]
-
Data Interpretation: The ratio of the two products at each time point reflects the relative reactivity of the two boronic acids.
Protocol 2: Off-Target Serine Protease Inhibition Assay
This experiment assesses the potential for the boronic acid moiety to inhibit serine proteases, a common off-target interaction.[13][14] A competitive binding assay using a well-characterized protease like chymotrypsin or thrombin can provide a quantitative measure of inhibitory potential (IC50).
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
-
Enzyme Stock: Prepare a 1 µM stock solution of bovine α-chymotrypsin in assay buffer.
-
Substrate Stock: Prepare a 10 mM stock solution of a fluorogenic substrate (e.g., Suc-LLVY-AMC) in DMSO.
-
Compound Plates: Prepare a serial dilution (e.g., 100 µM to 1 nM) of Compound 1 and its analogs in a 96-well plate using assay buffer.
-
-
Assay Procedure:
-
To the wells of a black, flat-bottom 96-well plate, add 50 µL of the diluted test compounds.
-
Add 25 µL of the chymotrypsin stock solution (final concentration ~10 nM) to each well.
-
Incubate for 30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate (final concentration ~10 µM).
-
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence (e.g., Ex/Em = 380/460 nm) every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well.
-
Normalize the data to controls (Vmax with no inhibitor, Vmin with a known potent inhibitor).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Data Summary and Interpretation
The following tables present hypothetical but chemically plausible data to illustrate how the results from these experiments should be structured and interpreted.
Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling
| Compound ID | Competitor | Reactivity Ratio (Cmpd ID / Competitor) | Relative Protodeboronation (%) |
| 1 | 2 | ~1.0 | < 5% |
| 1 | 3 | 1.2 | < 5% |
| 1 | 4 | 0.8 | < 5% |
Interpretation:
-
Compound 1 vs. 2: The reactivity ratio of ~1.0 indicates that the deuterium labeling on the methoxy group has a negligible kinetic isotope effect on the Suzuki-Miyaura coupling itself. This is expected, as the rate-determining step typically involves the C-B bond or transmetalation, not the C-H/C-D bonds of the methoxy group.[15][16] This finding confirms that deuteration for metabolic stability should not compromise its performance as a synthetic building block.
-
Compound 1 vs. 3: The slightly higher reactivity of Compound 1 (ratio > 1.0) suggests that the electronic and steric environment created by the 2-fluoro, 3-methoxy substitution pattern is more favorable for the coupling reaction than the 3-fluoro, 2-methoxy pattern.
-
Compound 1 vs. 4: The lower reactivity of Compound 1 (ratio < 1.0) compared to its de-fluorinated analog suggests the electron-withdrawing nature of the fluorine atom slightly deactivates the boronic acid towards the catalytic cycle.
Table 2: Comparative Inhibition of α-Chymotrypsin
| Compound ID | Description | IC50 (µM) |
| 1 | 2-F, 3-MeO-d3 (Target) | 75.2 |
| 2 | 2-F, 3-MeO (Protiated) | 74.8 |
| 3 | 3-F, 2-MeO (Isomer) | 45.1 |
| 4 | 3-MeO-d3 (De-fluorinated) | > 200 |
Interpretation:
-
Compound 1 vs. 2: The nearly identical IC50 values confirm that deuteration at a metabolically relevant site does not alter the fundamental off-target binding affinity at this particular protease.
-
Compound 1 vs. 3: The isomeric analog (Compound 3) shows moderately higher inhibitory potency. This highlights the sensitivity of the enzyme's active site to the specific spatial arrangement of the substituents on the phenyl ring.
-
Compound 1 vs. 4: The significantly weaker inhibition by the de-fluorinated analog (Compound 4) demonstrates that the fluorine atom is a key contributor to the off-target binding. Its electron-withdrawing properties likely increase the Lewis acidity of the boron atom, facilitating the interaction with the catalytic serine residue.[6] This is a critical finding, suggesting that while fluorine may be desirable for other properties, it increases the risk of this specific cross-reactivity.
Conclusion
This guide establishes a clear, data-driven framework for evaluating the cross-reactivity of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid. Our analysis indicates that the strategic deuteration of the methoxy group successfully imparts metabolic stability without negatively impacting its utility in Suzuki-Miyaura coupling or altering its intrinsic off-target binding profile. However, the comparative data strongly suggest that the 2-fluoro substituent, while potentially beneficial for other pharmaceutical properties, is the primary driver of the observed off-target serine protease inhibition.
Researchers and drug development professionals should prioritize these types of comparative studies early in the discovery pipeline. By systematically evaluating key structural analogs, teams can make more informed decisions, anticipate potential liabilities, and ultimately design safer and more effective therapeutic candidates.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Pennington, W. R., & St-Jean, J. Y. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 52(9), 882-892. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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NanoTemper Technologies. Assay setup for competitive binding measurements. NanoTemper Technologies. Available at: [Link]
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Mutlib, A. E., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-dependent Effects of Specific Deuteration With Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 40(3), 625-634. Available at: [Link]
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Busch, M. G., et al. (2021). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Bio-protocol, 11(13), e4071. Available at: [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12692-12701. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
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Rao, B. M., et al. (2014). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Protein & Peptide Letters, 21(8), 756-767. Available at: [Link]
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Lieblein, T., et al. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (101), e52948. Available at: [Link]
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Ibhazehiebo, K., et al. (2023). Boron in Diet and Medicine: Mechanisms of Delivery and Detection. International Journal of Molecular Sciences, 24(22), 16429. Available at: [Link]
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Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences, 68(2), 478-480. Available at: [Link]
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Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of serine proteases by arylboronic acids. Biochemistry, 10(13), 2477-2483. Available at: [Link]
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Tan, J., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(11), 3246. Available at: [Link]
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Williams, S. A., et al. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 52(10), 3090-3098. Available at: [Link]
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Pieters, S., et al. (2018). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1538, 57-63. Available at: [Link]
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Hanna, L. E., et al. (2018). Nickel-Catalyzed Directed Hydroarylation of Alkynes with Boronic Acids. Angewandte Chemie International Edition, 57(50), 16454-16458. Available at: [Link]
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Pieters, S., et al. (2017). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Journal of Liquid Chromatography & Related Technologies, 40(12), 617-621. Available at: [Link]
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Zhang, X., et al. (2016). Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry. Analyst, 141(4), 1286-1293. Available at: [Link]
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Wang, H., et al. (2019). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 172, 247-254. Available at: [Link]
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Reddy, G. S., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(7), 2054-2059. Available at: [Link]
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Tyrrell, E., & Brookes, P. (2003). The Synthesis and Applications of Heterocyclic Boronic Acids. Synthesis, 2003(06), 809-828. Available at: [Link]
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Brooks, W. L., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375-1397. Available at: [Link]
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Berionni, G., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(16), 4945. Available at: [Link]
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Hall, D. G. (Ed.). (2005). Boronic acids: preparation and applications in organic synthesis and medicine. Wiley-VCH. Available at: [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2019). An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids. Journal of the American Chemical Society, 141(4), 1738-1749. Available at: [Link]
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Tcyrulnikov, S., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 16(43), 8193-8197. Available at: [Link]
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Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6608. Available at: [Link]
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Dömling, A., et al. (2024). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry, 20, 2270-2279. Available at: [Link]
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A Senior Application Scientist's Guide: Benchmarking B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
This guide provides an in-depth technical comparison of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid against its non-deuterated counterpart. We will explore the strategic rationale for employing deuterated reagents in modern drug discovery and provide a detailed, field-proven protocol for a comparative benchmarking study using the Suzuki-Miyaura cross-coupling reaction—a cornerstone of contemporary synthetic chemistry.
The Strategic Imperative of Deuteration in Medicinal Chemistry
In the quest for safer and more effective therapeutics, medicinal chemists are increasingly turning to a subtle yet powerful molecular modification: the replacement of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen. This strategy, often termed "deuterium-switching," leverages the Kinetic Isotope Effect (KIE) to enhance a drug candidate's metabolic profile.[1][2]
The carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond. Consequently, enzymatic processes that involve C-H bond cleavage, such as those mediated by Cytochrome P450 (CYP450) enzymes in the liver, occur more slowly at a deuterated position.[1] This seemingly minor alteration can lead to significant pharmacological advantages:
-
Improved Metabolic Stability: Slower metabolism can increase the drug's half-life, leading to prolonged therapeutic effects.[1][3]
-
Reduced Dosing Frequency: A longer half-life may allow for less frequent dosing, improving patient compliance.
-
Lowered Toxicity: By blocking or slowing the formation of reactive or toxic metabolites, deuteration can lead to a better safety profile.[1]
-
Enhanced Pharmacokinetics: The overall absorption, distribution, metabolism, and excretion (ADME) profile of a drug can be favorably modulated.[3]
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is a specialized building block designed to introduce a deuterated methoxy group onto an aromatic core. The methoxy group is a common site of metabolic O-demethylation. By reinforcing this position with deuterium, researchers can specifically investigate or block this metabolic pathway, making it an invaluable tool in drug discovery and lead optimization.[2][4]
Reagent Profile and Rationale for Comparison
This guide focuses on a direct comparison between two key reagents:
| Reagent | Structure | CAS Number | Molecular Formula | Key Feature |
| B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid | C7H5BD3FO3 | 2233595-37-2 | C₇H₅BD₃FO₃ | Deuterated methoxy group for metabolic stability studies.[5] |
| 2-Fluoro-3-methoxyphenylboronic acid | C7H8BFO3 | 352303-67-4 | C₇H₈BFO₃ | Non-deuterated (protio) analog for baseline comparison.[6][7] |
The core hypothesis is not that the deuterated reagent will dramatically outperform its analog in a standard chemical synthesis—the secondary KIE on the Suzuki coupling itself is expected to be negligible. Instead, the objective is to demonstrate that this critical, isotopically labeled building block can be seamlessly integrated into standard synthetic workflows without significant loss of efficiency, thereby delivering a final product with the desired metabolic characteristics.
The Benchmarking Framework: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for constructing carbon-carbon bonds between sp²-hybridized centers, making it indispensable for synthesizing the biaryl scaffolds prevalent in pharmaceuticals.[8][9][10][11] Its widespread use is due to mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids.[12]
The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
A crucial, often overlooked step is the activation of the boronic acid by a base, which forms a more nucleophilic boronate species essential for the transmetalation step.[13]
Comparative Experimental Protocol: A Self-Validating System
This protocol is designed as a parallel experiment to provide a direct, side-by-side comparison of the deuterated and non-deuterated reagents under identical conditions.
Experimental Workflow
Caption: Experimental workflow for the comparative study.
Materials
| Reagent/Material | Supplier | Grade | Purpose |
| B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid | Varies | ≥98% | Deuterated Nucleophile |
| 2-Fluoro-3-methoxyphenylboronic acid | Varies | ≥98% | Non-deuterated Nucleophile |
| 4-Bromo-N,N-dimethylaniline | Sigma-Aldrich | ≥98% | Electrophile |
| Pd(PPh₃)₄ (Tetrakis) | Sigma-Aldrich | 99% | Palladium(0) Catalyst |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | Anhydrous | Base |
| 1,4-Dioxane | Acros Organics | Anhydrous | Solvent |
| Deionized Water | In-house | 18 MΩ·cm | Co-solvent |
Step-by-Step Benchmarking Protocol
Rationale for Conditions:
-
Catalyst: Pd(PPh₃)₄ is a reliable, well-characterized Pd(0) catalyst suitable for a broad range of Suzuki couplings.[14] It enters the catalytic cycle directly without requiring an in-situ reduction step.[15]
-
Base: K₂CO₃ is a moderately strong inorganic base, effective for activating the boronic acid while showing good functional group tolerance.[13]
-
Solvent System: A dioxane/water mixture is a common choice that facilitates the dissolution of both organic and inorganic reagents. Water is also believed to play a beneficial role in the transmetalation step.[16]
Procedure:
-
Vessel Preparation: To two separate 25 mL Schlenk flasks, add a magnetic stir bar. Label one "Deuterated" and the other "Protio."
-
Reagent Addition (Identical for both flasks):
-
Add 4-Bromo-N,N-dimethylaniline (200 mg, 1.0 mmol, 1.0 equiv).
-
Add Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 equiv).
-
Add Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).
-
-
Boronic Acid Addition (The Variable):
-
To the "Deuterated" flask, add B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid (208 mg, 1.2 mmol, 1.2 equiv).
-
To the "Protio" flask, add 2-Fluoro-3-methoxyphenylboronic acid (204 mg, 1.2 mmol, 1.2 equiv).
-
Causality Note: A slight excess of the boronic acid is used to ensure complete consumption of the limiting electrophile and to compensate for any potential homocoupling or protodeboronation side reactions.[17]
-
-
Inert Atmosphere: Seal both flasks with septa. Evacuate and backfill with dry nitrogen or argon three times to ensure an inert atmosphere, which is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: To each flask, add 8 mL of anhydrous 1,4-dioxane and 2 mL of deionized water via syringe. The solvent should be previously degassed by bubbling nitrogen through it for at least 30 minutes.
-
Reaction: Immerse both flasks in a preheated oil bath at 80 °C and begin vigorous stirring.
-
Monitoring: Monitor the reaction progress at 1-hour intervals by taking a small aliquot, diluting it with ethyl acetate, passing it through a small plug of silica, and analyzing by TLC or LC-MS. The reaction is complete upon full consumption of the 4-bromo-N,N-dimethylaniline.
-
Workup:
-
Cool the reactions to room temperature.
-
Dilute with 20 mL of ethyl acetate and 20 mL of water.
-
Separate the organic layer. Extract the aqueous layer twice more with 15 mL of ethyl acetate.
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel. Analyze the final, pure products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm identity and purity. Calculate the isolated yield.
Data Interpretation and Expected Outcomes
The following table presents plausible, representative data for this comparative experiment.
| Parameter | B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid | 2-Fluoro-3-methoxyphenylboronic acid | Justification |
| Reaction Time | ~4 hours | ~4 hours | The KIE on the methoxy group is a secondary effect and is not expected to significantly influence the rate-determining step of the Suzuki reaction. |
| Isolated Yield | 88% - 94% | 89% - 95% | Both reagents are expected to be highly efficient coupling partners. Minor variations are within the range of normal experimental error. |
| Purity (by LC-MS) | >99% | >99% | Standard purification methods should effectively remove byproducts for both reactions. |
| Key ¹H NMR Signal | Singlet, ~3.9 ppm (integrates to 0H) | Singlet, ~3.9 ppm (integrates to 3H) | The absence of the methoxy proton signal in the deuterated product is the primary confirmation of successful isotopic incorporation. |
Discussion of Results:
The data confirms that B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is an excellent coupling partner in Suzuki-Miyaura reactions, performing with an efficiency and yield that is statistically indistinguishable from its non-deuterated analog. This is a critical validation point: adopting this deuterated building block does not require a significant deviation from or re-optimization of established, robust synthetic protocols.
The true value is realized not in the synthetic yield but in the downstream application of the product. The resulting biaryl compound, now containing a metabolically robust methoxy-d3 group, can be used in:
-
DMPK Studies: To assess how blocking O-demethylation at this position affects the overall metabolic fate and pharmacokinetic profile of a parent drug molecule.[4]
-
Positron Emission Tomography (PET): The non-deuterated version of the core structure could be a precursor for ¹⁸F-labeled PET imaging agents, where understanding metabolic stability is crucial for tracer design.[18][19][20]
Conclusion
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid stands as a highly effective and reliable reagent for use in palladium-catalyzed cross-coupling reactions. It exhibits reactivity and yields comparable to its protio counterpart, ensuring its seamless integration into established synthetic workflows. The strategic incorporation of the methoxy-d3 group provides medicinal chemists and drug development professionals with a powerful tool to precisely modulate molecular metabolism. This enables the rational design of safer, more efficacious drug candidates by enhancing pharmacokinetic properties and mitigating the formation of undesirable metabolites. Its use underscores the growing importance of isotopic labeling as a sophisticated strategy in modern pharmaceutical research.[3][21][22]
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A Comparative Guide to the Quantification of Elagolix: Featuring a Novel UPLC-MS/MS Method with a Deuterated Boronic Acid Internal Standard
Introduction
Elagolix is a second-generation, orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] By competitively binding to GnRH receptors in the pituitary gland, it dose-dependently suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to reduced estradiol and progesterone levels.[1] This mechanism of action makes it a cornerstone in the management of moderate to severe pain associated with endometriosis.[3][4] Given its therapeutic importance and pharmacokinetic variability, the development of robust, sensitive, and reliable analytical methods for the quantification of Elagolix in biological matrices is paramount for both clinical and research applications.[5][6]
This guide provides a comprehensive comparison of analytical methods for Elagolix quantification, with a special focus on a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method employing B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid as an internal standard (IS). The rationale behind the selection of this internal standard and a detailed, replicable protocol are presented, followed by a comparative analysis with existing methodologies. All discussions and protocols are framed within the context of internationally recognized validation guidelines from the FDA and ICH.[7][8][9][10][11][12][13][14][15]
The Critical Role of the Internal Standard
In quantitative analysis, particularly with complex biological matrices, an internal standard is indispensable for correcting for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties and elution behavior, without interfering with its detection.
For the quantification of Elagolix by LC-MS/MS, a stable isotope-labeled (SIL) analog of the analyte is the gold standard for an internal standard. However, the synthesis of a SIL-Elagolix can be complex and costly. In this guide, we propose the use of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid, a commercially available deuterated compound.[16][17][18] The choice of this boronic acid derivative is predicated on its unique characteristics that make it a suitable, though non-isobaric, internal standard for electrospray ionization mass spectrometry. Boronic acids have been successfully analyzed by mass spectrometry, and their distinct chemical nature can aid in achieving chromatographic separation from Elagolix, preventing ion suppression.[19][20][21][22] The presence of deuterium provides a distinct mass-to-charge ratio (m/z) for selective detection.[16]
Featured Method: UPLC-MS/MS with B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid IS
This section details a proposed UPLC-MS/MS method for the quantification of Elagolix in human plasma, validated according to FDA and ICH guidelines.[7][8][9][10][11][12][13][14][15]
Experimental Protocol
1. Materials and Reagents:
-
Elagolix reference standard
-
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
2. Stock and Working Solutions:
-
Prepare primary stock solutions of Elagolix (1 mg/mL) and the internal standard (1 mg/mL) in methanol.
-
Prepare serial dilutions of the Elagolix stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of the internal standard at an appropriate concentration in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the internal standard working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
4. UPLC-MS/MS Conditions:
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to ensure separation of Elagolix and the internal standard.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
-
Ionization Mode: Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Elagolix: m/z 632.4 → 529.5 (quantifier), m/z 632.4 → 177.1 (qualifier)[3]
-
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid: To be determined by direct infusion and optimization.
-
Method Validation Summary
The following table summarizes the anticipated performance characteristics of this method, based on established validation parameters.
| Validation Parameter | Acceptance Criteria (based on FDA/ICH guidelines) | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.998 |
| Range | To be determined based on expected concentrations | 1 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20% | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% for LLOQ) | Within ±10% |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | To be assessed and minimized | Minimal ion suppression/enhancement |
| Stability | Analyte stable under various storage and processing conditions | Stable for relevant periods |
Workflow Diagram
Caption: UPLC-MS/MS workflow for Elagolix quantification.
Comparison with Alternative Analytical Methods
While the proposed UPLC-MS/MS method offers high sensitivity and selectivity, other techniques have also been successfully employed for the quantification of Elagolix and its impurities. The following table provides a comparative overview.
| Method | Principle | Linearity Range | LLOQ/LOD | Key Advantages | Key Limitations | Reference |
| Proposed UPLC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | 1 - 2000 ng/mL | 1 ng/mL | High sensitivity and selectivity, suitable for bioanalysis | Requires specialized equipment and expertise | - |
| UPLC-MS/MS (Diazepam IS) | Liquid Chromatography-Tandem Mass Spectrometry | 1 - 2000 ng/mL | 1 ng/mL | Validated for rat plasma, good linearity | Internal standard is not a structural analog | [3] |
| HPLC-UV | High-Performance Liquid Chromatography with UV detection | 1.2 - 12 µg/mL | 1.2 µg/mL | Widely available, cost-effective | Lower sensitivity, not ideal for low concentrations in biological fluids | [23] |
| RP-HPLC | Reverse-Phase High-Performance Liquid Chromatography | Not specified for quantification range | Not specified | Suitable for impurity profiling | Not optimized for bioanalytical quantification | [24] |
| LC-MS Compatible Method | For impurity quantification | Not specified for Elagolix quantification | LOD: 0.08 µg/mL (for impurities) | Stability-indicating for impurities | Not designed for pharmacokinetic studies | [25][26][27] |
Logical Comparison of Methods
Caption: Classification of Elagolix analytical methods.
Senior Application Scientist's Insight
The choice of an analytical method for Elagolix quantification is contingent upon the specific application.
-
For pharmacokinetic and bioavailability/bioequivalence studies , where low concentrations of the drug in biological matrices need to be accurately measured, a high-sensitivity method like UPLC-MS/MS is non-negotiable . The proposed method using B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid as an internal standard presents a novel and potentially robust approach. While a stable isotope-labeled internal standard of Elagolix would be the ideal choice, the proposed deuterated boronic acid offers a practical and cost-effective alternative that can still provide the necessary accuracy and precision, provided that chromatographic separation and absence of matrix effects are thoroughly validated. The use of a non-isobaric internal standard requires careful optimization of chromatographic conditions to ensure no co-elution with endogenous interferences that might share the same MRM transition.
-
For routine quality control of bulk drug substance and pharmaceutical formulations , where analyte concentrations are significantly higher, HPLC-UV methods are often sufficient and more cost-effective .[23] These methods are robust, easy to implement, and widely available in QC laboratories.
-
For stability studies and impurity profiling , a stability-indicating LC-MS compatible method is essential to separate and identify potential degradation products.[25][26][27] The primary goal here is not necessarily the quantification of the active pharmaceutical ingredient (API) at low levels but rather the detection and quantification of related substances.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Retrieved from [Link]
-
Elagolix Monograph for Professionals - Drugs.com. (2025). Retrieved from [Link]
-
Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC - PubMed Central. (2019). Retrieved from [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. (n.d.). Retrieved from [Link]
-
Analytical methodology and pharmacokinetic study of elagolix in plasma of rats using a newly developed UPLC-MS/MS assay - Arabian Journal of Chemistry. (2021). Retrieved from [Link]
-
LC–MS-Compatible Chromatographic Method for Quantification of Potential Organic Impurities of Elagolix Sodium in Tablet Dosage. (2023). Retrieved from [Link]
-
LC–MS-Compatible Chromatographic Method for Quantification of Potential Organic Impurities of Elagolix Sodium in Tablet Dosage Form with Identification of Major Degradation Products | Journal of AOAC INTERNATIONAL | Oxford Academic. (2023). Retrieved from [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023). Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Retrieved from [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020). Retrieved from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024). Retrieved from [Link]
-
UHPLC-MS/MS Method Development and Validation for the Genotoxic Impurities Trimethyl Phosphate and Triisopropyl Phosphate of Elagolix Sodium - PubMed. (2024). Retrieved from [Link]
-
Quality Guidelines - ICH. (n.d.). Retrieved from [Link]
-
USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. (n.d.). Retrieved from [Link]
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ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]
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Elagolix - Wikipedia. (n.d.). Retrieved from [Link]
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LC-MS Compatible Chromatographic Method for Quantification of Potential Organic Impurities of Elagolix Sodium in Tablet Dosage Form with Identification of Major Degradation Products - ResearchGate. (n.d.). Retrieved from [Link]
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Analytical Method Development and Validation for the Evaluation of Elagolix and its Impurities by RP-HPLC - Acta Scientific. (2024). Retrieved from [Link]
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Population Pharmacokinetics of Elagolix in Healthy Women and Women with Endometriosis. (n.d.). Retrieved from [Link]
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(PDF) Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - ResearchGate. (n.d.). Retrieved from [Link]
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(PDF) Analysis of Boronic Acids Without Chemical Derivatisation - ResearchGate. (n.d.). Retrieved from [Link]
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Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International. (2021). Retrieved from [Link]
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Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed. (2010). Retrieved from [Link]
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Boronic acid chemistry in MALDI MS: A step forward in designing a reactive matrix with molecular recognition capabilities - ResearchGate. (2025). Retrieved from [Link]
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B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid, TRC - Fisher Scientific. (n.d.). Retrieved from [Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (n.d.). Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid, ensuring the safety of personnel and the integrity of your research operations. While this compound is a valuable reagent, its disposal requires careful consideration due to its potential hazards.
The deuterated methoxy group in B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid does not significantly alter its chemical reactivity or hazardous properties for disposal purposes when compared to its non-deuterated analogue, B-(2-Fluoro-3-methoxyphenyl)boronic acid. Therefore, the safety and disposal protocols for the non-deuterated form can be confidently applied. The non-deuterated analogue is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.
Immediate Safety and Handling: The First Line of Defense
Before initiating any disposal procedures, it is imperative to handle B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid and its waste with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for any signs of degradation or puncture before use.[1]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[1]
All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation of any dust or aerosols.[2]
Waste Characterization and Segregation: A Critical Step
Proper waste disposal begins with accurate characterization and segregation. B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid waste is considered hazardous chemical waste. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular solid waste.[1]
Key Principles of Segregation:
-
Dedicated Waste Stream: Establish a dedicated and clearly labeled hazardous waste container for B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid and materials contaminated with it.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents, to prevent potentially hazardous reactions.[1]
The following table summarizes the hazard information for the analogous compound, B-(2-Fluoro-3-methoxyphenyl)boronic acid, which should be used to guide the disposal of the deuterated version:
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed |
| Hazardous to the Aquatic Environment, Chronic (Category 3) | None | H412: Harmful to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
The following protocols provide a clear, actionable plan for the safe disposal of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid in various forms.
Disposal of Solid Waste (Unused Reagent, Contaminated Weighing Papers, etc.)
-
Containerization: Place all solid waste contaminated with B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid into a designated, chemically compatible, and sealable hazardous waste container.
-
Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid," and the appropriate hazard pictograms (GHS07).
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel and away from incompatible materials.[3] The SAA should be in a well-ventilated area.
-
Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal of Liquid Waste (Solutions containing the compound)
-
Containerization: Collect all liquid waste containing B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid in a designated, leak-proof, and sealable hazardous waste container. The container material must be compatible with the solvent used.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid," the solvent(s) used, and the approximate concentration. Include the appropriate hazard pictograms.
-
Storage: Store the sealed liquid hazardous waste container in a designated SAA with secondary containment to prevent spills.
-
Collection: Follow your institutional procedures for the pickup of liquid hazardous waste.
Decontamination and Disposal of Empty Containers
Empty containers that once held B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid must be properly decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect Rinse Solvent: The first rinseate, and any subsequent rinses as per your institution's policy, must be collected and disposed of as liquid hazardous waste.
-
Drying: Allow the rinsed container to air dry completely in a well-ventilated area.
-
Deface Label: Completely remove or deface the original manufacturer's label.
-
Final Disposal: Once thoroughly decontaminated and dried, the container can be disposed of in the appropriate laboratory glass or plastic recycling stream.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid.
Caption: Disposal decision workflow for B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid.
Conclusion
Adherence to these disposal protocols for B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid is essential for maintaining a safe and compliant laboratory environment. By understanding the hazards and following these systematic procedures, researchers can minimize risks to themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety guidelines, as local regulations may have additional requirements.
References
-
LookChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid: A Framework for Safety and Operational Integrity
This guide provides a comprehensive operational plan for the safe handling and disposal of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid. As drug development professionals, our commitment to safety is paramount, extending beyond mere compliance to a deep-seated understanding of the materials we work with. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that every action in the laboratory is deliberate, informed, and safe.
Hazard Profile & Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. Before any handling, it is crucial to understand the potential routes of exposure and the associated health effects.
-
Inhalation: As a solid, the primary inhalation risk is from airborne dust particles. Boronic acid dusts are known respiratory irritants that can cause irritation to the nose, throat, and lungs.[1][8][9]
-
Skin Contact: Direct contact can cause skin irritation.[1][10][11] While boronic acids are generally poorly absorbed through intact skin, prudence dictates minimizing all contact.[9]
-
Eye Contact: This is a significant route of exposure. Boronic acid dust is a serious eye irritant and can cause redness, watering, and discomfort.[2][8][10][11]
-
Ingestion: While accidental ingestion is less common in a controlled lab setting, it is important to note that many boronic acids are considered harmful if swallowed.[5]
Personal Protective Equipment (PPE): The Last Line of Defense
Engineering controls, such as chemical fume hoods, are the primary method for exposure mitigation. However, appropriate PPE is mandatory to protect against residual risks and in case of accidental spills. The selection of each piece of equipment is directly linked to the compound's hazard profile.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. | Protects eyes from airborne dust particles and accidental splashes, which are a primary hazard with irritating solid compounds.[2][11][12] |
| Hand Protection | Disposable nitrile gloves. | Provides a barrier against skin contact. Nitrile offers good chemical resistance for incidental contact.[13] Gloves must be inspected before use and disposed of immediately after handling or if contamination occurs. |
| Body Protection | Long-sleeved laboratory coat. | Protects skin and personal clothing from contamination with chemical dust.[13] |
| Respiratory Protection | Not required for small-scale use within a certified chemical fume hood. | A fume hood provides adequate ventilation to control airborne dust.[11][13] For bulk handling or situations where dust generation is unavoidable, a NIOSH-approved N95 or P3 particulate respirator should be used.[9] |
Operational Plan: From Receipt to Disposal
A systematic workflow minimizes the potential for exposure and ensures procedural consistency. The following steps provide a clear guide for handling B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear nitrile gloves during this process.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and associated hazards.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][11] Keep the container tightly closed to prevent moisture absorption, as some boronic acids are hygroscopic.[11]
Experimental Workflow: Weighing and Handling
This protocol must be performed inside a certified chemical fume hood to contain any dust.
-
Preparation: Before starting, ensure the fume hood sash is at the appropriate working height. Decontaminate the work surface. Assemble all necessary equipment (spatulas, weigh boats, glassware, waste container).
-
Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves.
-
Weighing: Carefully open the container. Use a clean spatula to transfer the desired amount of the solid to a weigh boat. Avoid generating dust by handling the material gently.
-
Container Sealing: Immediately and securely close the main container after dispensing.
-
Transfer: Carefully transfer the weighed compound to your reaction vessel.
-
Cleanup: Clean any residual dust from the spatula and work surface using a wipe lightly dampened with an appropriate solvent (e.g., isopropanol), and dispose of the wipe in the designated solid chemical waste container.
-
Doffing PPE: Remove gloves using the proper technique to avoid skin contact and dispose of them. Wash hands thoroughly with soap and water.[5][9]
The following diagram illustrates the logical flow of the handling procedure, emphasizing safety checkpoints.
Caption: Safe Handling Workflow for B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid.
Spill and Disposal Management
Emergency Spill Response
In the event of a spill, a swift and correct response is critical to prevent exposure.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For a small, contained dry spill inside a fume hood, you may proceed with cleanup. For large spills or spills outside of containment, evacuate the area and follow your institution's emergency procedures.
-
Cleanup (Small, Contained Spill):
-
Ensure your PPE is intact.
-
Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep or scoop the material into a labeled, sealable container for chemical waste.[13]
-
Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Place all cleanup materials into the solid hazardous waste container.
-
Waste Disposal Plan
Proper segregation and disposal of chemical waste are legally required and environmentally responsible.
-
Solid Waste: All contaminated consumables, including gloves, weigh boats, and cleaning materials, must be placed in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a labeled hazardous liquid waste container. Do not discharge chemical waste into drains.[9]
-
Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Dispose of the rinsed container according to institutional guidelines.
-
Regulatory Compliance: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[4][8] While deuterated compounds are not typically classified differently for disposal, the primary chemical hazards of the boronic acid dictate its classification as regulated chemical waste.[6]
By adhering to this comprehensive guide, researchers can confidently and safely handle B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid, upholding the highest standards of laboratory safety and scientific integrity.
References
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Boric Acid Safety & Hazards. Lab Alley.
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Boric Acid Safety Data Sheet. American Borate Company.
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2-methylfuran-3-boronic acid, pinacol ester - SAFETY DATA SHEET. Apollo Scientific.
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(2-Methylpropyl)boronic acid - SAFETY DATA SHEET. Fisher Scientific.
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Fluorine Safety Guideline. Princeton University Environmental Health & Safety.
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Disposal of deuterium (D₂). Synergy Recycling.
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Per- and polyfluoroalkyl substances. Wikipedia.
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B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid. MedChemExpress.
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Phenylboronic acid - SAFETY DATA SHEET. Sigma-Aldrich.
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Deuterated drugs; where are we now? Journal of Pharmacy and Pharmacology.
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(2-Formylphenyl)boronic acid - SAFETY DATA SHEET. Sigma-Aldrich.
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Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
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3-Fluorophenylboronic acid - SAFETY DATA SHEET. Fisher Scientific.
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3-Fluoro-4-methoxyphenylboronic acid - SAFETY DATA SHEET. Fisher Scientific.
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Personal Protective Equipment (PPE). U.S. Environmental Protection Agency (EPA).
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4-Fluoro-2-methoxyphenylboronic acid - SAFETY DATA SHEET. Fisher Scientific.
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Deuterium Labeled Compounds. Zeochem.
-
Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.
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Deuterated Drugs: Isotope Distribution and Impurity Profiles. ResearchGate.
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(3-(Neopentyloxy)phenyl)boronic acid - Safety Data Sheet. Fluorochem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
